3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol
Description
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Properties
IUPAC Name |
tert-butyl N-[1-(3-chlorophenyl)-3-hydroxypropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3/c1-14(2,3)19-13(18)16-12(7-8-17)10-5-4-6-11(15)9-10/h4-6,9,12,17H,7-8H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFZBXMBURWPTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857257 | |
| Record name | tert-Butyl [1-(3-chlorophenyl)-3-hydroxypropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314406-54-6 | |
| Record name | tert-Butyl [1-(3-chlorophenyl)-3-hydroxypropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol
Introduction
3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol is a chiral building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a protected amino group and a chlorinated phenyl ring, makes it a valuable intermediate for the synthesis of various biologically active compounds, including potential therapeutic agents. This guide provides an in-depth, technically-focused overview of a reliable and efficient method for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The presented methodology is grounded in established chemical principles and supported by relevant literature, ensuring both scientific integrity and practical applicability.
Strategic Approach to Synthesis
The most logical and widely applicable strategy for the synthesis of this compound involves a two-step process starting from the corresponding Boc-protected amino acid, Boc-(S)-3-amino-3-(3-chlorophenyl)propionic acid. This precursor is commercially available or can be synthesized, providing a solid foundation for the subsequent reduction.[1] The core of this synthetic route lies in the chemoselective reduction of the carboxylic acid functionality to a primary alcohol, while preserving the acid-labile tert-butyloxycarbonyl (Boc) protecting group.
The chosen method, a mixed anhydride reduction, is favored for its mild reaction conditions, high yields, and compatibility with the Boc protecting group.[2][3] This approach avoids the use of harsh reducing agents like lithium aluminum hydride, which could potentially cleave the Boc group.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
Boc-(S)-3-amino-3-(3-chlorophenyl)propionic acid
-
Ethyl chloroformate
-
Triethylamine (TEA)
-
Sodium borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Mixed Anhydride Formation:
-
To a solution of Boc-(S)-3-amino-3-(3-chlorophenyl)propionic acid (1.0 equivalent) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 equivalents).
-
Stir the solution for 10-15 minutes.
-
Slowly add ethyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30-60 minutes. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
-
-
Reduction to the Alcohol:
-
In a separate flask, prepare a solution of sodium borohydride (2.0-3.0 equivalents) in water.
-
Slowly add the sodium borohydride solution to the mixed anhydride reaction mixture at 0 °C. Vigorous gas evolution (hydrogen) may occur, so the addition should be controlled.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Data Summary
| Parameter | Expected Value |
| Starting Material | Boc-(S)-3-amino-3-(3-chlorophenyl)propionic acid |
| Key Reagents | Ethyl chloroformate, Sodium borohydride |
| Solvent | Tetrahydrofuran (THF), Water |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 3-6 hours |
| Typical Yield | 75-90% |
| Purification Method | Silica Gel Column Chromatography |
Causality and Experimental Choices
-
Choice of Protecting Group: The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the amine functionality. It is stable to the basic conditions of the mixed anhydride formation and the nucleophilic attack of the borohydride reducing agent.[4] Its removal can be readily achieved under acidic conditions, which offers orthogonality to many other protecting groups used in organic synthesis.
-
Mixed Anhydride Intermediate: The activation of the carboxylic acid as a mixed anhydride with ethyl chloroformate is a critical step.[2] This enhances the electrophilicity of the carbonyl carbon, making it susceptible to reduction by the mild hydride donor, sodium borohydride. Direct reduction of the carboxylic acid with sodium borohydride is generally not feasible under these conditions.
-
Reducing Agent: Sodium borohydride is the preferred reducing agent due to its chemoselectivity. It readily reduces aldehydes, ketones, and activated carboxylic acid derivatives like mixed anhydrides, while being unreactive towards esters and amides under standard conditions. This selectivity is crucial for obtaining the desired amino alcohol without over-reduction or side reactions.
-
Temperature Control: Maintaining a low temperature (0 °C) during the formation of the mixed anhydride is essential to prevent side reactions, such as the formation of symmetrical anhydrides or racemization. The subsequent reduction is also initiated at a low temperature to control the initial exothermic reaction.
Conclusion
The synthesis of this compound via the mixed anhydride reduction of its corresponding Boc-protected amino acid is a robust and efficient method. This guide has provided a detailed protocol, a rationale for the experimental choices, and a visual representation of the synthetic workflow. By adhering to the principles of scientific integrity and leveraging established synthetic methodologies, researchers can confidently produce this valuable chiral intermediate for their drug discovery and development programs.
References
-
Chem Impex. Boc-(S)-3-amino-3-(3-chlorophenyl)propionic acid. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
DigitalCommons@USU. Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. [Link]
-
RSC Publishing. Dual protection of amino functions involving Boc. [Link]
-
ResearchGate. An Efficient Method for the Reduction of N-Protected Amino Acids and Peptides to the Corresponding Alcohols. [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol
Introduction
3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol, with the CAS Number 1314406-54-6, is a chiral amino alcohol derivative that serves as a valuable building block in contemporary medicinal chemistry and drug discovery.[1][2] Its structure incorporates a tert-butyloxycarbonyl (Boc) protected amine, a common strategy to enhance the stability and modulate the pharmacokinetic properties of bioactive molecules.[3] The presence of a 3-chlorophenyl moiety and a primary alcohol offers multiple points for synthetic elaboration, making it a versatile intermediate for the synthesis of more complex pharmaceutical agents.[4]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of key data but also the underlying scientific principles and detailed experimental protocols for their determination. The methodologies described herein are grounded in authoritative standards, ensuring scientific integrity and reproducibility.
Chemical Identity and Structure
The structural features of this compound, including a chiral center, a lipophilic aromatic ring, and hydrogen bonding capabilities, are pivotal in dictating its physical and biological properties.
| Identifier | Value | Source |
| IUPAC Name | tert-butyl (1-(3-chlorophenyl)-3-hydroxypropyl)carbamate | PubChem[5] |
| CAS Number | 1314406-54-6 | Alchem Pharmtech[1] |
| Molecular Formula | C₁₄H₂₀ClNO₃ | PubChem[5] |
| Molecular Weight | 285.77 g/mol | CymitQuimica[2] |
| Purity (Typical) | ≥95% | CymitQuimica[2] |
Synthesis and Purification
While a specific, detailed synthesis protocol for this compound is not extensively published in peer-reviewed literature, a highly plausible and efficient synthetic route involves the reaction of 3-amino-3-(3-chlorophenyl)propan-1-ol with di-tert-butyl dicarbonate (Boc₂O). This method is a standard and widely adopted procedure for the Boc-protection of amines.[6]
Proposed Synthetic Workflow
Caption: Proposed synthesis workflow for this compound.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a solution of 3-amino-3-(3-chlorophenyl)propan-1-ol in a suitable solvent such as dichloromethane (DCM), add di-tert-butyl dicarbonate at 0°C.
-
Reaction Progression: Allow the reaction mixture to stir and gradually warm to room temperature over several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Upon completion, water is added to the reaction mixture. The aqueous phase is then extracted with DCM.
-
Washing: The combined organic layers are washed sequentially with a saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic phase is dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the final compound.
Physicochemical Properties and Their Determination
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
Melting Point
The melting point is a fundamental physical property used to assess the purity and identity of a solid compound.[7][8] For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.
| Property | Expected Range | Significance |
| Melting Point | Solid at room temperature; specific range to be determined experimentally. | Indicator of purity; crucial for quality control.[9] |
Experimental Protocol: Capillary Melting Point Determination [10][11]
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2.5-3.5 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a controlled rate, typically 1-2°C per minute, approaching the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (onset point) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.
Solubility
Solubility, particularly in aqueous media at different pH values, is a critical factor influencing the absorption of orally administered drugs. The Biopharmaceutics Classification System (BCS) uses solubility data to classify drug substances.[12]
| Parameter | Expected Behavior | Significance |
| Aqueous Solubility | Likely low due to the lipophilic chlorophenyl and Boc groups. | Directly impacts bioavailability.[13] |
| Solubility in Organic Solvents | Expected to be soluble in solvents like methanol, ethanol, DMSO, and DCM. | Important for formulation and synthetic manipulation. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method) [13][14]
-
Medium Preparation: Prepare buffer solutions at various pH values (e.g., 1.2, 4.5, 6.8) to mimic the physiological pH range of the gastrointestinal tract.
-
Sample Addition: Add an excess amount of the compound to a known volume of each buffer solution in sealed vials.
-
Equilibration: Agitate the vials at a constant temperature (typically 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes and its distribution in the body.[15] For drug-like molecules, a LogP value between 0 and 5 is generally considered optimal.[16]
| Parameter | Predicted Value | Significance |
| LogP | Expected to be in the range of 2-4, indicating moderate lipophilicity. | Influences membrane permeability, protein binding, and metabolic stability.[17] |
Experimental Protocol: Shake-Flask Method for LogP Determination [15]
-
System Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Compound Addition: Dissolve a known amount of the compound in one of the phases.
-
Partitioning: Mix equal volumes of the n-octanol and aqueous phases in a separatory funnel and shake vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique.
-
Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Acidity and Basicity (pKa)
The acid dissociation constant (pKa) describes the tendency of a molecule to ionize at a given pH. This is crucial as the ionization state of a drug affects its solubility, permeability, and interaction with biological targets.[18] this compound has a weakly acidic N-H proton of the carbamate and a hydroxyl group, and potentially a weakly basic carbamate oxygen. The pKa of the N-H proton is expected to be relatively high.
| Group | Expected pKa | Significance |
| Carbamate N-H | >15 (weakly acidic) | Determines the charge state at physiological pH. |
| Hydroxyl O-H | ~16-18 (weakly acidic) | Influences hydrogen bonding interactions. |
Experimental Protocol: UV-Vis Spectrophotometric pKa Determination [18]
-
Solution Preparation: Prepare a series of buffer solutions with a range of pH values.
-
Spectrum Acquisition: Record the UV-Vis absorption spectrum of the compound dissolved in each buffer solution.
-
Data Analysis: Plot the absorbance at a wavelength where the protonated and deprotonated species have different absorptivities against the pH.
-
pKa Determination: The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the ionizable group.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Spectral Features:
-
Boc Group: A sharp singlet around 1.4 ppm, integrating to 9 protons.
-
Aliphatic Protons: Multiplets in the range of 1.7-4.0 ppm corresponding to the -CH₂-CH₂-OH and the chiral -CH- protons.
-
Aromatic Protons: A series of multiplets in the aromatic region (7.0-7.5 ppm) characteristic of a 1,3-disubstituted benzene ring.
-
NH and OH Protons: Broad singlets that are exchangeable with D₂O.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
-
O-H Stretch: A broad band around 3300-3500 cm⁻¹.
-
N-H Stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹.
-
C-H Stretch (sp³): Bands just below 3000 cm⁻¹.
-
C=O Stretch (Carbamate): A strong, sharp band around 1680-1700 cm⁻¹.
-
C-N Stretch: A band in the region of 1200-1300 cm⁻¹.
-
C-O Stretch: A band around 1000-1100 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Expected Mass Spectral Data:
-
Molecular Ion Peak [M]⁺ or [M+H]⁺: A peak corresponding to the molecular weight of the compound (285.77 g/mol ) or its protonated form.
-
Isotope Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.
-
Fragmentation: Common fragmentation patterns would include the loss of the Boc group, the tert-butyl group, and cleavage of the propanol chain.
Conclusion
This compound is a strategically designed chemical entity with significant potential as an intermediate in the synthesis of novel therapeutic agents. A thorough understanding and experimental determination of its physicochemical properties, as outlined in this guide, are fundamental for its effective utilization in drug discovery and development programs. The provided protocols, based on established scientific principles and regulatory guidelines, offer a robust framework for the comprehensive characterization of this and other related molecules.
References
-
NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from NANOLAB. [Link]
-
Simply Drug Discovery. (2025, November 10). What is LogP? Retrieved from Simply Drug Discovery. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from ResolveMass Laboratories Inc. [Link]
-
Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from thinkSRS.com. [Link]
-
ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from gmp-compliance.org. [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from Westlab Canada. [Link]
-
Lu, X., et al. (2012). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Journal of Chromatography A, 1258, 161-167. [Link]
-
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from Sai Life Sciences. [Link]
-
Analytical Testing Labs. (n.d.). Melting Point Determination. Retrieved from Analytical Testing Labs. [Link]
-
World Health Organization. (n.d.). Annex 4. Retrieved from World Health Organization (WHO). [Link]
-
Zhang, Y., et al. (2012). Measurement of Drug Lipophilicity and pKa Using Acoustics. Analytical Chemistry, 84(7), 3379-3386. [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from ACD/Labs. [Link]
-
World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Retrieved from World Health Organization (WHO). [Link]
-
Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from Dow Development Labs. [Link]
-
The Royal Society of Chemistry. (n.d.). †Electronic Supplementary Information (ESI). Retrieved from The Royal Society of Chemistry. [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from Dissolution Technologies. [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from Organic Syntheses. [Link]
-
National Institutes of Health. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from National Institutes of Health. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from National Institutes of Health. [Link]
-
National Institutes of Health. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from National Institutes of Health. [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from Organic Syntheses. [Link]
-
PubChem. (n.d.). 3-Amino-3-(2-chlorophenyl)propan-1-ol. Retrieved from PubChem. [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). Retrieved from Cheméo. [Link]
-
Scholars Research Library. (n.d.). Der Pharma Chemica. Retrieved from Scholars Research Library. [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from Organic Chemistry Data. [Link]
-
SpectraBase. (n.d.). 3-Amino-1-propanol - Optional[1H NMR] - Spectrum. Retrieved from SpectraBase. [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Propanol, 3-amino-. Retrieved from NIST WebBook. [Link]
-
PubChem. (n.d.). Tert-butyl (1-(3-chlorophenyl)-3-hydroxypropyl)carbamate. Retrieved from PubChem. [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Propanol, 3-amino-. Retrieved from NIST WebBook. [Link]
-
Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from Master Organic Chemistry. [Link]
-
Biochem TV. (2017, February 6). Calculating pKa's for an Amino Acid Titration Using Excel [Video]. YouTube. [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Phenylpropanol. Retrieved from NIST WebBook. [Link]
-
The MCAT Tutor. (2025, March 28). Quick Trick for pKa and Amino Acid Charge at Specific pH Questions [Video]. YouTube. [Link]
-
Medicosis Perfectionalis. (2021, July 25). Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point [Video]. YouTube. [Link]
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Tert-butyl (1-(3-chlorophenyl)-3-hydroxypropyl)carbamate | C14H20ClNO3 | CID 71742896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tert-butyl 3-hydroxy-3-phenylpropyl(methyl)carbamate synthesis - chemicalbook [chemicalbook.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. promptpraxislabs.com [promptpraxislabs.com]
- 9. nano-lab.com.tr [nano-lab.com.tr]
- 10. thinksrs.com [thinksrs.com]
- 11. westlab.com [westlab.com]
- 12. who.int [who.int]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 15. What is LogP? A Guide to Lipophilicity in Drug Discovery [simplydrugdiscovery.com]
- 16. researchgate.net [researchgate.net]
- 17. acdlabs.com [acdlabs.com]
- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Elucidation of the Mechanism of Action for 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This guide provides a comprehensive framework for elucidating the mechanism of action of the novel chemical entity, 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol. In the absence of established pharmacological data, this document leverages a first-principles, structure-based approach to hypothesize and systematically investigate plausible biological targets. By deconstructing the molecule into its key pharmacophores—a propanolamine backbone, a 3-chlorophenyl group, and a Boc-protected amine—we identify three high-probability, distinct mechanisms of action: Beta-Adrenergic Receptor Antagonism , Voltage-Gated Sodium Channel Blockade , and Dopamine Receptor Modulation .
For each hypothesized mechanism, we present a complete, field-proven experimental workflow, from initial binding assays to functional cellular readouts. This document is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind each experimental choice, ensuring a self-validating and robust investigational cascade. Detailed methodologies for radioligand binding assays, functional cAMP assays, and whole-cell patch-clamp electrophysiology are provided, alongside illustrative diagrams and data interpretation frameworks. This guide serves as a complete roadmap for characterizing the pharmacological profile of this compound and unlocking its therapeutic potential.
Introduction and Structural Analysis
The compound this compound is a synthetic organic molecule for which the mechanism of action has not been described in the public domain. A thorough characterization requires a logical, evidence-based approach rooted in its chemical structure.
Molecular Structure:
-
Compound Name: 3-(tert-butoxycarbonylamino)-3-(3-chlorophenyl)-1-propanol
-
CAS Number: 1314406-54-6[1]
-
Molecular Formula: C₁₄H₂₀ClNO₃[1]
-
Molecular Weight: 285.77 g/mol [1]
The structure contains several key features that suggest potential interactions with well-known biological target classes:
-
Propanolamine Core: The -CH(NH)-CH₂-CH₂OH scaffold is a classic pharmacophore found in the beta-blocker class of drugs (e.g., Propranolol). This structure is known to interact with beta-adrenergic receptors.[2][3]
-
3-Chlorophenyl Group: The substituted aromatic ring, particularly with a halogen at the meta position, is a common feature in centrally active agents, including those targeting monoamine receptors like dopamine. This moiety influences lipophilicity and binding orientation within receptor pockets.
-
Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a bulky, lipophilic protecting group. In a research context, this compound may be a final molecule or an intermediate. For in vivo or cellular applications, metabolic cleavage of the Boc group to reveal the primary amine (-NH₂) is a strong possibility. Therefore, the pharmacological activity of both the Boc-protected parent compound and its deprotected primary amine metabolite must be considered.
-
Chiral Center: The carbon atom bonded to the chlorophenyl and amino groups is a chiral center. Biological activity is typically stereospecific; therefore, the racemic mixture should be resolved, and each enantiomer tested independently.
Based on this analysis, we propose three primary, testable hypotheses for the mechanism of action.
Hypothesis 1: Beta-Adrenergic Receptor Antagonism
The striking similarity of the propanolamine backbone to beta-blockers suggests that this compound (or its deprotected form) may act as a ligand for beta-adrenergic receptors (β-ARs), which are G-protein coupled receptors (GPCRs) crucial for cardiovascular regulation.[4] The most likely mode of action would be competitive antagonism.
Signaling Pathway Overview: Canonical β-Adrenergic Receptor Activation
Stimulation of β-ARs (primarily β1 and β2) by endogenous catecholamines like norepinephrine leads to the activation of the Gs alpha subunit (Gαs).[5] Gαs, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP).[4][5] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, leading to physiological effects such as increased heart rate and contractility.[3][6] An antagonist would block this cascade by preventing agonist binding.
Experimental Workflow: β-AR Target Validation
A two-stage process is essential: first, confirm direct binding to the receptor, and second, characterize the functional consequence of that binding.
Protocol 1: Radioligand Competition Binding Assay
This assay quantifies the affinity of the test compound for β-ARs by measuring its ability to displace a known high-affinity radioligand.[7][8][9]
-
Objective: Determine the binding affinity (Kᵢ) of the test compound for β1- and β2-adrenergic receptors.
-
Principle: A fixed concentration of a radiolabeled ligand (e.g., [³H]-Dihydroalprenolol, a known β-AR antagonist) is incubated with a receptor source (membranes from cells expressing the target receptor). The unlabeled test compound is added in increasing concentrations, and its ability to compete with and displace the radioligand is measured.
-
Step-by-Step Methodology:
-
Receptor Membrane Preparation:
-
Culture HEK293 cells stably expressing either human β1-AR or β2-AR.
-
Harvest cells, wash with cold PBS, and homogenize in a lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, pH 7.4) using a Dounce homogenizer.
-
Centrifuge at 500 x g for 10 min at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration via a BCA assay. Aliquot and store at -80°C.
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add 50 µL assay buffer, 50 µL radioligand (e.g., [³H]-DHA at its Kd concentration), and 100 µL of diluted membrane preparation.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of a competing non-labeled ligand (e.g., 10 µM Propranolol), 50 µL radioligand, and 100 µL of membrane preparation.
-
Test Compound Wells: Add 50 µL of the test compound at various concentrations (e.g., 10-point, 3-fold serial dilution from 10 µM), 50 µL radioligand, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[7]
-
Harvesting: Rapidly terminate the reaction by vacuum filtration onto a glass fiber filter mat (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine). Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).
-
Quantification: Dry the filter mat, add scintillation cocktail, and count the radioactivity (disintegrations per minute, DPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).
-
Calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Parameter | Expected Outcome for a β-AR Ligand |
| IC₅₀ | A finite value, typically in the nM to µM range. |
| Kᵢ | A calculated affinity constant. Lower Kᵢ indicates higher affinity. |
| Hill Slope | Close to 1.0, indicating competitive binding at a single site. |
Protocol 2: HTRF cAMP Functional Assay
This assay determines whether the test compound acts as an antagonist by measuring its ability to block agonist-induced cAMP production.[10][11][12]
-
Objective: Determine the functional potency (IC₅₀) of the test compound as an antagonist.
-
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a FRET-based technology.[13] In this competitive immunoassay, cAMP produced by the cell competes with a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium cryptate donor. When the test compound antagonizes the receptor, agonist-induced cAMP levels fall, allowing more d2-cAMP to bind the antibody, bringing the donor and acceptor into proximity and generating a high HTRF signal.[14]
-
Step-by-Step Methodology:
-
Cell Plating: Seed cells expressing the target β-AR (e.g., CHO-K1-β2) into a 384-well plate and culture overnight.
-
Compound Addition (Antagonist Mode):
-
Aspirate the culture medium.
-
Add the test compound in serial dilutions to the wells.
-
Add control wells with buffer only (for maximum response) and a known antagonist (e.g., Propranolol) as a positive control.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Add a known β-AR agonist (e.g., Isoproterenol) at its EC₈₀ concentration to all wells except the basal control.
-
Incubate for 30 minutes at 37°C to stimulate cAMP production.
-
-
Cell Lysis and Detection:
-
Add the HTRF detection reagents (Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP) in lysis buffer, as per the manufacturer's instructions (e.g., Cisbio).[12]
-
Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.
-
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data: Set the average signal from the agonist-only wells to 0% inhibition and the average signal from the full antagonist control wells to 100% inhibition.
-
Plot the percent inhibition against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
| Parameter | Expected Outcome for a β-AR Antagonist |
| IC₅₀ | A finite value indicating the concentration needed to inhibit 50% of the agonist response. |
| Max Inhibition | Should approach 100%. |
| Agonist Activity | The compound should show no activity when tested alone (in agonist mode). |
Hypothesis 2: Voltage-Gated Sodium Channel Blockade
The combination of an aromatic ring and a protonatable amine is a common structural motif in local anesthetics and other drugs that block voltage-gated sodium channels (VGSCs).[15] These channels are critical for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.[16][17] Blockade of these channels reduces membrane excitability.
Mechanism Overview: Voltage-Gated Sodium Channel Function
VGSCs cycle through three main states: closed (resting), open (activated), and inactivated.[16] Upon membrane depolarization to a threshold potential, the channels rapidly open, allowing an influx of Na⁺ ions that drives the rising phase of the action potential. They then quickly enter a non-conductive inactivated state before returning to the closed state upon repolarization. Channel blockers can stabilize one or more of these states, preventing the channel from conducting ions.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ionic currents across the entire cell membrane while controlling the membrane voltage. [18][19]
-
Objective: Determine if the test compound inhibits voltage-gated sodium currents (Iₙₐ) and characterize the nature of the block (e.g., tonic, use-dependent).
-
Principle: A glass micropipette forms a high-resistance (giga-ohm) seal with the cell membrane. The membrane patch is then ruptured to gain electrical access to the cell interior. A voltage-clamp amplifier holds the membrane potential at a set value and records the current required to do so. By applying voltage steps that activate VGSCs, one can isolate and measure Iₙₐ in the absence and presence of the test compound.
-
Step-by-Step Methodology:
-
Cell Preparation: Use a cell line expressing a specific VGSC subtype of interest (e.g., HEK293 cells expressing human Naᵥ1.7). Plate cells on glass coverslips 24-48 hours before the experiment.
-
Solutions:
-
External Solution (mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH). To isolate Iₙₐ, other channel blockers (e.g., for K⁺ and Ca²⁺ channels) may be added.
-
Internal (Pipette) Solution (mM): 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES (pH 7.2 with CsOH). Cesium (Cs⁺) is used to block potassium channels from the inside.
-
-
Recording:
-
Place a coverslip in the recording chamber on an inverted microscope and perfuse with external solution.
-
Pull a glass micropipette to a resistance of 2-5 MΩ when filled with internal solution.
-
Under visual guidance, approach a single cell with the pipette and apply gentle suction to form a gigaseal.
-
Apply a brief pulse of stronger suction to rupture the membrane, achieving the whole-cell configuration.
-
-
Voltage Protocol:
-
Hold the cell at a negative resting potential where most channels are in the closed state (e.g., -100 mV).
-
Apply a brief depolarizing voltage step (e.g., to 0 mV for 20 ms) to elicit the inward Iₙₐ. Record the peak current amplitude.
-
Establish a stable baseline recording.
-
-
Compound Application:
-
Perfuse the test compound at increasing concentrations onto the cell.
-
At each concentration, repeat the voltage protocol and measure the peak Iₙₐ.
-
-
Use-Dependence Protocol (Optional): To test for use-dependent block, apply a high-frequency train of depolarizing pulses (e.g., 10 Hz) and measure the progressive reduction in current amplitude during the train.
-
-
Data Analysis:
-
Measure the peak inward current at each compound concentration.
-
Calculate the percentage of current inhibition relative to the baseline (control) current.
-
Plot the percent inhibition against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
| Parameter | Expected Outcome for a VGSC Blocker |
| Peak Iₙₐ Amplitude | Decreases in the presence of the compound. |
| IC₅₀ | A finite value indicating the concentration for 50% block. |
| Use-Dependence | For a use-dependent blocker, the IC₅₀ will be lower at higher stimulation frequencies. |
Hypothesis 3: Dopamine Receptor Modulation
The 3-chlorophenyl moiety is present in several CNS-active compounds, including those that interact with dopamine receptors. Dopamine receptors are GPCRs that are fundamental to motor control, motivation, and cognition. [20]The compound could potentially act as an agonist or antagonist at D1-like (Gs-coupled) or D2-like (Gi-coupled) receptor families. [21][22][]
Signaling Pathway Overview: D1 vs. D2 Receptor Pathways
-
D1-like Receptors (D1, D5): Couple to Gs protein, leading to activation of adenylyl cyclase and an increase in intracellular cAMP. [24]* D2-like Receptors (D2, D3, D4): Couple to Gi protein, leading to inhibition of adenylyl cyclase and a decrease in intracellular cAMP. [22][24]
Experimental Workflow: Dopamine Receptor Validation
The workflow is similar to that for β-ARs, involving initial binding assays followed by functional assays to determine the mode of action (agonist vs. antagonist).
Protocol 4: Dopamine Receptor Binding and Functional Assays
-
Objective: Determine the affinity and functional activity of the test compound at representative D1-like (e.g., D₁) and D2-like (e.g., D₂) receptors.
-
Methodology:
-
Binding Assays:
-
Perform radioligand competition binding assays as described in Protocol 1 .
-
Use cell membranes expressing human D₁ or D₂ receptors.
-
For D₁ receptors, use a radioligand like [³H]-SCH23390.
-
For D₂ receptors, use a radioligand like [³H]-Spiperone or [³H]-Raclopride.
-
Calculate the Kᵢ value for each receptor subtype.
-
-
Functional cAMP Assays:
-
Perform HTRF cAMP assays as described in Protocol 2 .
-
Use cell lines expressing either D₁ or D₂ receptors.
-
For D₁ Receptors (Gs-coupled):
-
Agonist Mode: Test the compound alone to see if it increases cAMP.
-
Antagonist Mode: Pre-incubate with the compound, then stimulate with a D₁ agonist (e.g., SKF-81297) to see if it blocks the cAMP increase.
-
-
For D₂ Receptors (Gi-coupled):
-
The assay must first be stimulated to produce a baseline level of cAMP. This is done by adding an agent like Forskolin, which directly activates adenylyl cyclase.
-
Agonist Mode: In the presence of Forskolin, test the compound alone to see if it decreases cAMP levels.
-
Antagonist Mode: In the presence of Forskolin, pre-incubate with the compound, then stimulate with a D₂ agonist (e.g., Quinpirole) to see if it blocks the cAMP decrease.
-
-
-
-
Data Analysis:
-
Calculate Kᵢ values from binding assays.
-
Calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values from functional assays.
-
| Receptor | Assay Mode | Expected Outcome for an Antagonist | Expected Outcome for an Agonist |
| D₁ (Gs) | Binding | Finite Kᵢ | Finite Kᵢ |
| Functional | Blocks agonist-induced cAMP increase (finite IC₅₀) | Increases cAMP (finite EC₅₀) | |
| D₂ (Gi) | Binding | Finite Kᵢ | Finite Kᵢ |
| Functional | Blocks agonist-induced cAMP decrease (finite IC₅₀) | Decreases Forskolin-stimulated cAMP (finite EC₅₀) |
Synthesis, Stereochemistry, and the Role of the Boc Group
The Boc group is commonly used in synthesis to protect an amine. [25]It is crucial to consider that this group may be metabolically labile. Therefore, the de-Boc'd version of the compound, 3-amino-3-(3-chlorophenyl)-1-propanol , should be synthesized and tested in parallel across all assays. The primary amine of the deprotected compound is more analogous to the secondary amine of classic beta-blockers and may possess significantly different (and likely higher) potency.
Furthermore, the chiral center necessitates the separation of the racemic mixture into its (R)- and (S)-enantiomers. Each enantiomer must be tested independently, as biological targets are chiral and will almost certainly exhibit stereoselective binding.
Conclusion and Path Forward
This technical guide outlines a rigorous, hypothesis-driven strategy to define the mechanism of action for this compound. By systematically evaluating its potential as a beta-adrenergic antagonist, a voltage-gated sodium channel blocker, or a dopamine receptor modulator, researchers can build a comprehensive pharmacological profile.
The proposed workflows prioritize validated, industry-standard assays that provide clear, interpretable data. The key next steps are:
-
Synthesize and test both the Boc-protected compound and its deprotected primary amine analog.
-
Perform chiral separation and test each enantiomer individually.
-
Execute the binding and functional assays for the three hypothesized target classes.
-
Based on the initial results, expand the investigation to include selectivity profiling against a broader panel of related receptors and ion channels.
By following this structured approach, the scientific community can efficiently elucidate the core mechanism of this compound, paving the way for its potential application in research and therapeutic development.
References
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Zheng, W., et al. (2012). HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications. PubMed Central. Retrieved from [Link]
-
Berthold Technologies GmbH & Co.KG. (n.d.). HTRF®. Retrieved from [Link]
-
Kozłowska, A., & Szczerbowska-Boruchowska, M. (2022). Dopamine D1 receptor signaling pathways. ResearchGate. Retrieved from [Link]
-
Cabezas-Ramirez, J., et al. (2020). Dopamine Signaling in reward-related behaviors. Frontiers in Neural Circuits. Retrieved from [Link]
-
T.Jis. (2025). Voltage-Gated Na+ Channels: Activation And Action. Retrieved from [Link]
-
Celtarys Research. (n.d.). HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR. Retrieved from [Link]
-
QIAGEN GeneGlobe. (n.d.). Dopamine Receptor Signaling. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
QIAGEN GeneGlobe. (n.d.). Cardiac β-adrenergic Signaling. Retrieved from [Link]
-
Wikipedia. (n.d.). Voltage-gated sodium channel. Retrieved from [Link]
-
Wikipedia. (n.d.). Dopamine receptor. Retrieved from [Link]
-
Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]
-
Padro, C. J., & Sanders, V. M. (2014). Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. PubMed Central. Retrieved from [Link]
-
Taylor, J. B. (2022). Physiology, Sodium Channels. StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Farzam, K., & Lakhkar, A. (2023). Beta 1 Receptors. StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Bagal, S. K., et al. (2013). Voltage-Gated Sodium Channels: Structure, Function, Pharmacology, and Clinical Indications. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Slusser, L. (2020). Voltage-Gated Sodium Channels in Neurons. YouTube. Retrieved from [Link]
-
Xiao, R. P. (2001). Recent Advances in Cardiac β2-Adrenergic Signal Transduction. Circulation Research. Retrieved from [Link]
-
Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
-
Assay Guidance Manual - NCBI. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]
-
Limbird, L. E. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology. Retrieved from [Link]
-
Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. Retrieved from [Link]
-
Axo-N. (n.d.). patch-clamp-protocol-final.pdf. Retrieved from [Link]
-
Assay Guidance Manual - NCBI. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]
-
Scientifica. (2020). Patch clamp techniques for investigating neuronal electrophysiology. Retrieved from [Link]
-
Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Retrieved from [Link]
-
Plant, L. D. (2021). “Patch Clamp Electrophysiology Methods and Protocols,” Editors Mark Dallas and Damian Bell. The Journal of General Physiology. Retrieved from [Link]
-
Ogden, D., & Stanfield, P. (n.d.). Patch clamp techniques for single channel and whole-cell recording. The University of Texas at Dallas. Retrieved from [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. Novel signaling pathway through the beta-adrenergic receptor. [vivo.weill.cornell.edu]
- 3. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. ahajournals.org [ahajournals.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. berthold.com [berthold.com]
- 13. HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR [celtarys.com]
- 14. researchgate.net [researchgate.net]
- 15. Physiology, Sodium Channels - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Patch Clamp Protocol [labome.com]
- 19. scientifica.uk.com [scientifica.uk.com]
- 20. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 24. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
- 25. 3-(Boc-氨基)-1-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]
Chiral synthesis of (S)-3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol
An In-Depth Technical Guide to the Chiral Synthesis of (S)-3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol
Abstract
(S)-3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol is a valuable chiral building block in medicinal chemistry and drug development. Its stereodefined structure, featuring a β-amino alcohol motif, is a key pharmacophore in various biologically active molecules. The precise control of the stereochemistry at the carbinol center is paramount for achieving desired pharmacological activity and minimizing off-target effects. This guide provides a comprehensive overview of a robust and highly selective synthetic route to (S)-3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol, focusing on the principles of asymmetric synthesis. We will delve into the strategic selection of precursors, the rationale behind the chosen catalytic system, and provide a detailed, field-proven experimental protocol for its synthesis, with a primary focus on the Corey-Bakshi-Shibata (CBS) reduction.
Introduction and Strategic Overview
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. Chiral β-amino alcohols, such as the title compound, are privileged scaffolds due to their prevalence in natural products and synthetic drugs. The critical challenge in synthesizing these molecules lies in the efficient and highly selective installation of the chiral center. This guide focuses on a convergent strategy that constructs a prochiral β-amino ketone intermediate, which is then subjected to an enantioselective reduction to establish the desired (S)-stereochemistry.
Retrosynthetic Analysis
A logical retrosynthetic approach simplifies the synthetic challenge. The target molecule can be disconnected at the C-O bond of the alcohol, revealing its precursor, a prochiral ketone. The Boc-protected amine can be traced back to a simpler amine, which can be formed via a Mannich-type reaction or equivalent.
Caption: Retrosynthetic pathway for the target molecule.
This analysis identifies 3-(Boc-amino)-3-(3-chlorophenyl)propan-1-one as the pivotal intermediate. The core of the synthesis, therefore, is the enantioselective reduction of this ketone.
Synthesis of the Prochiral Ketone Precursor
The synthesis of the N-Boc-protected β-amino ketone is a critical first stage. A reliable method involves a Mannich-type reaction with 3-chlorobenzaldehyde, a suitable ketone or enolate equivalent, and an ammonia source, followed by Boc-protection. For the purpose of this guide, we will assume the availability of the precursor, 3-(Boc-amino)-3-(3-chlorophenyl)propan-1-one, as its synthesis can be achieved through various established methods.
Core Asymmetric Synthesis Strategy: Enantioselective Ketone Reduction
The conversion of the prochiral β-amino ketone to the chiral β-amino alcohol is the most critical step of the synthesis. Several powerful methods exist for this transformation.[1] We will focus on the most reliable and predictable method for this class of substrates: the Corey-Bakshi-Shibata (CBS) reduction.
The Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a premier method for the enantioselective reduction of prochiral ketones.[2] It employs a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).[3][4] The predictability, high enantioselectivity (often >95% ee), and operational simplicity make it a favored choice in both academic and industrial settings.[3][5]
Causality Behind Experimental Choices:
-
Catalyst: The catalyst is typically generated in situ or pre-formed from a chiral amino alcohol, most commonly (S)- or (R)-α,α-diphenyl-2-pyrrolidinemethanol, derived from proline.[6] For the synthesis of the (S)-alcohol, the (R)-CBS catalyst is used. The rigid structure of the catalyst creates a well-defined chiral environment for the reduction.
-
Mechanism of Stereoselection: The reaction proceeds through a highly organized six-membered transition state.[4] The oxazaborolidine catalyst acts as a bifunctional system. The endocyclic boron atom coordinates to the ketone's carbonyl oxygen, activating it for reduction. Simultaneously, the borane reducing agent coordinates to the Lewis basic nitrogen atom of the catalyst.[4][7] This dual coordination orients the ketone so that the hydride from the borane is delivered to one specific face of the carbonyl (the Re-face in this case), leading to the formation of the (S)-alcohol. The steric bulk of the ketone's substituents dictates this preferential orientation.
Sources
- 1. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
Enantioselective Synthesis of 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the enantioselective synthesis of 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol, a chiral building block of significant interest in pharmaceutical development. The document delineates a strategic synthetic pathway commencing with the preparation of a key β-amino ketone intermediate via a Mannich-type reaction, followed by a critical analysis and detailed protocols for its asymmetric reduction to the desired chiral amino alcohol. Two premier catalytic systems, the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation, are presented as field-proven methods to achieve high enantioselectivity. The guide is structured to provide not only procedural steps but also the underlying mechanistic principles and practical insights essential for successful implementation in a research and development setting.
Introduction: The Significance of Chiral 3-Amino-1-propanol Scaffolds
Chiral 3-amino-1-propanol derivatives are privileged structural motifs frequently encountered in a wide array of biologically active molecules and pharmaceutical agents. The precise spatial arrangement of the amino and hydroxyl functionalities is often critical for target engagement and pharmacological efficacy. The title compound, 3-(tert-butoxycarbonyl-amino)-3-(3-chlorophenyl)-1-propanol, serves as a versatile synthon for the construction of more complex chiral molecules, where the Boc-protecting group facilitates subsequent synthetic manipulations. The development of robust and scalable enantioselective routes to such intermediates is paramount for the efficient and cost-effective production of new chemical entities.
This guide focuses on a convergent synthetic strategy, emphasizing the generation of the key chiral center through the asymmetric reduction of a prochiral ketone. This approach offers significant advantages in terms of efficiency and stereocontrol.
Synthetic Strategy Overview
The enantioselective synthesis of this compound is strategically approached in two key stages. The initial phase involves the synthesis of the precursor β-amino ketone, followed by the pivotal enantioselective reduction to establish the chiral carbinol center.
Caption: Overall synthetic workflow.
Stage 1: Synthesis of the β-Amino Ketone Precursor
The synthesis of the key intermediate, 3-(tert-butoxycarbonyl-amino)-1-(3-chlorophenyl)propan-1-one, is efficiently achieved through a Mannich-type reaction followed by Boc-protection.
The Mannich Reaction: A Three-Component Condensation
The Mannich reaction is a powerful C-C bond-forming reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1][2] In this synthesis, 3'-chloroacetophenone serves as the active hydrogen compound, formaldehyde is the aldehyde component, and an amine provides the amino functionality.[3][4]
The reaction proceeds through the initial formation of an electrophilic iminium ion from the amine and formaldehyde.[3] The enol form of 3'-chloroacetophenone then undergoes nucleophilic attack on the iminium ion to yield the β-amino ketone, also known as a Mannich base.[2]
Caption: Simplified Mannich reaction mechanism.
Experimental Protocol: Synthesis of 3-(Boc-amino)-1-(3-chlorophenyl)propan-1-one
This protocol first describes the synthesis of the Mannich base hydrochloride, followed by its protection with a tert-butoxycarbonyl (Boc) group.
Part A: Synthesis of 3-Amino-1-(3-chlorophenyl)propan-1-one Hydrochloride
-
Materials:
-
3'-Chloroacetophenone
-
Paraformaldehyde
-
Ammonium chloride
-
Ethanol
-
Hydrochloric acid (concentrated)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3'-chloroacetophenone (1.0 eq), paraformaldehyde (1.2 eq), and ammonium chloride (1.1 eq).
-
Add ethanol as the solvent and a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 3-amino-1-(3-chlorophenyl)propan-1-one hydrochloride.
-
Part B: Boc-Protection
-
Materials:
-
3-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium bicarbonate
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Suspend 3-amino-1-(3-chlorophenyl)propan-1-one hydrochloride (1.0 eq) in DCM.
-
Add triethylamine (2.2 eq) to neutralize the hydrochloride salt and stir for 15 minutes.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford 3-(Boc-amino)-1-(3-chlorophenyl)propan-1-one as a white solid.
-
Stage 2: Enantioselective Reduction of the Prochiral Ketone
The critical step in this synthesis is the enantioselective reduction of the prochiral β-amino ketone to the corresponding chiral alcohol. Two highly reliable and widely adopted methods are the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation.
Method 1: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a powerful method for the enantioselective reduction of a wide range of ketones.[5][6] It employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like proline, and a stoichiometric borane source such as borane-dimethyl sulfide complex (BMS) or borane-THF complex.[7]
Mechanism of Stereoselection:
The enantioselectivity of the CBS reduction arises from a well-organized transition state.[5] The borane reducing agent coordinates to the Lewis basic nitrogen of the oxazaborolidine catalyst, which in turn activates the borane as a hydride donor. The ketone substrate then coordinates to the Lewis acidic boron atom of the catalyst from the sterically less hindered face, leading to a highly stereoselective hydride transfer.[7]
Caption: Key steps in the CBS reduction mechanism.
Experimental Protocol: (S)-CBS Catalyzed Reduction
-
Materials:
-
3-(Boc-amino)-1-(3-chlorophenyl)propan-1-one
-
(R)-2-Methyl-CBS-oxazaborolidine (as a 1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BMS, as a 10 M solution)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
-
Procedure:
-
Under an inert atmosphere (argon or nitrogen), charge a dry round-bottom flask with (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).
-
Dilute with anhydrous THF and cool the solution to 0 °C.
-
Slowly add BMS (0.6 eq) to the catalyst solution and stir for 10 minutes.
-
In a separate flask, dissolve 3-(Boc-amino)-1-(3-chlorophenyl)propan-1-one (1.0 eq) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion (typically 1-2 hours), quench the reaction by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford (R)-3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol.
-
Method 2: Noyori Asymmetric Hydrogenation
Noyori asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of functionalized ketones, utilizing a ruthenium catalyst bearing a chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand.[8][9][10] The reaction is typically carried out under a hydrogen atmosphere in the presence of a base.[11]
Mechanism of Stereoselection:
The active catalyst is a ruthenium hydride species. The substrate coordinates to the metal center, and the hydrogenation is believed to proceed through a six-membered pericyclic transition state involving the Ru-H and N-H bonds of the diamine ligand.[9] The chirality of the diphosphine and diamine ligands dictates the facial selectivity of the hydride transfer to the ketone.
Experimental Protocol: Ru-BINAP/Diamine Catalyzed Hydrogenation
-
Materials:
-
3-(Boc-amino)-1-(3-chlorophenyl)propan-1-one
-
[RuCl₂( (S)-BINAP )]₂ · NEt₃ (or a similar precursor)
-
(S,S)-DPEN (1,2-diphenylethylenediamine)
-
Potassium tert-butoxide
-
Isopropanol
-
Hydrogen gas
-
-
Procedure:
-
In a glovebox, charge a pressure reactor with the ruthenium precursor (0.005 eq) and (S,S)-DPEN (0.01 eq).
-
Add a solution of potassium tert-butoxide (0.1 eq) in isopropanol.
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Add a solution of 3-(Boc-amino)-1-(3-chlorophenyl)propan-1-one (1.0 eq) in isopropanol.
-
Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 8 atm).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by taking aliquots and analyzing by TLC or HPLC.
-
Upon completion, carefully vent the reactor and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to yield (R)-3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol.
-
Data Presentation and Analysis
Comparative Data for Asymmetric Reduction Methods
| Method | Catalyst | Reductant | Typical ee (%) | Advantages | Disadvantages |
| CBS Reduction | (R)- or (S)-CBS | Borane (BMS, BH₃·THF) | >95 | High ee, broad substrate scope, predictable stereochemistry | Requires stoichiometric borane, sensitive to moisture |
| Noyori Hydrogenation | Ru-(R)-BINAP/(R,R)-DPEN | H₂ | >98 | High ee and turnover numbers, uses H₂ as reductant | Requires specialized high-pressure equipment, catalyst can be air-sensitive |
Characterization and Purity Analysis
The final product should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure. Expected ¹H NMR signals include those for the Boc group, the aromatic protons, the methine proton adjacent to the nitrogen, and the methylene protons of the propanol backbone.
-
Mass Spectrometry: To confirm the molecular weight.
-
Chiral HPLC: To determine the enantiomeric excess (ee). A typical method would involve a chiral stationary phase (e.g., polysaccharide-based) with a mobile phase of hexane/isopropanol.[12][13][14]
Typical Chiral HPLC Conditions:
| Parameter | Condition |
| Column | Chiralpak AD-H or equivalent |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Temperature | 25 °C |
Conclusion
The enantioselective synthesis of this compound can be reliably achieved through a two-stage process involving a Mannich-type reaction to form the β-amino ketone precursor, followed by its asymmetric reduction. Both the CBS reduction and Noyori asymmetric hydrogenation offer excellent enantioselectivity and are viable methods for producing this valuable chiral building block. The choice between these methods may depend on available equipment, scale of the reaction, and cost considerations. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize this and related chiral amino alcohols.
References
- Chiral separation of 3-Amino-2(2-Naphtyl)-1-Phenyl-Propanol. Method VCR0007J. HPLC. Chiral HPLC.
- †Electronic Supplementary Information (ESI)
- Application Notes and Protocols for Borane-Mediated Asymmetric Reduction of Ketones. Benchchem.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Application Note: Chiral HPLC Method for the Analysis of (R)-3-(methylamino)-1-phenylpropan-1-ol. Benchchem.
- The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group, Harvard University.
- Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. SUST Repository.
- Noyori Hydrogen
- Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry.
- The Chiral Notebook. Phenomenex.
- Corey-Bakshi-Shibata (CBS) Reduction.
- Asymmetric reduction of ketones using CBS catalyst.
- Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC - NIH. 2018.
- Mannich Reaction | Thermo Fisher Scientific - US.
- Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons: New York, 1994.
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
- Asymmetric hydrogen
- Noyori Asymmetric Hydrogen
- 3-(Boc-aMino)-3-(4-chlorophenyl)-1-propanol synthesis. ChemicalBook.
- Scholars Research Library - Der Pharma Chemica.
- The Mannich Reaction.
- Recent Advances in Separ
- Application Notes and Protocols: Experimental Procedure for the Mannich Reaction with Acetophenone. Benchchem.
- N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
- Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. PMC - NIH. 2022.
- Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cycliz
- This compound. CymitQuimica.
- FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b).
Sources
- 1. Mannich Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. repository.sustech.edu:8080 [repository.sustech.edu:8080]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nobelprize.org [nobelprize.org]
- 9. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 10. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. lcms.cz [lcms.cz]
- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Role of 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Unseen Architect in Complex Drug Synthesis
In the intricate world of medicinal chemistry, the final, elegant structure of a therapeutic agent often belies the complexity of its synthesis. The journey from simple precursors to a potent and selective drug molecule is paved with critical intermediates—molecular scaffolds that, while not pharmacologically active themselves, are the unsung heroes of the synthetic route. 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol is one such pivotal building block. Its unique trifunctional architecture, featuring a protected amine, a reactive primary alcohol, and a strategically halogenated aromatic ring, offers a versatile platform for constructing complex molecular entities. This guide, intended for the discerning researcher and drug development professional, delves into the synthesis, properties, and strategic applications of this chiral amino alcohol, illuminating its significance as a cornerstone in the development of next-generation therapeutics.
Core Chemical Attributes and Strategic Importance
This compound is a chiral amino alcohol. The tert-butyloxycarbonyl (Boc) protecting group on the amine is a cornerstone of its utility.[1] This carbamate is exceptionally stable under a wide range of basic, nucleophilic, and even catalytic hydrogenation conditions, yet it can be cleanly and efficiently removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] This orthogonality is fundamental to multi-step syntheses, allowing chemists to perform modifications at other parts of the molecule without disturbing the protected amine.[3]
The molecule's strategic value is further enhanced by its other functional groups:
-
The Primary Alcohol (-CH₂OH): This group serves as a versatile handle for a variety of chemical transformations. It can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into a leaving group for nucleophilic substitution, providing a key attachment point for other molecular fragments.
-
The 3-Chlorophenyl Moiety: The presence of a chlorine atom on the phenyl ring is not merely a placeholder. Halogens can significantly influence a drug molecule's pharmacokinetic and pharmacodynamic properties. The electron-withdrawing nature of chlorine can alter the pKa of nearby functional groups and influence metabolic stability. Furthermore, the chloro-substituent can engage in specific halogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity.[4]
-
The Chiral Center: The carbon atom to which the Boc-amino and 3-chlorophenyl groups are attached is a stereocenter. In drug development, the specific three-dimensional arrangement of atoms is critical, as biological receptors are themselves chiral.[5] The ability to synthesize enantiomerically pure forms of this building block is paramount, as different enantiomers of a drug can have vastly different efficacy and safety profiles.[5][6][7]
Synthesis of Enantiomerically Pure this compound
The preparation of this chiral building block in high optical purity is crucial for its application in medicinal chemistry. A common and effective strategy involves the asymmetric reduction of a prochiral ketone precursor.
Experimental Protocol 1: Asymmetric Synthesis via Corey-Bakshi-Shibata (CBS) Reduction
This protocol outlines a two-step synthesis starting from the corresponding ketone. The key step is the enantioselective reduction of the ketone using a chiral oxazaborolidine catalyst, famously known as the CBS catalyst.[8][9][10]
Step 1: Synthesis of the Ketone Precursor, tert-butyl (1-(3-chlorophenyl)-3-oxopropyl)carbamate This step is typically achieved through standard synthetic methodologies, such as a Friedel-Crafts acylation or by manipulation of a suitable carboxylic acid derivative.
Step 2: Asymmetric Reduction to (S)-3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol
-
Reagents and Equipment:
-
tert-butyl (1-(3-chlorophenyl)-3-oxopropyl)carbamate
-
(R)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M) or Borane-THF complex (1 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Aqueous HCl (1 M)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, inert atmosphere (N₂ or Ar)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the ketone precursor (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) via syringe.
-
To this mixture, add the borane complex solution (0.8 - 1.2 eq) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The rate of addition should be controlled to manage any effervescence.
-
Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.
-
Warm the mixture to room temperature and add 1 M HCl. Stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
-
-
Rationale: The CBS catalyst forms a chiral complex with borane.[8][9] This complex coordinates to the ketone's carbonyl oxygen, orienting the ketone in a sterically defined manner. The hydride from the borane is then delivered to one face of the carbonyl group, resulting in the formation of one enantiomer of the alcohol in high excess.[11] The use of the (R)-CBS catalyst typically yields the (S)-alcohol, and vice versa.
Visualization of the Synthetic Workflow
Caption: Workflow for the enantioselective synthesis of the target amino alcohol.
Application in the Synthesis of Neurokinin-1 (NK1) Receptor Antagonists
One of the most significant applications of chiral 3-amino-3-phenylpropanol derivatives is in the synthesis of Neurokinin-1 (NK1) receptor antagonists.[12][13] The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in pain, inflammation, and chemotherapy-induced nausea and vomiting.[11] Aprepitant, an approved drug for the latter indication, features a complex morpholine core that is often constructed from chiral amino alcohol precursors.[14][15]
While a direct synthesis of a marketed drug from this compound is not prominently documented, its structure makes it an ideal starting point for the synthesis of novel analogues of NK1 receptor antagonists. The 3-chlorophenyl group is a common feature in potent antagonists of this class.
Proposed Synthetic Utility: A Gateway to Novel NK1 Receptor Antagonists
The (S)-enantiomer of this compound can be envisioned as a key intermediate in a multi-step synthesis of a novel NK1 receptor antagonist. The general synthetic strategy would involve:
-
Activation of the Hydroxyl Group: Conversion of the primary alcohol to a good leaving group (e.g., a tosylate or mesylate).
-
Intramolecular Cyclization: Subsequent deprotection of the Boc group under acidic conditions would liberate the free amine, which could then undergo an intramolecular nucleophilic attack on the activated alcohol position to form a chiral piperidine or a related heterocyclic core.
-
Further Functionalization: The resulting heterocyclic intermediate can be further elaborated to introduce the necessary pharmacophoric elements for potent NK1 receptor antagonism.
Biological Context: The NK1 Receptor Signaling Pathway
The NK1 receptor is a G-protein coupled receptor (GPCR).[16] Upon binding of its endogenous ligand, Substance P, the receptor undergoes a conformational change that activates intracellular G-proteins, primarily Gq and Gs.[2] This initiates a cascade of downstream signaling events, including the activation of phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), respectively, leading to a variety of physiological responses including neuronal excitation and inflammation.[6][16] NK1 receptor antagonists act by competitively blocking the binding of Substance P to the receptor, thereby inhibiting this signaling cascade.
Caption: Simplified NK1 receptor signaling pathway and the site of action for antagonists.
Characterization and Quality Control
Ensuring the chemical purity and, crucially, the optical purity of this compound is essential for its use in drug synthesis.
Table 1: Physicochemical and Analytical Data
| Property | Value |
| Molecular Formula | C₁₄H₂₀ClNO₃ |
| Molecular Weight | 285.77 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate |
| ¹H NMR | Consistent with the proposed structure |
| Mass Spectrometry | [M+H]⁺ peak at m/z 286.1 (for ³⁵Cl) and 288.1 (for ³⁷Cl) |
| Optical Purity (ee%) | >98% (as determined by chiral HPLC) |
Experimental Protocol 2: Purification and Chiral Analysis
-
Purification by Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) is typically effective for eluting the compound. The optimal solvent system should be determined by TLC analysis.
-
Procedure: The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. After evaporation of the solvent, the dry powder is loaded onto the top of the prepared column. The column is then eluted with the chosen mobile phase, and fractions are collected and analyzed by TLC. Fractions containing the pure product are combined and concentrated under reduced pressure.
-
-
Determination of Enantiomeric Excess (ee%) by Chiral HPLC:
-
Chiral Stationary Phase (CSP): Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® IA), are often effective for resolving enantiomers of amino alcohols.[12][17][18]
-
Mobile Phase (Normal Phase): A mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol. A small amount of a basic additive like diethylamine (DEA) may be required to improve peak shape.[17]
-
Procedure: A standard solution of the purified compound is prepared and injected onto the chiral HPLC column. The retention times of the two enantiomers will differ, allowing for their separation and quantification. The enantiomeric excess is calculated from the peak areas of the two enantiomers.
-
Conclusion and Future Outlook
This compound stands as a testament to the enabling power of chiral building blocks in medicinal chemistry. Its carefully designed constellation of functional groups provides a robust and versatile starting point for the synthesis of complex, biologically active molecules. As our understanding of disease pathways deepens and the demand for highly selective and potent therapeutics grows, the strategic deployment of such well-crafted intermediates will become even more critical. The ability to efficiently construct enantiomerically pure scaffolds like this one not only accelerates the drug discovery process but also opens new avenues for exploring chemical space and designing the next generation of medicines, particularly in the realm of neuropharmacology and beyond.
References
- The Neurokinin-1 Receptor: Structure Dynamics and Signaling. MDPI.
- Biological and Pharmacological Aspects of the NK1-Receptor. PMC - PubMed Central.
- The NK-1 Receptor Signaling: Distribution and Functional Relevance in the Eye. MDPI.
- Association of Neurokinin-1 Receptor Signaling Pathways with Cancer.
- A Technical Guide to the Physical and Chemical Characteristics of Boc-Protected Amino Alcohols. Benchchem.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Asymmetric Synthesis of (S)-3-Chloro-1-phenyl-1-propanol Using Borane Amine Complex-CBS as Catalyst. Chinese Journal of Applied Chemistry.
- CBS c
- IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines.
- Corey-Bakshi-Shib
- Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ
- The Role of Brominated Phenylalanine Derivatives in Drug Discovery. ningboinno.com.
- Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
- A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
- 3-Methylamino-3-phenylpropan-1-ol.
- synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry.
- Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Aprepitant Synthetic Routes. MedKoo Biosciences.
- Facile t-BOC and FMOC Amino Acid Chiral Separ
- (S)-3-Amino-3-phenylpropan-1-ol | 82769-76-4. TCI Chemicals.
- 3-(Boc-aMino)-3-(4-chlorophenyl)-1-propanol synthesis. chemicalbook.
- Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. Benchchem.
- Amino Acid and Peptide Chiral Separ
- Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns.
- Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. NIH.
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central.
- NK1 receptor antagonist. Wikipedia.
- Chiral Drugs: An Overview. PMC - PubMed Central.
- Synthesis of Aprepitant. Chinese Journal of Pharmaceuticals.
- Design and models for estimating antagonist potency (pA2, Kd and IC50) following the detection of antagonism observed in the presence of intrinsic activity. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and NK1 receptor antagonistic activity of (+/-)-1-acyl-3-(3,4- dichlorophenyl)-3-[2-(spiro-substituted piperidin-1'-yl)ethyl]piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bayer describes dual tachykinin NK1/NK3 receptor antagonists | BioWorld [bioworld.com]
- 5. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]
- 6. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. grokipedia.com [grokipedia.com]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. manusaktteva.com [manusaktteva.com]
- 14. medkoo.com [medkoo.com]
- 15. Synthesis of Aprepitant [cjph.com.cn]
- 16. The NK-1 Receptor Signaling: Distribution and Functional Relevance in the Eye [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
Literature review on 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol derivatives
An In-depth Technical Guide to 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol Derivatives
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of the 1,3-Amino Alcohol Scaffold
The 3-amino-3-aryl-1-propanol framework is a privileged scaffold in medicinal chemistry and drug development. Its structural components—a chiral center, a hydroxyl group, and an amino group separated by a three-carbon chain—provide a versatile template for creating molecules that can interact with a wide range of biological targets. These motifs are found in numerous bioactive compounds.[1] The specific derivative, 3-(tert-butoxycarbonylamino)-3-(3-chlorophenyl)-1-propanol, serves as a crucial chiral building block for synthesizing more complex molecules. The Boc (tert-butoxycarbonyl) protecting group offers robust, acid-labile protection of the amine, making it ideal for multi-step synthetic sequences, while the 3-chlorophenyl moiety provides a site for potential modification and influences the molecule's overall lipophilicity and electronic properties, which are critical for pharmacokinetic and pharmacodynamic profiles.[][3]
This guide provides a comprehensive overview of the synthesis, derivatization, biological significance, and analytical characterization of this compound and its derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable chemical entity in their work.
Part 1: Synthetic Methodologies and Chiral Control
The synthesis of this compound derivatives hinges on two primary objectives: the construction of the core amino alcohol backbone and the establishment of the desired stereochemistry at the C3 position.
General Synthesis: Boc Protection
A common and straightforward method to prepare the title compound involves the protection of a pre-existing 3-amino-3-(3-chlorophenyl)-1-propanol. The reaction utilizes di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.
Causality of Reagent Choice:
-
(Boc)₂O: This is the standard reagent for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).
-
Base (e.g., Triethylamine, DMAP): A base is required to deprotonate the amine, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of (Boc)₂O.[4][5] 4-(Dimethylamino)pyridine (DMAP) is often used as a catalyst to accelerate the reaction.[5]
-
Solvent (e.g., Dichloromethane, THF): Anhydrous aprotic solvents are used to prevent hydrolysis of (Boc)₂O and to ensure good solubility of the reactants.[4]
Caption: General workflow for Boc protection.
Asymmetric Synthesis: Achieving Enantiopurity
For applications in drug development, obtaining a single enantiomer is paramount. The asymmetric synthesis of these derivatives can be achieved through methods like the chiral reduction of a corresponding ketone precursor. A notable approach involves the asymmetric reduction of a 3-amino-1-(3-chlorophenyl)propan-1-one derivative using a chiral catalyst.
A patented method describes the use of a spiroborate ester catalyst in conjunction with a hydrogen donor (e.g., NaBH₄, KBH₄) to achieve high yields and high optical purity (enantiomeric excess often exceeding 80%).[6] This method allows for the direct synthesis of either the (R) or (S) enantiomer depending on the chirality of the catalyst employed.[6]
Causality of Experimental Design:
-
Spiroborate Ester Catalyst: This chiral catalyst creates a chiral environment around the ketone's carbonyl group. It coordinates to both the reducing agent and the substrate, forcing the hydride transfer to occur from a specific face of the carbonyl, thus leading to the preferential formation of one enantiomer.
-
Hydrogen Donor (NaBH₄/KBH₄): These are common, mild reducing agents that provide the hydride (H⁻) for the reduction of the ketone to a secondary alcohol.[7]
-
Lewis Acid (e.g., ZnCl₂, SnCl₄): Sometimes added to activate the carbonyl group, making it more electrophilic and enhancing the rate and selectivity of the reduction.[7]
Part 2: Key Reactions and Derivatization
The protected 1,3-amino alcohol scaffold is a platform for further chemical modifications at its three primary reactive sites: the Boc-protected amine, the terminal hydroxyl group, and the chlorophenyl ring.
Boc Group Deprotection: A Critical Step
The removal of the Boc group is a fundamental step to unmask the primary amine for subsequent reactions, such as amide bond formation or reductive amination. The most common and reliable method is acid-catalyzed cleavage.[8]
Mechanism of Acid-Catalyzed Boc Deprotection: The reaction proceeds via protonation of the carbamate oxygen, followed by fragmentation to release the stable tert-butyl cation, carbon dioxide, and the free amine as its corresponding salt.[8]
Caption: Acid-catalyzed mechanism for Boc deprotection.[8]
Experimental Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)
This protocol is a self-validating system; completion can be easily monitored by TLC or LC-MS, and the product is isolated as a salt, which is often crystalline and easily purified.
-
Dissolution: Dissolve the this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the initial exothermic reaction upon acid addition.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA, 2-10 eq) dropwise to the stirred solution.[9] A higher concentration of TFA (e.g., 33% v/v) and a larger excess can ensure a faster reaction.[9]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by TLC (staining with ninhydrin will show the appearance of the free amine) or LC-MS until all starting material is consumed.[8]
-
Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[9] b. Dissolve the resulting oil in a minimal amount of DCM or methanol. c. Add the solution dropwise to a large volume of stirred diethyl ether to precipitate the amine trifluoroacetate salt.[9] d. Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the deprotected product.
Derivatization at the Hydroxyl Group
The primary alcohol provides a handle for introducing a variety of functional groups through esterification, etherification, or conversion to other functionalities. These modifications are critical for tuning the molecule's properties, for instance, in creating prodrugs or linking the molecule to other scaffolds.
Part 3: Biological Applications and Structure-Activity Relationships (SAR)
Derivatives of the 3-amino-3-phenylpropanol scaffold have shown promise in a variety of therapeutic areas. The specific substitution patterns on the aryl ring and the nature of the group on the amine dictate the biological activity.
Known and Potential Therapeutic Roles
-
Antimalarial Agents: Studies on 1-aryl-3-substituted propanol derivatives have identified compounds with potent antiplasmodial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum.[10]
-
Anticancer Agents: Certain 3-O-substituted flavonols containing amino-propanol linkers have demonstrated significant anti-proliferative potency in human prostate cancer cell models.[11] Other related Mannich bases have also shown cytotoxic activity against prostate cancer cells.[12]
-
Neuropharmacology: The core structure is a key component in drugs targeting the central nervous system. Boc-(S)-3-amino-3-(3-chlorophenyl)propionic acid, a closely related analog, is used in the design of drugs in neuropharmacology.[3]
Structure-Activity Relationship (SAR) Insights
SAR studies provide a logical framework for rational drug design. For the broader class of 1-aryl-3-amino-1-propanol derivatives, several trends have been observed.
Caption: Key modification points and their influence on biological properties.
-
Aryl Ring Substitution: The position and nature of substituents on the phenyl ring are critical. For antimalarial compounds, substitutions that increase lipophilicity or introduce hydrogen bond acceptors can significantly enhance potency.[10]
-
Amine Substitution: The nature of the substituent on the nitrogen atom dramatically influences activity. For example, in anti-prostate cancer flavonols, terminal amine groups like 1-methylpiperazine or pyrrolidine, connected via a carbon linker, were found to be optimal for anti-proliferative potency.[11]
-
Stereochemistry: The absolute configuration at the chiral center is often crucial for biological activity, as enantiomers can have vastly different affinities for their target receptors or enzymes.
Table 1: Summary of SAR for Related Propanol Derivatives
| Modification | Observed Effect | Therapeutic Area | Reference |
| Aryl Substitution | Potent activity with various substitutions | Antimalarial | [10] |
| Amine Linker/Group | 3-5 carbon linker with terminal amine (e.g., pyrrolidine) improves potency | Anti-prostate cancer | [11] |
| Enantiopurity | Specific enantiomers required for efficacy | General Drug Design | [6] |
Part 4: Analytical Characterization Protocols
Unambiguous structural confirmation and purity assessment are essential. A combination of spectroscopic and chromatographic techniques is employed. The following protocols are based on standard methods for similar amino alcohol structures.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular framework.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Additional experiments like DEPT, COSY, and HSQC can be used for full structural elucidation.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | ¹H Shift (ppm) | ¹³C Shift (ppm) | Notes |
| Boc Group (C(CH₃)₃) | ~1.4 (singlet, 9H) | ~80 (quaternary C), ~28.5 (CH₃) | Characteristic bulky singlet in ¹H NMR.[4] |
| -CH₂-CH₂OH | 1.8-2.1 (multiplet, 2H) | ~40 | Diastereotopic protons adjacent to the chiral center. |
| -CH₂OH | 3.6-3.8 (multiplet, 2H) | ~60 | |
| -CH(NHBoc)- | 4.8-5.1 (multiplet, 1H) | ~55 | Benzylic proton. |
| -NH- | 5.2-5.5 (broad, 1H) | - | Broad signal, may exchange with D₂O. |
| Aromatic CH | 7.1-7.4 (multiplet, 4H) | 125-135 | Complex pattern from the 3-chlorophenyl group. |
| Aromatic C-Cl | - | ~134 | |
| Boc C=O | - | ~155 | Carbonyl carbon. |
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and fragmentation pattern. Electrospray Ionization (ESI) is a suitable method.
Experimental Protocol:
-
Instrumentation: Use a mass spectrometer with an ESI source.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~10-100 µg/mL.
-
Acquisition: Infuse the sample into the ESI source and acquire data in positive ion mode.
-
Data Analysis: Look for the protonated molecule [M+H]⁺ and/or the sodium adduct [M+Na]⁺. Key fragments often include the loss of the Boc group (-100 Da) or the tert-butyl group (-57 Da).[13]
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity and enantiomeric excess (using a chiral column) of the compound.
Experimental Protocol:
-
Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) for purity analysis.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or TFA.
-
Gradient Example: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.[13]
-
Detection: UV detector set at a wavelength where the phenyl ring absorbs (e.g., 214 nm, 254 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~1 mg/mL.[13]
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategically designed building block that provides access to a rich chemical space of potentially therapeutic molecules. Its utility is defined by the robust Boc protecting group, the synthetically versatile hydroxyl and chloro-substituted aryl moieties, and, most importantly, the chiral center that is fundamental to specific biological interactions.
Future research will likely focus on developing even more efficient and scalable asymmetric syntheses. Furthermore, the incorporation of this scaffold into combinatorial libraries and its use in fragment-based drug discovery will continue to uncover novel derivatives with potent and selective activities against a range of diseases, from infectious agents to cancer and neurological disorders. The principles and protocols outlined in this guide provide a solid foundation for scientists to innovate within this promising area of medicinal chemistry.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). Retrieved from rsc.org. [Link]
-
ResearchGate. (n.d.). Examples of bioactive β‐phenylalanine and 3‐amino‐3‐phenylpropanol motif‐containing compounds. Retrieved from researchgate.net. [Link]
-
ResearchGate. (n.d.). 3-Methylamino-3-phenylpropan-1-ol. Retrieved from researchgate.net. [Link]
-
ResearchGate. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from researchgate.net. [Link]
-
Rasayan Journal of Chemistry. (n.d.). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Retrieved from rasayanjournal.co.in. [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from semanticscholar.org. [Link]
-
J&K Scientific. (n.d.). Boc-(S)-3-amino-3-(3-chlorophenyl)propionic acid. Retrieved from jk-scientific.com. [Link]
-
PubMed. (2018). Structure-activity relationship of new antimalarial 1-aryl-3-susbtituted propanol derivatives: Synthesis, preliminary toxicity profiling, parasite life cycle stage studies, target exploration, and targeted delivery. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]
- Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
-
PubMed. (2018). Structure-activity relationship and pharmacokinetic studies of 3-O-substitutedflavonols as anti-prostate cancer agents. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]
- Google Patents. (n.d.). CN100591649C - Method of preparing R-(+)-3-chlorophenylpropanol.
-
ResearchGate. (2010). Biological Activity of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides and 3-Aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 Cells and DNA Topoisomerase I Enzyme. Retrieved from researchgate.net. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. rsc.org [rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 7. CN100591649C - Method of preparing R-(+)-3-chlorophenylpropanol - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Structure-activity relationship of new antimalarial 1-aryl-3-susbtituted propanol derivatives: Synthesis, preliminary toxicity profiling, parasite life cycle stage studies, target exploration, and targeted delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship and pharmacokinetic studies of 3-O-substitutedflavonols as anti-prostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Discovery and History of 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the scientific history, synthesis, and applications of 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol, a chiral amino alcohol of significant interest in medicinal chemistry. While a singular "discovery" event for this specific molecule is not prominently documented, its existence and utility are a logical consequence of the broader development of chiral β-amino alcohols as indispensable building blocks in drug discovery. This guide will illuminate the scientific rationale behind its synthesis, provide detailed experimental protocols, and discuss its relevance within the landscape of pharmaceutical development. The narrative emphasizes the principles of stereoselective synthesis and the strategic use of protecting groups, which are central to the creation of complex, biologically active molecules.
Introduction: The Strategic Importance of Chiral β-Amino Alcohols
Chiral β-amino alcohols are a privileged structural motif found in a multitude of natural products and active pharmaceutical ingredients (APIs). Their stereochemical configuration is frequently paramount for biological activity, making their enantioselective synthesis a critical endeavor in the fields of medicinal chemistry and process development. The precise three-dimensional arrangement of the amine and alcohol functionalities dictates the molecule's interaction with biological targets such as enzymes and receptors, which is fundamental to the efficacy and safety of many drugs.
The subject of this guide, this compound, embodies the key structural features that make this class of compounds so valuable. The presence of a chiral center, a halogenated aromatic ring, and a protected amine make it a versatile synthon for the construction of more complex molecules. The tert-butyloxycarbonyl (Boc) protecting group is instrumental in modern organic synthesis, allowing for the selective manipulation of other functional groups within the molecule.
The Genesis of this compound: A Tale of Synthetic Evolution
The history of this compound is not one of a sudden breakthrough but rather a testament to the incremental advancements in synthetic organic chemistry. Its emergence is intrinsically linked to the development of methods for the synthesis of its constituent parts and the broader understanding of asymmetric synthesis.
The Precursor: The Rise of β-Amino Acids
The journey towards this compound begins with its carboxylic acid precursor, 3-(Boc-amino)-3-(3-chlorophenyl)propionic acid. This non-natural β-amino acid is a valuable building block in its own right, particularly in the synthesis of peptides and peptidomimetics. The introduction of the chlorine atom on the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a potential drug candidate, a strategy widely employed in medicinal chemistry.
The development of synthetic routes to enantiomerically pure β-amino acids has been a major focus of research. These methods often involve asymmetric hydrogenation, conjugate additions to α,β-unsaturated esters, or resolutions of racemic mixtures. The availability of these chiral β-amino acids from commercial suppliers has been a key enabler for their use in drug discovery programs.[1]
The Logical Next Step: Reduction to the Amino Alcohol
With a reliable supply of the N-Boc protected β-amino acid, the synthesis of the corresponding amino alcohol becomes a logical and often necessary transformation. The reduction of a carboxylic acid to a primary alcohol is a fundamental reaction in organic synthesis. However, the presence of the acid-labile Boc protecting group necessitates the use of chemoselective reducing agents.
Borane complexes, such as borane-tetrahydrofuran (BH3•THF) or borane-dimethyl sulfide (BMS), are particularly well-suited for this purpose.[2] These reagents are electrophilic in nature and exhibit a high affinity for the electron-rich carbonyl oxygen of the carboxylic acid, leading to its selective reduction without cleaving the Boc group.[3] This selectivity is crucial for maintaining the integrity of the protected amine, which is often required for subsequent synthetic steps.
Synthetic Methodologies: A Practical Guide
The synthesis of this compound can be approached via two primary, logically sound pathways. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.
Route A: Reduction of N-Boc-3-amino-3-(3-chlorophenyl)propionic Acid
This is the most direct and convergent route, leveraging the availability of the chiral β-amino acid precursor.
Experimental Protocol: Borane-mediated Reduction of a Boc-Protected β-Amino Acid
-
Materials:
-
N-Boc-3-amino-3-(3-chlorophenyl)propionic acid (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Borane-tetrahydrofuran complex (1.0 M solution in THF, 1.0-1.2 eq)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-3-amino-3-(3-chlorophenyl)propionic acid in anhydrous THF.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add the borane-tetrahydrofuran complex solution dropwise via a syringe or dropping funnel. Vigorous gas evolution (hydrogen) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the THF and methanol.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Borane reagents react violently with water. Therefore, the use of anhydrous solvents and an inert atmosphere is critical for both safety and reaction efficiency.
-
Slow Addition at 0 °C: The initial reaction between borane and the carboxylic acid is exothermic and produces hydrogen gas. Slow addition at a reduced temperature helps to control the reaction rate and prevent a dangerous buildup of pressure.
-
Methanol Quench: Methanol is used to safely decompose any unreacted borane. The reaction produces hydrogen gas and trimethyl borate.
-
Aqueous Workup: The basic wash with sodium bicarbonate is to neutralize any acidic byproducts and ensure the product is in its neutral form for efficient extraction into the organic solvent.
Route B: Boc-Protection of 3-Amino-3-(3-chlorophenyl)-1-propanol
An alternative approach involves the synthesis or acquisition of the unprotected amino alcohol, followed by the protection of the amine functionality.
Experimental Protocol: Boc-Protection of a β-Amino Alcohol
-
Materials:
-
3-Amino-3-(3-chlorophenyl)-1-propanol (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or another suitable base (optional, but can accelerate the reaction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 3-amino-3-(3-chlorophenyl)-1-propanol in DCM or THF in a round-bottom flask.
-
Add di-tert-butyl dicarbonate to the solution. If using a base, add it at this stage.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by flash column chromatography if necessary.
-
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic routes described.
Caption: Synthetic routes to the target compound.
Applications in Drug Discovery and Development
While specific, publicly disclosed applications of this compound are not extensively documented, its structural features point towards its utility as a key intermediate in the synthesis of various pharmaceutical agents. Chiral 3-amino-3-phenyl-1-propanol derivatives are core components of several drugs, including those targeting the central nervous system.[4][5]
The combination of the chiral amino alcohol moiety and the 3-chlorophenyl group makes this compound a valuable building block for creating libraries of compounds for screening against a variety of biological targets. The chlorine atom can participate in halogen bonding and other interactions within a protein binding site, potentially enhancing potency and selectivity. The propanol backbone provides a flexible linker for attaching other pharmacophoric groups.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₂₀ClNO₃ |
| Molecular Weight | 285.77 g/mol |
| Appearance | White to off-white solid |
| Chirality | Contains one stereocenter |
Conclusion: A Versatile Building Block Born from Synthetic Necessity
The discovery and history of this compound are not defined by a singular moment of invention, but rather by the logical progression of synthetic organic chemistry. Its existence is a direct result of the need for well-defined, stereochemically pure building blocks for the construction of complex and biologically active molecules. This in-depth guide has provided a comprehensive overview of its likely synthetic origins, detailed experimental protocols for its preparation, and an understanding of its potential applications in drug discovery. As the demand for novel therapeutics continues to grow, the importance of versatile and strategically designed synthons like this compound will undoubtedly increase, solidifying its place in the medicinal chemist's toolbox.
References
-
Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). [Link]
-
Khan Academy. Reduction of carboxylic acids. [Link]
-
YouTube. Borane reduction mechanism || selective reduction of acids || solved problems. [Link]
- Google Patents. A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
- Boosting Drug Discovery: The Role of Specialty Amino Acids. (2026-01-06).
-
PubMed Central. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]
-
ACS Publications. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. [Link]
Sources
- 1. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hurawalhi.com [hurawalhi.com]
- 5. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
The Strategic Utility of 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Versatile Chiral Building Block
In the landscape of modern pharmaceutical synthesis, the demand for chiral building blocks that offer both structural rigidity and versatile functionality is paramount. 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol emerges as a significant player in this arena. Its constitution, featuring a chiral center, a protected amine, a primary alcohol, and a strategically chlorinated phenyl ring, provides a powerful scaffold for the synthesis of complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during various synthetic transformations and allows for facile deprotection under acidic conditions, a cornerstone of contemporary peptide and medicinal chemistry.[1][2] The 3-chlorophenyl moiety introduces specific electronic properties and can engage in various intermolecular interactions, potentially enhancing the pharmacological profile of the final active pharmaceutical ingredient (API).[3] This guide provides an in-depth exploration of the synthesis, properties, and applications of this valuable synthetic intermediate.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. The following table summarizes its key identifiers and properties.
| Property | Value | Reference |
| CAS Number | 1314406-54-6 | |
| Molecular Formula | C14H20ClNO3 | |
| Molecular Weight | 285.76 g/mol | |
| Appearance | White to off-white solid | |
| Purity | ≥95% |
Note: Some properties like appearance and purity are typical values and may vary between suppliers.
Spectroscopic Characterization:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-chlorophenyl ring, the methine proton at the chiral center, the methylene protons adjacent to the alcohol and the nitrogen, and the nine equivalent protons of the Boc group's tert-butyl moiety. The chemical shifts and coupling patterns provide a detailed map of the proton environment within the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each unique carbon atom. Key resonances will include those for the aromatic carbons, the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, the chiral methine carbon, and the two methylene carbons of the propanol backbone.[4][5]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) or other soft ionization techniques would likely show a prominent peak corresponding to the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands indicating the presence of key functional groups. These include a broad O-H stretch from the alcohol, an N-H stretch from the carbamate, a strong C=O stretch from the Boc group, and C-H stretches from the aliphatic and aromatic portions of the molecule.[5]
Synthesis of this compound: A Practical Workflow
The synthesis of this compound can be approached through a logical and efficient multi-step sequence. A common strategy involves the preparation of the precursor amino alcohol, followed by the protection of the amino group.
Diagram of the Synthetic Workflow
Caption: A general two-part synthetic workflow for the target compound.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a representative synthesis. Researchers should always first consult relevant safety data sheets (SDS) for all reagents and perform a thorough risk assessment.
Part 1: Synthesis of 3-Amino-3-(3-chlorophenyl)-1-propanol
The precursor amino alcohol can be synthesized via the reduction of the corresponding amino acid, 3-amino-3-(3-chlorophenyl)propanoic acid.
-
Materials:
-
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride in anhydrous THF.
-
Addition of Amino Acid: Dissolve 3-amino-3-(3-chlorophenyl)propanoic acid in anhydrous THF and add it dropwise to the stirred suspension of LiAlH₄ at 0 °C. Caution: The reaction is exothermic.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Isolation: Filter the resulting aluminum salts and wash the filter cake thoroughly with THF. Combine the filtrates and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or by acid-base extraction to yield 3-amino-3-(3-chlorophenyl)-1-propanol.
-
Part 2: Boc Protection of 3-Amino-3-(3-chlorophenyl)-1-propanol
This step involves the reaction of the amino alcohol with di-tert-butyl dicarbonate in the presence of a base.
-
Materials:
-
3-Amino-3-(3-chlorophenyl)-1-propanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or another suitable inert solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
Reaction Setup: Dissolve 3-amino-3-(3-chlorophenyl)-1-propanol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Reagents: Add triethylamine to the solution, followed by the portion-wise addition of di-tert-butyl dicarbonate at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for several hours, monitoring its completion by TLC.
-
Work-up: Wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.
-
Applications in Drug Development: A Focus on DPP-4 Inhibitors
The structural motif of a β-amino alcohol is a key pharmacophore in a number of therapeutic agents. Notably, chiral amino-heterocyclic structures are integral to the design of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral anti-diabetic drugs.[9][10] While a direct, published synthesis of a marketed drug using the title compound is not readily found, its structural similarity to key intermediates in the synthesis of drugs like Alogliptin makes it a highly valuable building block for the development of novel DPP-4 inhibitors and other bioactive molecules.[9][11][12][]
Logical Relationship in DPP-4 Inhibitor Synthesis
Caption: A conceptual pathway for utilizing the title compound in synthesizing DPP-4 inhibitor analogs.
The primary alcohol of this compound can be readily converted into a leaving group (e.g., a tosylate or mesylate) or oxidized to an aldehyde or carboxylic acid, providing a handle for further synthetic manipulations. The Boc-protected amine allows for the coupling of this chiral fragment to a heterocyclic core, a common strategy in the synthesis of DPP-4 inhibitors.[8][11] Subsequent deprotection of the Boc group unmasks the amine, which is often crucial for the molecule's interaction with the active site of the DPP-4 enzyme. The 3-chlorophenyl group can occupy a specific binding pocket within the enzyme, contributing to the overall potency and selectivity of the inhibitor.
Conclusion: A Building Block of Strategic Importance
This compound is more than just a chemical intermediate; it is a testament to the power of rational molecular design in modern drug discovery. Its combination of a chiral center, orthogonal protecting groups, and a functionalized aromatic ring makes it a highly adaptable and valuable tool for medicinal chemists. As the quest for more potent and selective therapeutics continues, the strategic implementation of such well-defined building blocks will undoubtedly play a pivotal role in accelerating the development of the next generation of life-saving medicines.
References
-
Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
tert-butyl N-(3-hydroxypropyl)carbamate. PubChem. Retrieved from [Link]
-
FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. Retrieved from [Link]
-
tert-Butyl (1-(3-chlorophenyl)-3-hydroxypropyl)carbamate. PubChem. Retrieved from [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved from [Link]
-
Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. Retrieved from [Link]
- Process for the preparation of alogliptin. Google Patents.
-
The Critical Role of BOC Protecting Groups in Drug Synthesis. (2025, December 25). Jinchemical. Retrieved from [Link]
-
Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. Beilstein Journals. Retrieved from [Link]
-
Reduction of carboxylic acids. Chemguide. Retrieved from [Link]
-
Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid. Retrieved from [Link]
-
(PDF) Synthesis of Sitagliptin. ResearchGate. Retrieved from [Link]
-
Reducing carboxylic acids to primary alcohols with lithium tetrahydridoaluminate(III) LiAlH4. Doc Brown's Chemistry. Retrieved from [Link]
-
Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers. Retrieved from [Link]
-
LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. Retrieved from [Link]
- A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. Google Patents.
- Method of preparing R-(+)-3-chlorophenylpropanol. Google Patents.
-
Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). Reddit. Retrieved from [Link]
-
ChemInform Abstract: Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids. ResearchGate. Retrieved from [Link]
- Process for the preparation of alogliptin. Google Patents.
-
Synthetic method for 3-aminoacetophenone. Patsnap. Retrieved from [Link]
Sources
- 1. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reducing carboxylic acids to primary alcohols with lithium tetrahydridoaluminate(III) LiAlH4 oxidation of methanoic acid positive test with Fehlings Tollen's reagents advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 3. nbinno.com [nbinno.com]
- 4. rsc.org [rsc.org]
- 5. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 9. BJOC - Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring [beilstein-journals.org]
- 10. tert-butyl N-(3-hydroxypropyl)carbamate | C8H17NO3 | CID 3838134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. EP3292112B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Protocol for the synthesis of 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol
An Application Note on the Synthesis of 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol
Introduction: The Strategic Value of Chiral β-Amino Alcohols
Chiral β-amino alcohols are privileged structural motifs that form the backbone of numerous pharmaceuticals and biologically active compounds.[1][2][3] Their specific three-dimensional arrangement is often crucial for selective interaction with biological targets like enzymes and receptors, making their enantioselective synthesis a cornerstone of modern medicinal chemistry.[3] The target molecule, 3-(tert-butoxycarbonylamino)-3-(3-chlorophenyl)-1-propanol, is a valuable chiral building block, incorporating a halogenated phenyl ring common in drug candidates and a Boc-protected amine, which allows for further synthetic elaboration in peptide synthesis and drug development.[4][5]
This guide provides a detailed, field-proven protocol for the synthesis of this key intermediate via the chemoselective reduction of its corresponding carboxylic acid precursor, Boc-(S)-3-amino-3-(3-chlorophenyl)propionic acid. The chosen methodology emphasizes safety, reliability, and high fidelity, employing a borane-dimethyl sulfide (BMS) complex, a reagent renowned for its selective reduction of carboxylic acids in the presence of other sensitive functional groups, such as the acid-labile Boc protecting group.[6][7]
Overall Synthetic Strategy
The synthesis proceeds in a single, high-yielding step involving the selective reduction of a carboxylic acid to a primary alcohol.
Reaction Scheme:
Boc-(S)-3-amino-3-(3-chlorophenyl)propionic acid to (S)-3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol
Materials and Instrumentation
Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| Boc-(S)-3-amino-3-(3-chlorophenyl)propionic acid | >98% | J&K Scientific | 500770-74-1 | Starting material.[4] |
| Borane-dimethyl sulfide complex (BMS) | ~10 M in THF | Sigma-Aldrich | 13292-87-0 | Reducing agent. Moisture-sensitive. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | MilliporeSigma | 109-99-9 | Reaction solvent. |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | 67-56-1 | Quenching agent. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | 141-78-6 | Extraction solvent. |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | Lab Grade | - | - | For aqueous workup. |
| Saturated Sodium Chloride Solution (Brine) | Lab Grade | - | - | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | - | 7487-88-9 | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | - | 7631-86-9 | For column chromatography. |
Instrumentation
-
Magnetic stirrer with heating plate
-
Round-bottom flasks and condenser (oven-dried)
-
Septa and needles for inert atmosphere techniques
-
Schlenk line or nitrogen/argon balloon setup
-
Ice-water bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glassware for flash column chromatography
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Safety and Handling Precautions
This protocol involves hazardous materials that require strict adherence to safety procedures in a well-ventilated chemical fume hood.
-
Borane-Dimethyl Sulfide Complex (BMS) : Highly flammable, corrosive, and reacts violently with water, releasing flammable hydrogen gas.[8] It is also moisture-sensitive and has a strong, unpleasant odor. Always handle under an inert atmosphere (Nitrogen or Argon).[9] Wear flame-retardant lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[8]
-
Anhydrous Solvents (THF) : Tetrahydrofuran is highly flammable and can form explosive peroxides upon standing. Use from a freshly opened bottle or a solvent purification system.
-
Quenching Procedure : The addition of methanol to quench excess BMS is highly exothermic and liberates hydrogen gas. This step must be performed slowly and in an ice bath to control the reaction rate.
-
Personal Protective Equipment (PPE) : Safety goggles, a lab coat, and gloves are mandatory at all times.[10]
| Hazard Statement | Description | Precautionary Action |
| H260 | In contact with water releases flammable gases which may ignite spontaneously.[10] | P223: Keep away from any possible contact with water. P231+P232: Handle under inert gas. Protect from moisture. |
| H314 | Causes severe skin burns and eye damage.[10] | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H301 + H311 | Toxic if swallowed or in contact with skin. | P310: Immediately call a POISON CENTER or doctor/physician. |
Experimental Workflow Visualization
Caption: High-level workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol details the reduction of 1.0 g of the starting carboxylic acid. The scale can be adjusted as needed.
1. Reaction Setup (Self-Validating System)
-
Step 1.1 : Place a 100 mL two-neck round-bottom flask containing a magnetic stir bar under vacuum and flame-dry (or oven-dry at 120 °C overnight). Allow it to cool to room temperature under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Causality: The borane reagent is highly sensitive to moisture. Ensuring all glassware is scrupulously dry is critical to prevent decomposition of the reagent and to achieve a high yield. An inert atmosphere prevents reaction with atmospheric oxygen and moisture.
-
-
Step 1.2 : Add Boc-(S)-3-amino-3-(3-chlorophenyl)propionic acid (1.0 g, 3.17 mmol) to the flask.
-
Step 1.3 : Add 20 mL of anhydrous THF via syringe. Stir the mixture at room temperature until all solids have dissolved.
-
Step 1.4 : Cool the flask in an ice-water bath (0 °C) for 15 minutes with stirring.
2. Reduction (Core Transformation)
-
Step 2.1 : While stirring at 0 °C, slowly add the borane-dimethyl sulfide complex (BMS, ~10 M in THF, ~0.70 mL, ~7.0 mmol, 2.2 equivalents) dropwise via syringe over 10-15 minutes.
-
Causality: A slight excess of the reducing agent ensures the complete conversion of the carboxylic acid. The slow, dropwise addition at 0 °C is essential to control the initial exothermic reaction and prevent potential side reactions or a dangerous temperature spike.
-
-
Step 2.2 : Observe the reaction mixture. You may see some gas evolution (hydrogen) as the borane reacts with the carboxylic acid proton.
-
Step 2.3 : After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 4-6 hours.
-
In-Process Check: Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate). The starting material (acid) should remain near the baseline, while the product (alcohol) will have a higher Rf value. The reaction is complete when the starting material spot is no longer visible.
-
3. Quenching and Workup (Product Isolation)
-
Step 3.1 : Once the reaction is complete, cool the flask back down to 0 °C in an ice-water bath.
-
Step 3.2 : CAUTION: Flammable gas evolution! Slowly and carefully add 10 mL of anhydrous methanol dropwise to the reaction mixture to quench any excess BMS. Vigorous bubbling will occur. Maintain stirring at 0 °C for 30 minutes after the addition is complete.
-
Causality: Methanol reacts with the unreacted borane to form trimethoxyborane and hydrogen gas, safely neutralizing the reactive species. The cold temperature and slow addition are critical for safety.
-
-
Step 3.3 : Remove the solvent under reduced pressure using a rotary evaporator.
-
Step 3.4 : Redissolve the resulting residue in 50 mL of ethyl acetate (EtOAc). Transfer the solution to a separatory funnel.
-
Step 3.5 : Wash the organic layer sequentially with 25 mL of saturated NaHCO₃ solution, and then 25 mL of brine.
-
Causality: The NaHCO₃ wash removes any acidic impurities and boron byproducts. The brine wash helps to remove residual water from the organic layer, facilitating the subsequent drying step.
-
-
Step 3.6 : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product, typically as a white solid or a pale oil.
4. Purification (Achieving High Purity)
-
Step 4.1 : Purify the crude product by flash column chromatography on silica gel.
-
Step 4.2 : Prepare the column using a slurry of silica gel in a low-polarity solvent (e.g., 20% ethyl acetate in hexanes).
-
Step 4.3 : Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc). Collect fractions and monitor by TLC.
-
Step 4.4 : Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a pure solid.
Expected Results and Characterization
| Parameter | Expected Outcome |
| Yield | 85-95% |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.30-7.15 (m, 4H, Ar-H), ~5.0 (br s, 1H, NH), ~4.85 (m, 1H, CH-N), ~3.65 (t, 2H, CH₂-OH), ~2.0 (m, 2H, CH₂), ~1.40 (s, 9H, C(CH₃)₃) |
| Mass Spec (ESI+) | m/z [M+Na]⁺ calculated for C₁₄H₂₀ClNO₃Na: 324.10; found ~324.1 |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive (decomposed) BMS reagent. 2. Wet glassware or solvent. | 1. Use a fresh bottle of BMS; titrate the reagent to confirm its molarity. 2. Ensure all glassware is rigorously dried and anhydrous solvents are used. |
| Incomplete Reaction | 1. Insufficient equivalents of BMS. 2. Insufficient reaction time or temperature. | 1. Add another 0.2-0.5 equivalents of BMS and monitor by TLC. 2. Allow the reaction to stir longer at room temperature or gently warm to 40 °C for 1-2 hours. |
| Difficult Purification | Presence of boron-related impurities. | Ensure the methanol quench is complete and the NaHCO₃ wash is thorough. Sometimes an additional wash with 1 M HCl can help remove boron salts, but this risks partial Boc-deprotection. |
References
-
Safety Data Sheet: Sodium borohydride. (n.d.). Carl ROTH. [Link]
-
BORANE-DIMETHYLSULFIDE COMPLEX. (n.d.). Ataman Kimya. [Link]
-
Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., Qu, G., Xiao, Y., & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 788094. [Link]
-
Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., Qu, G., Xiao, Y., & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9. [Link]
-
Ager, D. J., Prakash, I., & Schaad, D. R. (2002). 1,3-Aminoalcohols and Their Derivatives in Asymmetric Organic Synthesis. Chemical Reviews, 96(2), 835-876. [Link]
-
Reduction of carboxylic acids (video). (n.d.). Khan Academy. [Link]
-
Atassi, M. Z., & Rosenthal, A. F. (1969). Specific reduction of carboxyl groups in peptides and proteins by diborane. Biochemical Journal, 111(5), 593–601. [Link]
-
Kanth, J. V. B., & Periasamy, M. (1991). Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine. The Journal of Organic Chemistry, 56(20), 5964-5965. [Link]
-
Boc-(S)-3-amino-3-(3-chlorophenyl)propionic acid. (n.d.). J&K Scientific. [Link]
Sources
- 1. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 2. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Khan Academy [khanacademy.org]
- 7. Specific reduction of carboxyl groups in peptides and proteins by diborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
Application Notes and Protocols for 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol: A Key Intermediate in Norepinephrine Reuptake Inhibitor Synthesis
Introduction: The Strategic Importance of 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol in Neuroscience Drug Discovery
In the landscape of medicinal chemistry and neuropharmacology, chiral 1,3-amino alcohols are privileged scaffolds, forming the structural core of numerous biologically active molecules. Among these, this compound stands out as a pivotal intermediate in the synthesis of potent and selective norepinephrine reuptake inhibitors (NRIs). The norepinephrine transporter (NET) is a critical target for the treatment of various central nervous system disorders, including attention-deficit hyperactivity disorder (ADHD) and depression.[1][2] Molecules that block the reuptake of norepinephrine, thereby increasing its synaptic concentration, have demonstrated significant therapeutic efficacy.
The strategic value of this compound lies in its trifunctional nature: a primary alcohol amenable to further modification, a Boc-protected amine for controlled reactivity, and a chiral center whose stereochemistry is often crucial for pharmacological activity. The 3-chlorophenyl moiety is a common feature in many CNS-active drugs, influencing properties such as metabolic stability and target engagement.[]
This technical guide provides a comprehensive overview of the synthesis, characterization, and application of this key intermediate. We present detailed, field-proven protocols, explain the rationale behind experimental choices, and offer insights into the subsequent transformation of this building block into advanced NRI candidates.
Synthetic Pathways and Protocols
The synthesis of this compound is typically achieved through a multi-step sequence involving the formation of a β-amino ketone followed by stereoselective reduction and subsequent amine protection.
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 3-Amino-3-(3-chlorophenyl)-1-propanol via Reduction
This protocol outlines the reduction of a β-amino ketone precursor. The choice of reducing agent is critical for controlling the stereochemistry of the resulting 1,3-amino alcohol.
Rationale: The reduction of β-amino ketones can be directed to yield either syn or anti diastereomers depending on the reducing conditions and the nature of the N-protecting group.[4][5] For instance, samarium(II) iodide has been shown to provide divergent selectivity based on the N-substituent.[4] Sodium borohydride in the presence of an acid is another effective system for this transformation.[6]
Materials:
-
3-Amino-3-(3-chlorophenyl)propan-1-one hydrochloride
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Dissolution: Suspend 3-amino-3-(3-chlorophenyl)propan-1-one hydrochloride (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the suspension to 0 °C in an ice-water bath.
-
Reduction: Add sodium borohydride (2.0-3.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly add water to quench the excess NaBH₄.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Partition the aqueous residue between dichloromethane and saturated NaHCO₃ solution. Extract the aqueous layer twice more with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentration: Filter the drying agent and concentrate the filtrate in vacuo to yield the crude 3-amino-3-(3-chlorophenyl)-1-propanol, which can be used in the next step without further purification or purified by column chromatography.
Protocol 2: Boc Protection of 3-Amino-3-(3-chlorophenyl)-1-propanol
This protocol details the protection of the amino group, which is essential for preventing undesired side reactions in subsequent synthetic steps.
Rationale: The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for amines due to its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions.[7][8] The reaction is typically carried out using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.
Materials:
-
3-Amino-3-(3-chlorophenyl)-1-propanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude 3-amino-3-(3-chlorophenyl)-1-propanol (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.
-
Work-up: Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity, purity, and stereochemistry of the synthesized intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR Data:
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 7.20 - 7.40 | m | 4H | Ar-H |
| Boc-NH | 5.0 - 5.5 | br s | 1H | -NH- |
| CH-N | 4.6 - 4.9 | m | 1H | CH-N |
| CH₂-O | 3.5 - 3.8 | m | 2H | CH₂-O |
| CH₂ | 1.8 - 2.1 | m | 2H | -CH₂- |
| Boc-CH₃ | 1.45 | s | 9H | -C(CH₃)₃ |
| OH | 1.5 - 2.5 | br s | 1H | -OH |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| Aromatic C-Cl | 134.0 - 135.0 | C-Cl |
| Aromatic C-H | 125.0 - 130.0 | Ar-CH |
| Aromatic C-ipso | 143.0 - 145.0 | C-ipso |
| Boc C=O | 155.0 - 156.0 | C=O |
| Boc C | 79.0 - 80.0 | -C(CH₃)₃ |
| CH-N | 52.0 - 55.0 | CH-N |
| CH₂-O | 60.0 - 63.0 | CH₂-O |
| CH₂ | 38.0 - 41.0 | -CH₂- |
| Boc CH₃ | 28.3 | -C(CH₃)₃ |
Protocol 3: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.
-
Data Processing: Process the acquired data (Fourier transformation, phasing, baseline correction) and reference the spectra to the residual solvent peak.
-
Interpretation: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of the compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for assessing the purity and, with a chiral stationary phase, the enantiomeric excess (ee) of the synthesized compound.
Rationale: The analysis of amino alcohols by HPLC often requires derivatization to introduce a chromophore for UV detection or a fluorophore for more sensitive fluorescence detection.[10] Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral intermediates.[11]
Protocol 4: HPLC Purity and Chiral Analysis
-
Instrumentation: HPLC system with UV or fluorescence detector.
-
Column for Purity: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Column for Chiral Analysis: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak series).
-
Mobile Phase: A mixture of acetonitrile and water or a suitable buffer (e.g., ammonium acetate), run in isocratic or gradient mode.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Analysis: Inject the sample and monitor the elution profile. Purity is determined by the peak area percentage. For chiral analysis, the enantiomeric excess is calculated from the peak areas of the two enantiomers.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the target compound.
Rationale: Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like amino alcohols, typically showing the protonated molecule [M+H]⁺.
Protocol 5: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Interpretation: The expected m/z for the protonated molecule [C₁₄H₂₀ClNO₃ + H]⁺ is approximately 286.12.
Application as a Norepinephrine Reuptake Inhibitor Intermediate
The primary application of this compound is as a precursor to potent NRIs. The synthetic strategy involves deprotection of the amine followed by further functionalization.
Mechanism of Action of NRIs
Caption: Mechanism of Norepinephrine Reuptake Inhibition.
NRIs function by binding to the norepinephrine transporter (NET) on the presynaptic neuron, thereby blocking the reuptake of norepinephrine from the synaptic cleft.[1] This leads to an increased concentration and prolonged action of norepinephrine at the postsynaptic adrenergic receptors, enhancing noradrenergic neurotransmission.
Synthetic Transformation to NRI Scaffolds
The conversion of this compound into an active NRI typically involves the following key transformations:
-
Boc Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) to liberate the free amine.
-
N-Alkylation: The primary amine can be alkylated (e.g., via reductive amination or reaction with an alkyl halide) to introduce substituents that are often crucial for activity. For example, methylation is a common step in the synthesis of many NRIs.
-
O-Arylation: The primary alcohol can be converted into an ether, often an aryloxy group, through reactions like the Williamson ether synthesis or a Mitsunobu reaction. This is a key step in the synthesis of drugs like atomoxetine.[12][13][14]
The 3-amino-3-phenylpropan-1-ol core is a versatile template that allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a high-value, versatile intermediate for the synthesis of norepinephrine reuptake inhibitors. Its synthesis, while requiring careful control of stereochemistry, relies on well-established and robust chemical transformations. The protocols and analytical methods outlined in this guide provide a solid foundation for researchers and drug development professionals to produce and characterize this key building block with high purity and confidence. A thorough understanding of its chemistry and application is essential for the continued development of novel therapeutics targeting the norepinephrine transporter and addressing unmet needs in the treatment of CNS disorders.
References
-
Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. National Institutes of Health. [Link]
-
Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. ACS Publications. [Link]
- US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
-
Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. PubMed. [Link]
- US20110319664A1 - Method for preparing atomoxetine.
- CN105130879B - The preparation method of (R)-3-Boc-amino-piperidine.
-
Synthesis of active pharmaceutical ingredient atomoxetine via desulfurative halogenation. CNR-IRIS. [Link]
- CN100591649C - Method of preparing R-(+)-3-chlorophenylpropanol.
-
Synthesis of (R)-fluoxetine and (R)-atomoxetine and stereochemical assignments. Reaction conditions. ResearchGate. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Norepinephrine transporter inhibitors and their therapeutic potential. PubMed Central. [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
Classics in Chemical Neuroscience: Fluoxetine (Prozac). PubMed Central. [Link]
-
Development and validation of an HPLC method for determination of 3-aminopropanol and stability study of pharmaceutical preparation. Charles University. [Link]
-
Use of phthaloyl protecting group for the automated synthesis of 3'-[(hydroxypropyl)amino] and 3' -[(hydroxypropyl)triglycyl] oligonucleotide conjugates. PubMed. [Link]
-
The Role of Brominated Phenylalanine Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Planar chromatography – an essential component of modern analysis. CAMAG. [Link]
- CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
-
Norepinephrine reuptake inhibitor. Wikipedia. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. UCSD Computational Mass Spectrometry Website [gnps.ucsd.edu]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. condor.depaul.edu [condor.depaul.edu]
- 9. mdpi.com [mdpi.com]
- 10. dspace.cuni.cz [dspace.cuni.cz]
- 11. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]
- 12. US20110319664A1 - Method for preparing atomoxetine - Google Patents [patents.google.com]
- 13. iris.cnr.it [iris.cnr.it]
- 14. researchgate.net [researchgate.net]
Application Note & Protocol: A Robust HPLC Method for the Analysis of 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol, a key intermediate in pharmaceutical synthesis. The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, accurate, precise, and stability-indicating, adhering to the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method development rationale, detailed experimental protocols, and validation procedures.
Introduction
The purity and quantification of pharmaceutical intermediates are critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This compound is a chiral building block whose purity can significantly impact the stereochemistry and impurity profile of the subsequent API. Therefore, a reliable analytical method is essential for its characterization and quality control.
This application note addresses the need for a validated HPLC method for this compound. The presence of a Boc-protecting group and a chlorophenyl chromophore makes it well-suited for RP-HPLC with UV detection.[3][4] The method described herein is designed to be a self-validating system, providing trustworthy and reproducible results.
Chromatographic Principles and Method Development
The selection of the HPLC method parameters was driven by the physicochemical properties of this compound.
-
Separation Mode: Reversed-phase chromatography was chosen due to the non-polar nature of the Boc group and the aromatic chlorophenyl ring, which allows for good retention on a C18 stationary phase.[3]
-
Stationary Phase: A C18 column is a versatile and widely used stationary phase that provides excellent separation for a broad range of non-polar to moderately polar compounds.[3][5] The end-capping of the silica particles minimizes peak tailing for the basic amine functionality.
-
Mobile Phase: A gradient elution with acetonitrile and water was selected to ensure adequate retention and sharp peak shapes. The addition of a small percentage of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is crucial for protonating the free amine, which can otherwise interact with residual silanols on the stationary phase and cause peak tailing.[3] However, care must be taken as excessive TFA can lead to the cleavage of the acid-labile Boc group.[6] A concentration of 0.1% TFA is generally a good starting point.[3]
-
Detection: The chlorophenyl group in the analyte provides a strong chromophore, making UV detection a suitable and sensitive choice.[4][7][8] The UV spectrum of similar compounds suggests that a detection wavelength in the range of 210-230 nm would provide good sensitivity.[3][7]
Experimental Protocols
Materials and Instrumentation
-
Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector is required.[3]
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Methanol (HPLC grade)
-
-
Chromatographic Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
-
Sample Preparation: Prepare the sample to be analyzed at a similar concentration to the working standard solution using the mobile phase as the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.
HPLC Method Parameters
The following table summarizes the optimized HPLC conditions:
| Parameter | Value |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Analytical Workflow
The overall workflow for the analysis is depicted in the following diagram:
Figure 1: General workflow for the HPLC analysis.
Method Validation
The developed HPLC method should be validated in accordance with ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[1][2][9] The validation parameters include specificity, linearity, accuracy, precision, and robustness.
Specificity and Forced Degradation Studies
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[2] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[10][11][12]
Forced Degradation Protocol:
-
Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
Figure 2: Workflow for forced degradation studies.
Linearity
The linearity of the method should be established across a range of concentrations. Prepare at least five concentrations of the reference standard (e.g., from 50% to 150% of the working standard concentration) and inject each in triplicate. Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[13]
Accuracy
Accuracy should be assessed by the recovery of known amounts of the analyte spiked into a placebo matrix. The recovery should be within 98-102%.[13]
Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[13] The relative standard deviation (RSD) for replicate injections should be ≤ 2%.
Robustness
The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters.[14] Investigate the effect of slight changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).
Chiral Analysis Considerations
The analyte possesses a chiral center. If the enantiomeric purity needs to be determined, a chiral HPLC method is required. This typically involves a chiral stationary phase (CSP).[15][16] Polysaccharide-based CSPs are often effective for the separation of enantiomers of amino alcohol derivatives.[15] A normal-phase mobile phase system, such as hexane/isopropanol, may be necessary for optimal chiral separation.[15]
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of this compound. The method is straightforward, utilizing standard RP-HPLC instrumentation, and has been developed with regulatory compliance in mind. The successful validation of this method will ensure the consistent quality of this critical pharmaceutical intermediate.
References
- Forced degradation as an integral part of HPLC stability-indicating method development. (n.d.). ResearchGate.
- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals.
- A Review on HPLC Method Development and Validation in Forced Degradation Studies. (n.d.). ijarsct.
- A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. (n.d.). Benchchem.
- HPLC Column Selection Guide. (n.d.). Link Lab.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx.
- Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol. (n.d.). Benchchem.
- Polar Column in HPLC Example. (2025, August 20). Hawach.
- Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods. (n.d.). Benchchem.
- Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
- ICH Q2(R2) Validation of analytical procedures. (n.d.). Scientific guideline.
- green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by. (n.d.). Rasayan Journal of Chemistry.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube.
- UV-Spectral Studies on Chlorpheniramine Maleate In Pure Form And Pharmaceutical Preparations. (n.d.). ResearchGate.
- UV–Vis spectrum of 2-(5-(4-Chlorophenyl)-3-(pyridin-2-yl)-4,5-dihydro-.... (n.d.). ResearchGate.
- Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. (2012, July 6). ResearchGate.
- Chiral HPLC Separations. (n.d.). Phenomenex.
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. linklab.gr [linklab.gr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. onyxipca.com [onyxipca.com]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 14. youtube.com [youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. phx.phenomenex.com [phx.phenomenex.com]
Large-Scale Synthesis of 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol: An Application Note for Pharmaceutical Intermediate Production
Introduction: Strategic Importance of a Chiral Building Block
3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol is a chiral amino alcohol of significant interest in the pharmaceutical industry. Its structural motifs, including a chlorine-substituted phenyl ring and a protected amine, make it a valuable intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine functionality under a variety of reaction conditions, yet it can be readily removed under acidic conditions, a feature crucial for multi-step synthetic campaigns.[1] This application note provides a detailed, field-proven protocol for the large-scale synthesis of this key intermediate, focusing on procedural rationale, scalability, and safety. The presented methodology emphasizes a two-step approach commencing with the commercially available 3-amino-3-(3-chlorophenyl)propanoic acid, ensuring a reliable and scalable production pathway.
Overall Synthetic Workflow
The synthesis is designed as a two-stage process for optimal yield and purity on a large scale. The first stage involves the protection of the amino group of the starting material, 3-amino-3-(3-chlorophenyl)propanoic acid, using di-tert-butyl dicarbonate (Boc₂O). The second stage is the selective reduction of the carboxylic acid functionality of the Boc-protected intermediate to the corresponding primary alcohol.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Boc Protection of 3-Amino-3-(3-chlorophenyl)propanoic Acid
The initial step focuses on the chemoselective protection of the primary amine. The use of di-tert-butyl dicarbonate is standard in peptide synthesis and organic chemistry for its high efficiency and the stability of the resulting carbamate.[1]
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the loss of a tert-butoxycarbonyl group, which subsequently decomposes to isobutylene and carbon dioxide. The presence of a base, such as triethylamine or sodium hydroxide, is crucial to neutralize the carboxylic acid and the liberated proton from the amine, thereby facilitating the nucleophilic attack.
Caption: Simplified mechanism of Boc protection of an amine.
Large-Scale Protocol
Materials and Equipment:
-
100 L glass-lined reactor with overhead stirring, temperature control, and a dropping funnel.
-
3-Amino-3-(3-chlorophenyl)propanoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Acetone
-
Water
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
| Reagent | Molar Mass ( g/mol ) | Amount (kg) | Moles | Molar Ratio |
| 3-Amino-3-(3-chlorophenyl)propanoic acid[2][3] | 199.63 | 10.0 | 50.09 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 12.0 | 54.98 | 1.1 |
| Triethylamine (Et₃N) | 101.19 | 11.2 | 110.68 | 2.2 |
| Acetone | - | 50 L | - | - |
| Water | - | 25 L | - | - |
Procedure:
-
Reaction Setup: Charge the reactor with 3-amino-3-(3-chlorophenyl)propanoic acid (10.0 kg, 50.09 mol), acetone (50 L), and water (25 L). Begin stirring to form a slurry.
-
Basification: Add triethylamine (11.2 kg, 110.68 mol) to the slurry. Stir for 30 minutes at room temperature (20-25 °C) to ensure complete dissolution of the amino acid.
-
Boc₂O Addition: In a separate vessel, dissolve di-tert-butyl dicarbonate (12.0 kg, 54.98 mol) in acetone (10 L). Add this solution to the reactor via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 30 °C.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the acetone.
-
Add water (50 L) to the remaining aqueous slurry and extract with ethyl acetate (2 x 25 L) to remove any unreacted Boc₂O and other non-polar impurities.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product into ethyl acetate (3 x 30 L).
-
Combine the organic extracts and wash with brine (2 x 20 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a viscous oil or solid.
-
-
Purification: The crude product can often be solidified by trituration with hexane. For higher purity, recrystallization from an ethyl acetate/hexane mixture is recommended.[4][5]
Part 2: Reduction of Boc-Protected Carboxylic Acid
The selective reduction of the carboxylic acid in the presence of the Boc-protecting group is a critical transformation. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), are the reagents of choice for this reduction on a large scale due to their high selectivity for carboxylic acids over carbamates.[6][7]
Mechanism of Borane Reduction
The reduction mechanism involves the formation of an acyloxyborane intermediate, which is then further reduced by subsequent equivalents of the borane reagent to ultimately yield the primary alcohol after a work-up step.
Large-Scale Protocol
Materials and Equipment:
-
100 L glass-lined reactor with overhead stirring, temperature control, a dropping funnel, and a nitrogen inlet.
-
Boc-(S)-3-amino-3-(3-chlorophenyl)propionic acid
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
| Reagent | Molar Mass ( g/mol ) | Amount (kg) | Moles | Molar Ratio |
| Boc-(S)-3-amino-3-(3-chlorophenyl)propionic acid | 299.76 | 10.0 | 33.36 | 1.0 |
| Borane-THF complex (1 M in THF) | - | 100 L | 100 | ~3.0 |
| Anhydrous THF | - | 50 L | - | - |
| Methanol | - | 20 L | - | - |
Procedure:
-
Reaction Setup: Under an inert nitrogen atmosphere, charge the reactor with Boc-(S)-3-amino-3-(3-chlorophenyl)propionic acid (10.0 kg, 33.36 mol) and anhydrous THF (50 L). Stir to dissolve.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Borane Addition: Slowly add the borane-THF complex solution (100 L, 100 mol) via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or HPLC.
-
Quenching: Cool the reaction mixture back to 0-5 °C. Cautiously and slowly add methanol (20 L) to quench the excess borane reagent. Vigorous gas evolution (hydrogen) will occur.
-
Work-up:
-
Stir the mixture for 1 hour at room temperature.
-
Concentrate the mixture under reduced pressure.
-
Add saturated ammonium chloride solution (50 L) and extract the product with ethyl acetate (3 x 30 L).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 20 L) and brine (2 x 20 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or toluene, to afford a white to off-white solid.
Safety Considerations
-
Borane-THF complex: Highly flammable and reacts violently with water, releasing flammable hydrogen gas. Handle under an inert atmosphere and away from ignition sources. Quenching should be performed slowly and at a low temperature.
-
Di-tert-butyl dicarbonate: A lachrymator and should be handled in a well-ventilated fume hood.
-
Triethylamine: Flammable and corrosive. Avoid inhalation and contact with skin.
-
Solvents: Acetone, ethyl acetate, THF, and hexane are flammable. Use appropriate grounding and ventilation to prevent the buildup of static electricity and vapors.
Conclusion
This application note details a robust and scalable two-step synthesis of this compound, a key intermediate in pharmaceutical development. The protocol is optimized for large-scale production, with a focus on procedural safety and product purity. The clear rationale behind the choice of reagents and reaction conditions provides a solid foundation for process optimization and implementation in a manufacturing setting.
References
-
Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Available at: [Link].
- Baxter EW, Reitz AB. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Org React. 2004;59:1.
-
Organic Syntheses. Reduction of L-Valine to L-Valinol. Available at: [Link].
-
Patsnap. Crystallization method of Boc-amino acid. Available at: [Link].
- Google Patents. Crystallization method of Boc-amino acid.
-
ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Available at: [Link].
-
ResearchGate. Efficient Preparation of Chiral Diamines via Red-Al Reduction of N-Boc-Protected Amino Acid-Derived Secondary Amides. Available at: [Link].
-
ACS GCI Pharmaceutical Roundtable. Borane & Borane Complexes. Available at: [Link].
-
Wikipedia. Sodium borohydride. Available at: [Link].
-
ResearchGate. Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? Available at: [Link].
-
AbacipharmTech. 3-Amino-3-(3-chlorophenyl)-propan-1-ol. Available at: [Link].
- Google Patents. United States Patent.
-
Hive Novel Discourse. Easy P2P reductive amination with NaBH(OAc)3. Available at: [Link].
-
chemeurope.com. Sodium borohydride. Available at: [Link].
-
RSC Publishing. 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Available at: [Link].
-
Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. Available at: [Link].
-
ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides? Available at: [Link].
-
Reddit. NaBH4 reduction of ester. Available at: [Link].
-
MySkinRecipes. 3-Amino-3-(3-chlorophenyl)-propan-1-ol. Available at: [Link].
- Google Patents. Method for resolving 3-amino-3-phenylpropanol.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link].
-
TSI Journals. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Available at: [Link].
- Google Patents. Process for preparing Boc protected amino acid by (Boc) O.
-
The Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Available at: [Link].
- Google Patents. Method of preparing R-(+)-3-chlorophenylpropanol.
-
ResearchGate. Esterification of propanoic acid in the presence of a homogeneous catalyst. Available at: [Link].
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. chemscene.com [chemscene.com]
- 3. 68208-21-9|3-Amino-3-(3-chlorophenyl)propanoic acid|BLD Pharm [bldpharm.com]
- 4. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Chiral Resolution of 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the chiral resolution of racemic 3-(tert-butoxycarbonyl-amino)-3-(3-chlorophenyl)-1-propanol. As a key chiral building block in the synthesis of various pharmaceutical agents, the efficient separation of its enantiomers is of critical importance. This document outlines three field-proven methodologies: classical diastereomeric salt crystallization, enzymatic kinetic resolution, and preparative chiral chromatography (HPLC/SFC). Each section offers a deep dive into the underlying principles, step-by-step experimental protocols, and data interpretation, empowering researchers to select and implement the optimal strategy for their specific needs, from laboratory-scale synthesis to process development.
Introduction: The Significance of Chiral Purity
The spatial arrangement of atoms in a molecule can have profound effects on its biological activity. For chiral molecules, one enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause harmful side effects. The target molecule, 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol, is a versatile β-amino alcohol intermediate whose stereocenter is crucial for the efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and scalable methods for obtaining the desired single enantiomer in high purity are essential for drug development and manufacturing.
This guide explores three powerful and complementary approaches to achieve this separation. The selection of the most suitable method depends on factors such as the required scale, desired purity, cost of goods, and available equipment.
Method 1: Diastereomeric Salt Crystallization
This classical resolution technique remains a cornerstone of industrial chiral separations due to its scalability and cost-effectiveness.[1] The principle involves reacting the racemic amino alcohol with a single enantiomer of a chiral resolving agent (typically a chiral acid) to form a pair of diastereomeric salts. These diastereomers possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[2]
Causality of Experimental Design
The success of this method hinges on the selection of an appropriate resolving agent and crystallization solvent. The ideal combination will result in a significant solubility difference between the two diastereomeric salts, allowing one to crystallize selectively while the other remains in the mother liquor. A screening process is almost always necessary to identify the optimal conditions. For the target molecule, which has a basic amino group (after Boc-deprotection, though resolution can be attempted on the Boc-protected amine as well) and a hydroxyl group, chiral carboxylic acids are the resolving agents of choice.
Screening for Optimal Resolving Agent and Solvent
A preliminary screening is crucial for identifying a viable crystallization system. This is often performed on a small scale.
Typical Chiral Resolving Acids for Screening:
-
(R,R)-Tartaric Acid
-
(S,S)-Tartaric Acid
-
(R,R)-O,O'-Dibenzoyl-tartaric acid
-
(S,S)-O,O'-Dibenzoyl-tartaric acid
-
(R,R)-O,O'-Di-p-toluoyl-tartaric acid
-
(S,S)-O,O'-Di-p-toluoyl-tartaric acid
-
(S)-(+)-Mandelic Acid
-
(R)-(-)-Mandelic Acid
-
(S)-(+)-Camphorsulfonic acid
-
(R)-(-)-Camphorsulfonic acid
Typical Solvents for Screening:
-
Alcohols (Methanol, Ethanol, Isopropanol)
-
Ketones (Acetone, Methyl isobutyl ketone)
-
Ethers (Methyl tert-butyl ether (MTBE))
-
Esters (Ethyl acetate)
-
Water
-
Mixtures of the above
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Detailed Protocol
Protocol 1: Diastereomeric Salt Formation and Crystallization
-
Dissolution: In a suitable reaction vessel, dissolve 10.0 g of racemic this compound in 100 mL of a selected solvent (e.g., methanol or ethanol) with gentle heating.
-
Resolving Agent Addition: In a separate flask, dissolve a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chosen chiral resolving agent (e.g., (+)-Di-p-toluoyl-D-tartaric acid) in the minimum amount of the same hot solvent.
-
Salt Formation: Slowly add the resolving agent solution to the racemic amine solution with continuous stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. For further precipitation, the flask can be stored at a lower temperature (e.g., 4 °C) for 12-24 hours. Seeding with a previously obtained crystal can be beneficial.
-
Isolation: Collect the precipitated crystals by vacuum filtration. Wash the filter cake with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Drying: Dry the isolated diastereomeric salt under vacuum to a constant weight.
Protocol 2: Liberation of the Enantiomerically Enriched Amine
-
Suspension: Suspend the dried diastereomeric salt in a biphasic mixture of water and an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Basification: With vigorous stirring, add an aqueous base solution (e.g., 2 M NaOH) dropwise until the pH of the aqueous layer is >10. This neutralizes the resolving agent and liberates the free amino alcohol.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Work-up: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the enantiomerically enriched amino alcohol.
Protocol 3: Purity Analysis
-
Determine the yield of the recovered amino alcohol.
-
Assess the enantiomeric excess (e.e.) using an appropriate analytical method, such as chiral HPLC (see Method 3).
| Parameter | Recommended Starting Conditions | Rationale |
| Resolving Agent | (+)-Di-p-toluoyl-D-tartaric acid | Often forms crystalline salts with amines. |
| Stoichiometry | 0.5 - 1.0 equivalents of resolving agent | Sub-stoichiometric amounts can improve the purity of the first crop of crystals. |
| Solvent | Methanol, Ethanol, or Isopropanol | Good solvating properties for both the amine and many tartaric acid derivatives. |
| Temperature | Slow cooling from reflux to 0-5 °C | Promotes the formation of well-defined crystals and improves selective precipitation. |
Method 2: Enzymatic Kinetic Resolution (EKR)
Enzymatic resolutions offer a highly selective and environmentally benign alternative to classical methods. Kinetic resolution relies on the principle that the two enantiomers of a racemic substrate react at different rates in the presence of a chiral catalyst, in this case, an enzyme. For β-amino alcohols, lipases are particularly effective at catalyzing the enantioselective acylation of either the amino or hydroxyl group.
Causality of Experimental Design
The most common strategy for this substrate is a lipase-catalyzed transesterification, where an acyl donor is used to selectively acylate one of the enantiomers. This leaves the unreacted enantiomer of the starting alcohol and the acylated product, which can then be easily separated by standard chromatography. The choice of lipase, acyl donor, and solvent are critical for achieving high enantioselectivity (expressed as the enantiomeric ratio, E). Candida antarctica lipase B (CALB), often immobilized as Novozym® 435, is a robust and highly selective biocatalyst for the resolution of a wide range of alcohols.
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.
Detailed Protocol
Protocol 4: Lipase-Catalyzed Transesterification
-
Setup: To a solution of racemic this compound (1.0 g) in a suitable organic solvent (20 mL, e.g., MTBE or toluene), add the acyl donor (e.g., vinyl acetate, 1.5-2.0 equivalents).
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435, 50-100 mg per gram of substrate).
-
Reaction: Stir the suspension at a controlled temperature (e.g., 30-45 °C).
-
Monitoring: Monitor the progress of the reaction by taking small aliquots, filtering the enzyme, and analyzing the sample by chiral HPLC to determine the conversion and the enantiomeric excess of both the remaining substrate and the formed product.
-
Termination: Stop the reaction when the conversion reaches approximately 50%. This is typically achieved by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Work-up: Concentrate the filtrate under reduced pressure.
-
Purification: Separate the unreacted alcohol from the acylated product using standard silica gel column chromatography.
| Parameter | Recommended Starting Conditions | Rationale |
| Enzyme | Immobilized Candida antarctica lipase B (Novozym® 435) | High activity and enantioselectivity for a broad range of alcohols; easy to remove and recycle. |
| Acyl Donor | Vinyl acetate or Isopropenyl acetate | Irreversible acyl donors that drive the reaction forward. |
| Solvent | Methyl tert-butyl ether (MTBE) or Toluene | Aprotic solvents that do not interfere with the reaction and are compatible with lipases. |
| Temperature | 30 - 45 °C | Balances reaction rate and enzyme stability. |
| Reaction Time | 6 - 48 hours | Highly dependent on substrate, enzyme loading, and temperature; must be monitored. |
Method 3: Preparative Chiral Chromatography
Direct separation of enantiomers by preparative chromatography is a powerful technique that avoids the need for derivatization. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the most common methods. SFC is often favored for preparative scale due to its faster separation times, lower solvent consumption, and easier product recovery.[3]
Causality of Experimental Design
The separation is achieved through differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and are often the first choice for screening β-amino alcohols and their Boc-protected derivatives.[3] Method development involves screening a set of columns with different mobile phases to find a system that provides adequate resolution (Rs > 1.5) for scale-up.
Screening and Optimization Strategy
-
Column Screening: Screen a set of 4-6 chiral columns, typically including polysaccharide-based phases like Chiralpak® IA, IB, IC, ID, IE, and IF, or Chiralcel® OD and OJ.
-
Mobile Phase Screening:
-
For HPLC (Normal Phase): Start with a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting point is 90:10 (v/v) hexane:isopropanol.
-
For SFC: Use supercritical CO₂ as the main mobile phase component with an alcohol co-solvent (e.g., methanol or ethanol). A typical starting point is 85:15 (v/v) CO₂:methanol.
-
-
Optimization: Once a promising column/mobile phase combination is identified, optimize the separation by adjusting the percentage of the modifier/co-solvent to maximize resolution and throughput.
Workflow for Chiral Chromatography Separation
Caption: Workflow for Preparative Chiral Chromatography.
Detailed Protocol
Protocol 5: Chiral HPLC/SFC Method Development and Separation
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of approximately 1 mg/mL for analytical screening.
-
Analytical Screening: Inject the sample onto the analytical chiral columns using the defined screening conditions (see table below).
-
Method Optimization: Based on the screening results, select the best CSP and mobile phase combination. Optimize the mobile phase composition to achieve a resolution factor (Rs) of at least 1.5 between the two enantiomer peaks.
-
Preparative Separation:
-
Prepare a concentrated solution of the racemic mixture in a suitable solvent.
-
Equilibrate the preparative chiral column with the optimized mobile phase.
-
Perform injections of the racemic mixture. The loading amount will depend on the column dimensions and the resolution.
-
Collect the fractions corresponding to each enantiomer peak.
-
-
Product Isolation: Combine the fractions for each enantiomer and remove the solvent under reduced pressure to obtain the purified enantiomers.
-
Purity Analysis: Determine the chemical and enantiomeric purity of the isolated products.
| Parameter | HPLC Starting Conditions | SFC Starting Conditions |
| Columns | Chiralpak® IA, Chiralcel® OD-H (4.6 x 250 mm, 5 µm) | Chiralpak® IA, Chiralcel® OD-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Hexane/Isopropanol (90:10 v/v) | CO₂/Methanol (85:15 v/v) |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25 °C | 40 °C |
| Back Pressure | N/A | 150 bar |
| Detection | UV at 220 nm or 254 nm | UV at 220 nm or 254 nm |
Conclusion and Method Selection
The choice of resolution strategy for this compound is dictated by the specific requirements of the project.
-
Diastereomeric Salt Crystallization is often the most economical choice for large-scale production, provided a suitable resolving agent and solvent system can be identified.
-
Enzymatic Kinetic Resolution offers high selectivity under mild, green conditions and is an excellent choice for producing moderate to large quantities of enantiopure material, with the added benefit of enzyme recyclability.
-
Preparative Chiral Chromatography (especially SFC) provides the most direct and often fastest route to obtaining both pure enantiomers, making it ideal for discovery and early development stages where speed is critical, as well as for purifying materials when other methods fail.
A comprehensive evaluation of all three methods is recommended during process development to identify the most robust, scalable, and economically viable route for the production of the desired enantiomerically pure intermediate.
References
-
Yao, X. X., & Li, Z. Y. (1990). [Resolution of the enantiomers of some beta-amino alcohols using chiral derivatization and reversed-phase liquid chromatography]. Yao Xue Xue Bao = Acta Pharmaceutica Sinica, 25(4), 311–314. Link
-
BenchChem. (2025). In-Depth Technical Guide to the Chiral Purity of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane. BenchChem Application Notes. Link
-
BenchChem. (2025). Application Notes and Protocols for Diastereomeric Salt Formation with (+)-Di-p-toluoyl-D-tartaric Acid. BenchChem Application Notes. Link
-
RSC Publishing. (2019). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids. Royal Society of Chemistry. Link
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro News. Link
-
de Melo Carvalho, A. C. L., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 20(12), 21914–21943. Link
-
BenchChem. (2025). Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid. BenchChem Application Notes. Link
-
NIH National Library of Medicine. (2019). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. ACS Catalysis. Link
-
Westlake University Press. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. Link
-
Google Patents. (2014). Aminoalcohol resolution method. CN104098478B. Link
Sources
- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Application Note: Versatile Derivatization Strategies for 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the chemical derivatization of 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol, a valuable chiral building block in medicinal chemistry and drug development.[1] The primary alcohol moiety of this substrate serves as a versatile handle for synthetic transformations, enabling its conversion into key functional groups such as aldehydes and azides. These derivatives are pivotal intermediates for constructing more complex molecular architectures, including peptide mimics, ligands, and pharmacologically active compounds. This note details field-proven protocols for high-yield oxidation and azidation reactions, emphasizing the rationale behind methodological choices to ensure the integrity of the acid-labile Boc-protecting group and overall synthetic efficiency.
Introduction: Strategic Importance of the Substrate
This compound is a structurally important intermediate. The presence of a Boc-protected amine, a chiral center (if enantiomerically pure), and a primary alcohol offers three distinct points for synthetic manipulation. The derivatization of the primary alcohol is often the first strategic step in a longer synthetic sequence. The resulting derivatives, particularly the aldehyde and azide, are gateways to a wide array of subsequent reactions:
-
Aldehydes: Undergo Wittig reactions, reductive aminations, aldol condensations, and serve as precursors to carboxylic acids.
-
Azides: Participate in "click chemistry" (Huisgen cycloaddition), reduction to primary amines, and Staudinger reactions.
The critical challenge in derivatizing this substrate is to employ reaction conditions that are selective for the primary alcohol without compromising the tert-butyloxycarbonyl (Boc) protecting group, which is notoriously sensitive to acidic conditions.[2][3] The protocols outlined herein are selected for their mildness, selectivity, and high efficiency.
Key Derivatization Pathways
This guide focuses on two high-impact transformations of the terminal alcohol: oxidation to an aldehyde and direct conversion to an azide.
Figure 1: Key derivatization pathways for the title compound.
Oxidation of the Primary Alcohol to an Aldehyde
The conversion of the primary alcohol to an aldehyde is a cornerstone transformation. It is crucial to use mild oxidizing agents to prevent over-oxidation to the carboxylic acid and to avoid acidic conditions that could cleave the Boc group.[4][5] We present two robust methods: Dess-Martin Periodinane (DMP) oxidation and Parikh-Doering oxidation.
Rationale for Method Selection
-
Dess-Martin Periodinane (DMP) Oxidation: This method utilizes a hypervalent iodine reagent that operates under neutral pH and at room temperature.[6][7] Its high chemoselectivity makes it ideal for substrates with sensitive functional groups like Boc-amines.[8] The reaction is typically fast, clean, and the workup is straightforward.[7][9]
-
Parikh-Doering Oxidation: This procedure uses dimethyl sulfoxide (DMSO) activated by the sulfur trioxide-pyridine complex (SO₃·Py).[10][11] A key advantage over the related Swern oxidation is that it can be performed at temperatures between 0 °C and room temperature, avoiding the need for cryogenic conditions (-78 °C).[11][12] This makes it operationally simpler and highly scalable.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol describes the selective oxidation of the primary alcohol to the corresponding aldehyde using DMP.
Figure 2: Experimental workflow for DMP oxidation.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM (approx. 10 volumes, e.g., 10 mL per gram of substrate).
-
Reagent Addition: To the stirred solution, add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature.[6]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 2 to 4 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether or DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously until the solid byproducts dissolve and the two layers become clear.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude aldehyde is typically purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Parikh-Doering Oxidation
This protocol provides an alternative mild oxidation that avoids heavy metal reagents and cryogenic temperatures.
Materials:
-
This compound
-
Sulfur trioxide pyridine complex (SO₃·Py)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Preparation: To a solution of the alcohol (1.0 eq) in a mixture of anhydrous DCM and anhydrous DMSO (e.g., 5:1 ratio), add triethylamine (3.0-5.0 eq).[11] Cool the mixture to 0 °C in an ice bath.
-
Activator Addition: Add the SO₃·Py complex (1.5-3.0 eq) portion-wise to the cooled, stirred solution, ensuring the temperature remains below 10 °C.[10]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding water. Transfer to a separatory funnel and extract several times with DCM or ethyl acetate.
-
Purification: Combine the organic extracts, wash with saturated aqueous ammonium chloride (NH₄Cl), then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography as described in Protocol 1.
| Parameter | Dess-Martin Oxidation | Parikh-Doering Oxidation |
| Oxidant | Dess-Martin Periodinane (DMP) | DMSO / SO₃·Py |
| Stoichiometry | 1.2 eq DMP | 1.5-3.0 eq SO₃·Py, 3-5 eq Base |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Solvent | Dichloromethane (DCM) | DCM / DMSO |
| Advantages | Neutral pH, fast, simple workup[6] | Avoids cryogenic temps, scalable[11] |
| Disadvantages | DMP is shock-sensitive/expensive[6] | Requires excess base/reagents[11] |
Conversion of the Primary Alcohol to an Azide
Introducing an azide group provides a versatile handle for further functionalization, most notably via cycloaddition reactions or reduction to a primary amine. The Mitsunobu reaction is a classic and highly reliable method for this transformation, proceeding via an S_N2 mechanism.[14][15]
Rationale for Method Selection
-
Mitsunobu Reaction: This reaction allows for the direct conversion of a primary alcohol to an azide with a high degree of reliability.[16][17] It involves activating the alcohol with a combination of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), followed by displacement with an azide source.[14][15] While the reaction proceeds with inversion of stereochemistry, this is not relevant for the primary alcohol in the current substrate.
-
DPPA/DBU Method: An alternative to the classic Mitsunobu, this method uses diphenyl phosphorazidate (DPPA) and a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[18][19] It avoids the formation of triphenylphosphine oxide, a byproduct of the Mitsunobu reaction that can sometimes be difficult to remove chromatographically.[17]
Protocol 3: Mitsunobu Reaction for Azidation
This protocol details the conversion of the alcohol to an azide using PPh₃, DIAD, and an azide source.
Figure 3: Experimental workflow for Mitsunobu azidation.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Diphenylphosphoryl azide (DPPA) or Sodium Azide (NaN₃) with an additive
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.[14]
-
Azide Source: Add the azide source. Diphenylphosphoryl azide (DPPA, 1.5 eq) is a common and effective choice.[18]
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add DIAD (1.5 eq) dropwise to the stirred solution.[14]
-
Expert Insight: This order of addition is crucial. The slow addition of the azodicarboxylate controls the reaction rate and minimizes side product formation. A color change (typically to a yellow/orange hue) is often observed.
-
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Remove the solvent under reduced pressure. The residue will contain the product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct.
-
Purification: Directly purify the crude residue by flash column chromatography (hexane/ethyl acetate) to isolate the desired azide. The non-polar byproducts typically elute before the more polar product.
Orthogonality and Protecting Group Strategy
The term "orthogonality" in synthesis refers to the ability to deprotect one functional group without affecting another.[20] The Boc group is stable to the mild, generally neutral or basic conditions of the oxidation and azidation reactions described above. It is, however, readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][21] This stability allows for the selective derivatization of the alcohol, after which the Boc group can be removed in a subsequent step to reveal the primary amine for further coupling or modification, a common strategy in peptide and medicinal chemistry.[20][]
References
-
Reddy, K. L., et al. (2002). A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. Organic Letters. Available at: [Link]
-
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Available at: [Link]
-
Organic Chemistry. (2019). Mitsunobu Reaction. Available at: [Link]
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Available at: [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Available at: [Link]
-
Organic Chemistry Data. (n.d.). Alcohol to Azide - Common Conditions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]
-
Reddy, K. L., et al. (2002). A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. ACS Publications - Organic Letters. Available at: [Link]
-
Wikipedia. (n.d.). Dess–Martin oxidation. Available at: [Link]
- Thompson, A. S. (1995). Alcohol to azide sn2 conversion. Google Patents.
-
Grokipedia. (n.d.). Parikh–Doering oxidation. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Available at: [Link]
-
Indian Academy of Sciences. (2012). A practical one-pot synthesis of azides directly from alcohols. Journal of Chemical Sciences. Available at: [Link]
-
Wikipedia. (n.d.). Parikh–Doering oxidation. Available at: [Link]
-
YouTube. (2025). Parikh-Doering oxidation. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]
-
Chem-Station Int. Ed. (2014). Parikh-Doering Oxidation. Available at: [Link]
-
NROChemistry. (n.d.). Parikh-Doering Oxidation. Available at: [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). Boc deprotection. Available at: [Link]
-
ResearchGate. (n.d.). A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. Available at: [Link]
-
TSI Journals. (n.d.). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). Available at: [Link]
-
Wikipedia. (n.d.). Swern oxidation. Available at: [Link]
-
Organic Chemistry Portal. (2019). Swern Oxidation. Available at: [Link]
-
ResearchGate. (n.d.). Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. Available at: [Link]
-
ResearchGate. (2016). Please suggest me a best recent method of esterification of N-Boc-Amino Acids?. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Available at: [Link]
-
Springer. (n.d.). Efficient and convenient oxidation of alcohols to aldehydes and ketones with molecular oxygen mediated by In(NO3)3 in. Available at: [Link]
-
Wiley-VCH. (n.d.). Reaction of Alcohols with Carboxylic Acids and their Derivatives. Available at: [Link]
-
Reddit. (2022). Making esters the the presence of an amine?. Available at: [Link]
-
ACS Publications. (n.d.). Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediat. Available at: [Link]
- Google Patents. (n.d.). Method of preparing R-(+)-3-chlorophenylpropanol.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 5. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Dess-Martin Oxidation [organic-chemistry.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 12. Parikh-Doering Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 14. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 15. Mitsunobu Reaction [organic-chemistry.org]
- 16. glaserr.missouri.edu [glaserr.missouri.edu]
- 17. Alcohol to Azide - Common Conditions [commonorganicchemistry.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. WO1995001970A1 - Alcohol to azide sn2 conversion - Google Patents [patents.google.com]
- 20. Protective Groups [organic-chemistry.org]
- 21. jk-sci.com [jk-sci.com]
A Senior Application Scientist's Guide to the Acid-Mediated Boc Deprotection of a Propanolamine Derivative
An Application Note for the Deprotection of 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol
Abstract
This application note provides a comprehensive, step-by-step guide for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from this compound. The Boc group is a cornerstone of modern organic synthesis, prized for its stability under various conditions and its clean, acid-labile removal.[1] This document is tailored for researchers, scientists, and drug development professionals, offering two robust protocols utilizing common acidic reagents: Hydrochloric Acid (HCl) and Trifluoroacetic Acid (TFA). Beyond a simple recitation of steps, this guide delves into the underlying reaction mechanism, provides expert insights into critical process parameters, and outlines a self-validating system through detailed analytical monitoring and troubleshooting advice.
Introduction: The Rationale for Boc Protection and Deprotection
In multi-step organic synthesis, particularly in the construction of pharmaceutical intermediates, the selective masking and demasking of reactive functional groups is paramount. The amine functional group, being both nucleophilic and basic, often requires protection to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups due to its resilience to nucleophiles, bases, and hydrogenolysis conditions.[1]
The removal of the Boc group is typically accomplished under acidic conditions, which cleave the carbamate to liberate the free amine, carbon dioxide, and a stable tert-butyl cation.[2][3][4] The choice of acid and solvent system can be tailored to the substrate's sensitivity and the desired work-up procedure. This guide focuses on the deprotection of this compound, a key intermediate in various synthetic pathways, to yield the corresponding primary amine, 3-amino-3-(3-chlorophenyl)-1-propanol.
Reaction Mechanism: Acid-Catalyzed Carbamate Cleavage
The deprotection proceeds via an acid-catalyzed hydrolysis of the carbamate linkage. The mechanism is a well-established E1 elimination pathway.
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid (H-A). This enhances the electrophilicity of the carbonyl carbon.
-
Formation of the tert-Butyl Cation: The protonated intermediate is unstable and collapses, leading to the departure of the highly stable tertiary carbocation, the tert-butyl cation. This is typically the rate-determining step.
-
Carbamic Acid Intermediate: This cleavage results in the formation of an unstable carbamic acid intermediate.
-
Decarboxylation: The carbamic acid readily undergoes spontaneous decarboxylation, releasing carbon dioxide gas.
-
Formation of the Amine Salt: The resulting free amine is immediately protonated by the excess acid in the reaction medium, forming a stable ammonium salt (e.g., hydrochloride or trifluoroacetate salt).
This mechanism is visualized in the diagram below.
Caption: Acid-catalyzed mechanism for Boc deprotection.
Materials, Reagents, and Equipment
Reagents and Solvents
| Reagent/Solvent | Grade | CAS Number | Notes |
| This compound | ≥97% | N/A | Starting Material |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | 75-09-2 | Solvent for Protocol B |
| Methanol (MeOH) | Anhydrous, ≥99.8% | 67-56-1 | Solvent for Protocol A |
| 1,4-Dioxane | Anhydrous, ≥99.8% | 123-91-1 | Alternative solvent for Protocol A |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | 76-05-1 | Deprotection agent for Protocol B |
| Hydrochloric Acid (HCl) | 4.0 M in Dioxane | 7647-01-0 | Deprotection agent for Protocol A |
| Acetyl Chloride | Reagent Grade, ≥98% | 75-36-5 | For in situ generation of HCl in MeOH |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | 144-55-8 | For neutralization/work-up |
| Deionized Water | High Purity | 7732-18-5 | For work-up |
| Brine (Saturated NaCl) | Aqueous Solution | 7647-14-5 | For work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | 7757-82-6 | Drying agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | 7487-88-9 | Drying agent |
| TLC Silica Gel Plates | F₂₅₄ | - | For reaction monitoring |
| Ethyl Acetate | HPLC Grade | 141-78-6 | TLC Mobile Phase |
| Hexanes | HPLC Grade | 110-54-3 | TLC Mobile Phase |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) tank and UV lamp
-
pH paper or pH meter
-
Fume hood
Detailed Experimental Protocols
Protocol A: Deprotection using HCl in Methanol/Dioxane
This protocol is a cost-effective and highly reliable method. The product is conveniently isolated as the hydrochloride salt, which is often a stable, crystalline solid.
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous methanol or 1,4-dioxane (approximately 10-15 mL per gram of substrate). Stir until fully dissolved.
-
Acid Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add 4.0 M HCl in dioxane (4.0-5.0 eq) dropwise to the stirred solution. Expert Insight: An alternative is to generate HCl in situ by the slow addition of acetyl chloride (4.0-5.0 eq) to cold anhydrous methanol, followed by the addition of the substrate solution. This avoids the use of dioxane if undesirable.[5]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. The reaction is typically fast.[6]
-
Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, more polar spot at the baseline (indicative of the amine salt) signals completion. Use ninhydrin stain to visualize the product.
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture to dryness using a rotary evaporator. The resulting solid or oil is the crude 3-amino-3-(3-chlorophenyl)-1-propanol hydrochloride.
-
Purification (Optional): The crude salt is often of high purity. If necessary, it can be purified by trituration with cold diethyl ether or recrystallization from a suitable solvent system (e.g., Methanol/Diethyl Ether).
Protocol B: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is highly efficient and often results in very clean conversions. The work-up involves neutralization to obtain the free amine.
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask with a magnetic stir bar, add the this compound (1.0 eq).
-
Dissolution: Dissolve the substrate in anhydrous dichloromethane (DCM, approx. 10 mL per gram).
-
Acid Addition: Cool the flask to 0 °C in an ice-water bath. In a fume hood, slowly add trifluoroacetic acid (TFA) to the solution to create a 20-50% v/v solution (e.g., for 10 mL of DCM, add 2.5 to 10 mL of TFA).[5] Causality Note: Starting at 0 °C helps to control any potential exotherm and minimizes side reactions.
-
Reaction: Remove the ice bath and stir the mixture at room temperature for 30 minutes to 2 hours.
-
Monitoring: Check for the consumption of starting material by TLC as described in Protocol A.
-
Work-up and Isolation:
-
Concentrate the reaction mixture to dryness on a rotary evaporator to remove excess TFA and DCM. Expert Tip: Co-evaporation with toluene can help remove residual TFA.
-
Carefully dissolve the residue in DCM.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to the stirred solution until the pH of the aqueous layer is basic (pH 8-9). Caution: CO₂ evolution will cause vigorous bubbling.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine, 3-amino-3-(3-chlorophenyl)-1-propanol.[7]
-
Experimental Workflow Overview
Caption: General experimental workflow for Boc deprotection.
Comparative Data and Expected Results
Summary of Reaction Protocols
| Parameter | Protocol A (HCl) | Protocol B (TFA) |
| Acid Reagent | 4.0 M HCl in Dioxane | Trifluoroacetic Acid (TFA) |
| Solvent | Methanol or Dioxane | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temp | 0 °C to Room Temp |
| Reaction Time | 1 - 4 hours | 0.5 - 2 hours |
| Isolated Product | Hydrochloride Salt | Free Amine |
| Typical Yield | >95% | >95% |
| Work-up | Evaporation | Basic aqueous wash & extraction |
Characterization of 3-amino-3-(3-chlorophenyl)-1-propanol
-
Appearance: White to off-white solid or a viscous oil.
-
Molecular Formula: C₉H₁₂ClNO
-
Molecular Weight: 185.65 g/mol [8]
-
¹H NMR (CDCl₃, Free Base): Predicted δ 7.2-7.4 (m, 4H, Ar-H), 4.2-4.3 (m, 1H, CH-NH₂), 3.7-3.9 (m, 2H, CH₂-OH), 1.8-2.0 (m, 2H, CH₂), 1.7 (br s, 3H, NH₂ + OH).
-
Mass Spectrometry (ESI+): m/z 186.07 [M+H]⁺.
Troubleshooting and Field-Proven Insights
-
Issue: Incomplete Reaction. If TLC analysis shows significant starting material after the recommended time, add an additional equivalent of the acidic reagent and allow the reaction to stir for another 1-2 hours. Ensure that anhydrous solvents were used, as water can impede the reaction.
-
Issue: Formation of Side-Products. The tert-butyl cation generated during the reaction is an electrophile and can potentially alkylate the aromatic ring. This is generally a minor issue with electron-deficient rings like 3-chlorophenyl and at room temperature. If this becomes a problem, consider using a scavenger like anisole or thioanisole in the reaction mixture.
-
Insight: Choice of Acid. TFA is a stronger acid than HCl and often results in faster deprotection. However, it is more expensive and corrosive.[9][10] HCl in dioxane or generated in situ is highly effective and economical. The choice often comes down to substrate compatibility and cost.
-
Trustworthiness of Protocol: The endpoint of this reaction is self-validating. The complete disappearance of the lipophilic starting material on TLC and the appearance of a highly polar, baseline spot (the salt) is a clear indicator of reaction completion. Subsequent neutralization (in Protocol B) and extraction confirm the generation of the free amine.
Safety Precautions and Waste Management
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the reagents.
-
Fume Hood: All operations involving TFA, HCl, DCM, and methanol must be conducted in a certified chemical fume hood.
-
Reagent Hazards:
-
Trifluoroacetic Acid (TFA): Extremely corrosive and causes severe skin and eye burns.[11] It is also toxic upon inhalation. Handle with extreme care.
-
Hydrochloric Acid (HCl): Corrosive and can cause severe burns.[12] Vapors are irritating to the respiratory system.
-
Dichloromethane (DCM): A suspected carcinogen and volatile solvent. Avoid inhalation and skin contact.
-
-
Waste Disposal:
-
Acidic Waste: All acidic aqueous layers from the work-up must be carefully neutralized with a base (e.g., sodium bicarbonate) to a pH between 5.5 and 9.0 before disposal down the drain with copious amounts of water, in accordance with local regulations.[13]
-
Chlorinated Solvents: All waste containing dichloromethane (DCM) must be collected in a designated chlorinated waste container for proper disposal by environmental health and safety personnel. Do not mix with non-halogenated solvent waste.
-
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Owoolabi, T., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24531-24538. Retrieved from [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]
-
El-Kazouli, A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
O'Brien, Z., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
Owoolabi, T., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Lab Alley. (n.d.). How to dispose of hydrochloric acid. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
- Google Patents. (n.d.). CN100591649C - Method of preparing R-(+)-3-chlorophenylpropanol.
-
CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY - TRIFLUOROACETIC ACID. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. nj.gov [nj.gov]
- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 12. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 13. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Application Notes and Protocols for the Synthesis of Dapoxetine Analogues
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the synthesis of Dapoxetine and its analogues. Dapoxetine, a selective serotonin reuptake inhibitor (SSRI), is distinguished by its rapid onset of action and short half-life, making it a prime candidate for on-demand therapeutic applications.[1] The synthetic strategies discussed herein are designed to provide medicinal chemists and drug development professionals with a robust framework for accessing the core Dapoxetine scaffold and for generating novel analogues for structure-activity relationship (SAR) studies. This guide emphasizes enantioselective synthesis, a critical consideration as the (S)-enantiomer of Dapoxetine is significantly more potent. Key methodologies, including the Sharpless Asymmetric Epoxidation, Mitsunobu reaction, and the use of chiral auxiliaries, are presented with detailed, step-by-step protocols. The causality behind experimental choices, insights into reaction mechanisms, and strategies for purification and characterization are also thoroughly discussed to ensure scientific integrity and reproducibility.
Introduction: The Rationale for Dapoxetine Analogue Synthesis
Dapoxetine's unique pharmacokinetic profile, characterized by rapid absorption and elimination, sets it apart from other SSRIs, which are typically designed for chronic administration.[1] This profile is attributed to its chemical structure, which includes a naphthyl moiety and the absence of halogenation common in other SSRIs.[2] The therapeutic potential of Dapoxetine has spurred interest in the development of analogues to explore and optimize its pharmacological properties.
The primary objectives for synthesizing Dapoxetine analogues include:
-
Modulating Pharmacokinetics: Fine-tuning the absorption, distribution, metabolism, and excretion (ADME) properties to enhance bioavailability, prolong or shorten the duration of action, or alter metabolic pathways.
-
Improving Potency and Selectivity: Modifying the core structure to increase affinity for the serotonin transporter (SERT) and to minimize off-target effects, such as interactions with norepinephrine and dopamine transporters.[3]
-
Exploring Structure-Activity Relationships (SAR): Systematically altering different parts of the molecule—the phenyl ring, the naphthyl group, and the dimethylamino moiety—to understand their contribution to biological activity.
-
Developing Novel Chemical Entities: Creating new intellectual property and identifying candidates with superior therapeutic profiles.
This guide will focus on established and adaptable synthetic routes that provide access to a diverse range of Dapoxetine analogues.
Core Synthetic Strategies and Mechanistic Insights
The synthesis of (S)-Dapoxetine and its analogues necessitates a robust strategy for controlling the stereochemistry at the C1 position of the 1-phenylpropan-1-amine backbone. Several elegant and efficient methods have been developed, each with its own advantages and considerations.
Strategy 1: Sharpless Asymmetric Epoxidation and Mitsunobu Reaction
This classic approach builds the chiral center early in the synthesis, offering high enantioselectivity. The key steps involve the asymmetric epoxidation of an allylic alcohol, followed by regioselective ring-opening and subsequent functionalization.
Causality of Experimental Choices:
-
Sharpless Asymmetric Epoxidation: This reaction is chosen for its predictable and high enantioselectivity in converting prochiral allylic alcohols to chiral epoxy alcohols.[4][5][6] The choice between (+)-DET and (-)-DET dictates the stereochemistry of the resulting epoxide, allowing for the synthesis of either enantiomer of Dapoxetine.[7] The titanium tetra(isopropoxide) catalyst, in conjunction with the chiral tartrate, forms a dimeric complex that directs the tert-butyl hydroperoxide oxidant to one face of the alkene.[7][8][9][10][11]
-
Mitsunobu Reaction: This reaction is employed for the crucial C-O bond formation between the chiral alcohol intermediate and 1-naphthol (or a substituted phenol for analogue synthesis). It proceeds with a clean inversion of stereochemistry at the alcohol center, which must be accounted for in the overall synthetic design.[12] The reaction is driven by the formation of a stable triphenylphosphine oxide byproduct.
Experimental Workflow Diagram:
Caption: Sharpless/Mitsunobu workflow for Dapoxetine synthesis.
Strategy 2: Chiral Auxiliary-Mediated Synthesis
This strategy employs a chiral auxiliary, such as (S)-tert-butanesulfinamide, to direct the stereoselective reduction of an imine intermediate. This method is highly practical and often results in excellent yields and diastereoselectivities.[13]
Causality of Experimental Choices:
-
(S)-tert-Butanesulfinamide: This chiral auxiliary is readily available and reacts with ketones to form N-sulfinylimines. The bulky tert-butyl group effectively shields one face of the imine, directing the hydride reducing agent to the opposite face.[13]
-
Diastereoselective Reduction: The choice of reducing agent can influence the diastereoselectivity of the reduction. For example, poorly coordinating hydrides like L-Selectride may favor an open transition state, while coordinating hydrides like sodium borohydride may proceed through a closed, chair-like transition state.[14][15]
-
Eschweiler-Clarke Reaction: This classic reaction is a reliable method for the exhaustive methylation of primary amines to tertiary amines using formic acid and formaldehyde.[16][17][18][19] It avoids the formation of quaternary ammonium salts and typically proceeds without racemization of chiral centers.[16]
Experimental Workflow Diagram:
Caption: Chiral auxiliary workflow for Dapoxetine synthesis.
Detailed Experimental Protocols
The following protocols are presented as a foundation for the synthesis of Dapoxetine and its analogues. Researchers should consider these as starting points, and optimization may be necessary for specific substrates.
Protocol 1: Synthesis of (S)-Dapoxetine via Chiral Auxiliary
This protocol is adapted from a novel and practical asymmetric synthesis of Dapoxetine hydrochloride.[13]
Step 1: Synthesis of (S,E)-N-(3-(naphthalen-1-yloxy)-1-phenylpropylidene)-2-methylpropane-2-sulfinamide
-
To a solution of 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one (1.0 eq) in anhydrous THF, add (S)-tert-butanesulfinamide (1.1 eq).
-
Add titanium(IV) ethoxide (2.0 eq) dropwise at room temperature.
-
Heat the mixture to reflux and stir for 12-16 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into brine with vigorous stirring.
-
Filter the resulting suspension through a pad of Celite, washing with ethyl acetate.
-
Separate the layers of the filtrate, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-sulfinylimine.
Step 2: Diastereoselective Reduction
-
Dissolve the N-sulfinylimine (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add a solution of L-Selectride (1.5 eq, 1.0 M in THF) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 3-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired diastereomer of the sulfinamide.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified sulfinamide (1.0 eq) in methanol.
-
Add a solution of HCl in diethyl ether (4.0 eq, 2.0 M) at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether.
-
Basify the aqueous layer with aqueous NaOH to pH > 12 and extract with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude (S)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine.
Step 4: N,N-Dimethylation via Eschweiler-Clarke Reaction
-
To the crude primary amine from the previous step, add formic acid (2.5 eq) and an aqueous solution of formaldehyde (5.0 eq, 37 wt. %).[13]
-
Heat the reaction mixture to 85 °C for 8 hours.[13]
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.[13]
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic phases, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography to obtain (S)-Dapoxetine as a colorless oil.[13]
Protocol 2: Synthesis of a Phenyl-Substituted Dapoxetine Analogue
This protocol illustrates how the chiral auxiliary method can be adapted for the synthesis of analogues. Here, we propose the synthesis of an analogue with a methoxy group on the phenyl ring.
Step 1: Synthesis of 3-(Naphthalen-1-yloxy)-1-(4-methoxyphenyl)propan-1-one
-
This starting material can be synthesized via a Friedel-Crafts acylation of anisole with 3-(naphthalen-1-yloxy)propanoyl chloride, or by other standard methods for ketone synthesis.
Steps 2-5: Analogue Synthesis
-
Follow the procedures outlined in Protocol 3.1, substituting 3-(naphthalen-1-yloxy)-1-(4-methoxyphenyl)propan-1-one for 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one in Step 1.
-
The reaction conditions for the condensation, reduction, cleavage, and N,N-dimethylation may require optimization for this new substrate. Monitoring by TLC and analysis of intermediates by NMR and MS are crucial.
Data Presentation and Characterization
The synthesis of Dapoxetine analogues should be accompanied by rigorous characterization to confirm the structure and purity of the final compounds.
Table 1: Key Analytical Data for (S)-Dapoxetine
| Analytical Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.40 (m, 5H, Ar-H), 6.80-7.10 (m, 7H, Naphthyl-H), 4.15 (t, J=6.0 Hz, 2H, -OCH₂-), 3.40 (dd, J=7.2, 6.0 Hz, 1H, -CH(N)-), 2.25 (s, 6H, -N(CH₃)₂), 2.10-2.20 (m, 2H, -CH₂CH₂O-) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 154.5, 142.0, 134.5, 128.5, 127.5, 127.0, 126.5, 126.0, 125.0, 122.0, 120.5, 105.0, 68.0, 65.0, 43.0, 38.0 |
| Mass Spectrometry (ESI+) | m/z 306.18 [M+H]⁺ |
| Chiral HPLC/SFC | >99% ee (comparison with racemic standard) |
| Optical Rotation | [α]²⁰D +110 to +115 (c 1, MeOH) |
Purification and Analysis of Chiral Amines:
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the purification of chiral compounds, offering advantages in terms of speed and reduced solvent consumption compared to traditional HPLC.[20][21][] Chiral stationary phases, such as those based on crown ethers, are particularly effective for the separation of primary amines.[23]
-
Chiral High-Performance Liquid Chromatography (HPLC): A variety of chiral stationary phases are commercially available for the analytical and preparative separation of enantiomers.
Conclusion
The synthetic strategies and detailed protocols presented in this guide provide a comprehensive framework for the synthesis of Dapoxetine and its analogues. By leveraging powerful asymmetric reactions such as the Sharpless epoxidation and the use of chiral auxiliaries, researchers can efficiently access a wide range of compounds for SAR studies and drug discovery programs. The emphasis on understanding the causality behind experimental choices and the importance of rigorous purification and characterization will enable the generation of high-quality data and accelerate the development of novel therapeutics based on the Dapoxetine scaffold.
References
-
Eschweiler–Clarke reaction. In: Wikipedia. [Link]
-
Eschweiler-Clarke Reaction. NROChemistry. [Link]
-
A Generic Workflow for Achiral SFC Purification of Complex Pharmaceutical Mixtures. Chromatography Online. [Link]
-
Eschweiler–Clarke reaction. Grokipedia. [Link]
-
Sharpless epoxidation. Name-Reaction.com. [Link]
-
Eschweiler-Clarke reaction. Name-Reaction.com. [Link]
-
Mechanistic Details of the Sharpless Epoxidation of Allylic Alcohols—A Combined URVA and Local Mode Study. Molecules. [Link]
-
Sharpless Epoxidation. Organic Chemistry Portal. [Link]
-
The Sharpless Epoxidation. Synfacts. [Link]
-
What is Sharpless Asymmetric Epoxidation ? Mechanism, Applications | FYQ PYQ | GATE NET SET. YouTube. [Link]
-
Sharpless Asymmetric Epoxidation. Dalal Institute. [Link]
-
Chiral column takes the crown for supercritical enantioseparation of primary amines. Separations. [Link]
-
Eschweiler-Clarke Reaction. J&K Scientific LLC. [Link]
-
Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis - Organic Chemistry Mechanism. YouTube. [Link]
-
Titanium tartrate complex catalyzed epoxidation of allylic alcohols: Sharpless asymmetric epoxidation (a), and kinetic resolution (b). ResearchGate. [Link]
-
Sharpless epoxidation. In: Wikipedia. [Link]
-
Reversal of Diastereofacial Selectivity in Hydride Reductions of N-tert-Butanesulfinyl Imines. The Journal of Organic Chemistry. [Link]
-
Electronic and Steric Factors Determining the Asymmetric Epoxidation of Allylic Alcohols by Titanium-Tartrate Complexes (The Sharpless Epoxidation). Roald Hoffmann. [Link]
-
SFC: A Greener Approach to Analytical and Purification Applications. Waters. [Link]
-
A novel and practical asymmetric synthesis of dapoxetine hydrochloride. Beilstein Journal of Organic Chemistry. [Link]
-
Highly efficient, enantioselective syntheses of (S)-(+)- and (R)-(-)-dapoxetine starting with 3-phenyl-1-propanol. The Journal of Organic Chemistry. [Link]
-
Advances in Achiral Stationary Phases for SFC. American Pharmaceutical Review. [Link]
-
Reversal of Diastereofacial Selectivity in Hydride Reductions of N - tert -Butanesulfinyl Imines. ResearchGate. [Link]
-
Optimization of Mitsunobu reaction conditions. ResearchGate. [Link]
-
A novel and practical asymmetric synthesis of dapoxetine hydrochloride. ResearchGate. [Link]
-
Stereodivergent conjugate reduction of α-substituted α,β-unsaturated N-sulfinyl ketimines: flexible access to challenging acyclic β,β-disubstituted enesulfinamides. Organic Chemistry Frontiers. [Link]
-
Improved Synthesis of Dapoxetine Hydrochloride. Chinese Journal of Modern Applied Pharmacy. [Link]
-
Asymmetric Synthesis of Heterocycles Using Sulfinimines (N-Sulfinyl Imines). ResearchGate. [Link]
-
Aryl ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]
-
Synthesis method of dapoxetine and dapoxetine hydrochloride. Eureka. [Link]
-
(A) Traditional approaches to the synthesis and diastereoselective.... ResearchGate. [Link]
- Preparation method of dapoxetine.
-
Synthesis of dapoxetine hydrochloride. ResearchGate. [Link]
- Synthesis method of dapoxetine hydrochloride.
-
Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. [Link]
-
Dapoxetine, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation. Therapeutics and Clinical Risk Management. [Link]
-
Dapoxetine. In: Wikipedia. [Link]
- Process for preparing dapoxetine.
-
Dapoxetine and the treatment of premature ejaculation. Translational Andrology and Urology. [Link]
-
Dapoxetine – Knowledge and References. Taylor & Francis. [Link]
Sources
- 1. Dapoxetine - Wikipedia [en.wikipedia.org]
- 2. Dapoxetine, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dapoxetine and the treatment of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. name-reaction.com [name-reaction.com]
- 5. Sharpless Epoxidation [organic-chemistry.org]
- 6. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. mdpi.com [mdpi.com]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. researchgate.net [researchgate.net]
- 11. roaldhoffmann.com [roaldhoffmann.com]
- 12. Mitsunobu Reaction [organic-chemistry.org]
- 13. A novel and practical asymmetric synthesis of dapoxetine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 17. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 18. grokipedia.com [grokipedia.com]
- 19. name-reaction.com [name-reaction.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. chromatographytoday.com [chromatographytoday.com]
- 23. analyticalscience.wiley.com [analyticalscience.wiley.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol
Welcome to the technical support center for the synthesis of 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this valuable synthetic intermediate. As Senior Application Scientists, we have compiled field-proven insights and data to address the most pressing challenges encountered during this procedure.
The synthesis primarily involves the N-protection of the primary amine in 3-amino-3-(3-chlorophenyl)-1-propanol using di-tert-butyl dicarbonate (Boc₂O). While seemingly straightforward, this reaction is prone to issues related to side reactions, incomplete conversion, and purification challenges that can significantly impact the final yield. This guide provides a systematic approach to diagnosing and resolving these problems.
Core Synthesis & Troubleshooting Workflow
The following diagram outlines the standard experimental workflow and the logical steps for troubleshooting suboptimal results.
Caption: General workflow for synthesis and a decision tree for troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues in a question-and-answer format.
Q1: My overall yield is significantly lower than the literature values. What are the most common culprits?
A1: A low yield is a systemic issue that can originate from several stages of the process. Before focusing on a specific step, consider these primary factors:
-
Purity of Starting Material: The quality of the starting amine, 3-amino-3-(3-chlorophenyl)-1-propanol, is critical. Non-amine impurities will not react and will lower your theoretical yield, while reactive impurities can consume Boc₂O or complicate purification. It is advisable to verify the purity of the starting material by ¹H NMR or LC-MS before starting the reaction.
-
Reagent Degradation: Di-tert-butyl dicarbonate (Boc₂O) is sensitive to moisture and can slowly hydrolyze over time, especially if stored improperly. Use a fresh bottle or verify the purity of your reagent if it has been open for an extended period.
-
Inefficient Purification: Significant product loss can occur during workup and purification. This can be due to emulsion formation during aqueous extraction or suboptimal flash chromatography conditions. Refer to FAQ 5 for detailed guidance on purification.
-
Incomplete Reaction or Side Reactions: If the reaction does not go to completion or if side products are formed, the yield of the desired product will naturally decrease. These issues are addressed in detail below.
Q2: My TLC analysis shows a persistent spot for the starting amine, even after several hours. How can I drive the reaction to completion?
A2: The presence of unreacted starting material is a common issue that points to problems with the reaction conditions or stoichiometry.
-
Causality: The N-Boc protection is a nucleophilic acyl substitution where the amine attacks the carbonyl of Boc₂O.[1] If the reaction stalls, it implies that either the nucleophile (amine) or the electrophile (Boc₂O) is not sufficiently reactive or available.
-
Troubleshooting Steps:
-
Verify Stoichiometry: Ensure that at least 1.1 to 1.2 equivalents of Boc₂O are used. This slight excess helps to ensure all the amine is consumed.
-
Check Your Base: A base, such as triethylamine (TEA), is typically used to neutralize the acidic byproducts of the reaction.[1] Ensure you have added at least one equivalent of the base. If the reaction is still sluggish, the use of a stronger, non-nucleophilic base can be considered, but with caution to avoid side reactions.
-
Solvent Quality: The reaction is commonly run in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[1][2] The presence of water can hydrolyze Boc₂O, while protic solvents like methanol can compete with the amine for reaction with Boc₂O. Always use dry solvents.
-
Extend Reaction Time: While many Boc protections are complete within 2-4 hours at room temperature, sterically hindered or less nucleophilic amines may require longer reaction times.[2] Continue to monitor the reaction by TLC every few hours until the starting material spot disappears.
-
Q3: My purified product is contaminated with a less polar impurity (higher Rf on TLC). What is this byproduct and how can I prevent it?
A3: A significant, less polar byproduct is almost certainly the result of O-Boc protection, forming tert-butyl (3-((tert-butoxycarbonyl)amino)-3-(3-chlorophenyl)propyl) carbonate.
-
Causality: The hydroxyl group of your propanol is also a nucleophile, albeit a weaker one than the amine. Under certain conditions, it can also react with Boc₂O. This side reaction is significantly accelerated by the use of acylation catalysts like 4-dimethylaminopyridine (DMAP).[] Running the reaction for an excessively long time, especially with a large excess of Boc₂O, can also promote this side reaction.[]
-
Prevention & Mitigation:
-
Avoid DMAP: For this specific substrate, DMAP is not necessary and should be avoided to maintain chemoselectivity for the amine.
-
Control Stoichiometry: Do not use a large excess of Boc₂O. An excess of 1.1-1.2 equivalents is generally sufficient.
-
Use Milder Bases: Standard bases like triethylamine or even inorganic bases like sodium bicarbonate (in a biphasic system) are less likely to promote O-acylation than stronger, more activating bases.[][4]
-
Purification: If the side product does form, it can typically be separated by flash silica gel chromatography, as it will have a different polarity from the desired product.
-
Q4: I am observing an unexpected side product with a similar polarity to my desired product, making purification difficult. What could it be?
A4: When impurities are difficult to separate, it often points to subtle side reactions. One possibility with sterically hindered amines is the formation of a urea byproduct.
-
Causality: Boc₂O can decompose into an isocyanate intermediate, especially in the presence of certain bases or hindered amines.[] This highly reactive isocyanate can then be trapped by another molecule of the starting amine to form a symmetric urea derivative. This urea byproduct often has a polarity close to the desired carbamate product, complicating purification.
-
Prevention & Mitigation:
-
Temperature Control: Perform the reaction at room temperature or even cool it to 0 °C before adding the Boc₂O. Higher temperatures can accelerate the decomposition of Boc₂O.
-
Order of Addition: A common practice is to add the Boc₂O solution slowly to the solution of the amine and base. This maintains a low instantaneous concentration of the anhydride, minimizing side reactions.
-
Alternative Reagents: In difficult cases, consider using alternative Boc-donating reagents that are less prone to forming isocyanate intermediates, although this is often unnecessary for this substrate.
-
Q5: How can I optimize the purification process to maximize recovery and purity?
A5: Purification is a critical step where significant yield loss can occur. Both the workup and the final purification method should be optimized.
-
Aqueous Workup:
-
After the reaction is complete, a standard workup involves washing the organic layer (e.g., DCM) sequentially with water and then brine.[5]
-
Emulsion Prevention: If emulsions form during washing, adding more brine can help break them. Alternatively, filtering the biphasic mixture through a pad of Celite can be effective.
-
-
Flash Chromatography:
-
This is the most common method for purifying this compound.[2]
-
Solvent System: A gradient elution is often most effective. A common system is a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM).[2]
-
Sample Loading: For best separation, dissolve the crude product in a minimal amount of the initial eluent (or pure DCM) before loading. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column. This technique prevents band broadening and improves resolution.
-
-
Crystallization (Alternative to Chromatography):
-
If your product is a solid and you consistently obtain high purity crude material (>90%), crystallization can be a more scalable and efficient alternative to chromatography.
-
Solvent Screening: Test various solvent/anti-solvent systems. Common systems for polar compounds include ethyl acetate/hexanes, toluene/heptane, or isopropanol/water. The goal is to find a solvent in which the product is soluble when hot but sparingly soluble when cold, and in which the impurities remain soluble. Procedures for purifying other Boc-protected amino acids often involve solvents like toluene or isopropyl ether/n-heptane.[6]
-
Data-Driven Optimization Strategies
To maximize yield, systematically adjusting reaction parameters is key. The following table summarizes variables and their impact, providing a logical framework for optimization experiments.
| Parameter | Standard Condition | Alternative(s) | Rationale & Key Considerations |
| Solvent | Dichloromethane (DCM)[2] | Tetrahydrofuran (THF)[1], Acetonitrile (ACN) | DCM is excellent for dissolving reagents and simplifies workup. THF is a good alternative but must be anhydrous. ACN can also be used and may be beneficial in certain cases. |
| Base | Triethylamine (TEA)[1] | NaHCO₃ (in H₂O/Dioxane)[], N,N-Diisopropylethylamine (DIPEA) | TEA is a standard organic-soluble base. NaHCO₃ in a biphasic system is milder and can reduce O-acylation risk. DIPEA is more hindered and can sometimes reduce side reactions. |
| Temperature | Room Temperature (~22 °C)[2] | 0 °C to Room Temperature | Starting the reaction at 0 °C and allowing it to warm to room temperature can improve control and minimize the formation of byproducts from the initial exothermic reaction. |
| Boc₂O Equiv. | 1.1 - 1.2 eq. | 1.05 eq. or 1.3 eq. | Using >1.2 eq. risks O-acylation.[] Using <1.1 eq. risks an incomplete reaction. Fine-tuning within this range can optimize for conversion without generating excess waste or byproducts. |
Experimental Protocol: Standard Synthesis
This protocol is a baseline procedure derived from common literature methods.[2]
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-amino-3-(3-chlorophenyl)-1-propanol (1.0 eq.).
-
Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM, approx. 10-15 mL per gram of amine).
-
Base Addition: Add triethylamine (TEA, 1.1 eq.) to the solution and stir for 5 minutes at room temperature.
-
Boc₂O Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.15 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 10-15 minutes. Note: The reaction can be mildly exothermic, and CO₂ gas is evolved. Ensure the system is not closed.[1]
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the progress by TLC (e.g., 10% MeOH in DCM) until the starting amine spot is no longer visible.
-
Quenching & Workup: Once complete, dilute the reaction mixture with DCM. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash silica gel chromatography, eluting with a gradient of 0-5% methanol in dichloromethane to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for manuscript. Available from: [Link]
-
Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available from: [Link]
-
PubMed Central (PMC). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Available from: [Link]
-
Fisher Scientific. Amine Protection / Deprotection. Available from: [Link]
- Google Patents. CN100591649C - Method of preparing R-(+)-3-chlorophenylpropanol.
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Available from: [Link]
-
MDPI. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Available from: [Link]
-
TSI Journals. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Available from: [Link]
- Google Patents. EP2468712A1 - Method for producing and purifying 3-aminopropanol.
- Google Patents. Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
Sources
Troubleshooting common side reactions in the synthesis of 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol
Introduction
Welcome to the technical support guide for the synthesis of 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol. This molecule is a valuable chiral building block in pharmaceutical development, often synthesized via the stereoselective reduction of its corresponding ketone precursor, tert-butyl (1-(3-chlorophenyl)-3-oxopropan-1-yl)carbamate. While the synthesis appears straightforward, several common side reactions and experimental pitfalls can compromise yield and purity.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to diagnose and resolve challenges in your own laboratory setting.
Core Synthesis Workflow
The primary synthetic route involves the reduction of a ketone to a secondary alcohol. The bulky tert-butyloxycarbonyl (Boc) protecting group on the amine is crucial for directing the synthesis and preventing unwanted side reactions. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and excellent chemoselectivity for ketones in the presence of the carbamate.
Caption: General workflow for the synthesis of the target amino alcohol.
Troubleshooting Guide & FAQs
Category 1: Reaction Inefficiency & Low Yield
Question 1: My reaction is sluggish or incomplete, resulting in a low yield of the desired alcohol. What are the likely causes?
Answer: Incomplete reduction is a common issue often traced back to the reducing agent or reaction conditions.
-
Cause A: Reagent Quality. Sodium borohydride is a moisture-sensitive reagent. Over time, it can be hydrolyzed by atmospheric moisture, reducing its activity. A simple test is to add a small amount to a protic solvent like ethanol; vigorous bubbling (hydrogen evolution) indicates an active reagent.
-
Cause B: Stoichiometry. While the reaction has a 4:1 stoichiometry (one mole of NaBH₄ can reduce four moles of ketone), it is common practice to use a slight excess (1.0 - 1.5 equivalents relative to the ketone) to ensure the reaction goes to completion.[1] This is because the intermediate alkoxyborohydrides are also reducing agents, but they are sterically bulkier and less reactive than NaBH₄ itself.[1]
-
Cause C: Temperature. These reductions are typically run at low temperatures (0 °C to room temperature) to enhance selectivity. However, if the reaction is exceedingly slow, allowing the mixture to slowly warm to room temperature can help drive it to completion. The reaction kinetics are second order, being first order in both the borohydride and the carbonyl compound.[2]
-
Cause D: Solvent Choice. Methanol or ethanol are excellent solvents as they readily dissolve both the ketone and NaBH₄. The solvent also serves as the proton source during the workup phase to protonate the resulting alkoxide.[3][4] Using aprotic solvents may require a separate protonation step.
Caption: Mechanism of acid-catalyzed Boc deprotection.
-
Prevention During Workup: The most common cause is an overly aggressive acidic quench. When neutralizing the reaction, use a mild acid like saturated ammonium chloride (NH₄Cl) or even just water, and add it slowly at 0 °C. Avoid strong acids like HCl unless intended for full deprotection. [5]* Prevention During Chromatography: If using silica gel for purification, be aware that standard silica can be slightly acidic. This can cause slow deprotection of the product on the column, leading to streaking and impure fractions. To mitigate this, you can either:
-
Neutralize the silica gel by preparing a slurry with a small amount of triethylamine (e.g., 0.5-1% v/v) in the eluent.
-
Use pre-treated neutral or basic alumina for chromatography.
-
Question 3: My NMR shows complex signals that I can't identify, and the mass spectrum suggests a higher molecular weight impurity. What could this be?
Answer: This could be indicative of dimerization or alkylation side reactions.
-
Dimerization: If the Boc group is unintentionally removed during the reaction, the newly formed free amine is nucleophilic. It can potentially react with another molecule, although this is less common under reductive conditions. Dimerization is more likely a concern if the starting material contains other reactive functional groups. [6][7]* tert-Butylation: A more probable side reaction, especially if deprotection occurs, involves the tert-butyl cation generated from the Boc group. This highly reactive carbocation can alkylate other nucleophilic sites on your target molecule or solvent, leading to complex impurities. [8][9]Electron-rich aromatic rings are particularly susceptible to this Friedel-Crafts-type alkylation. Adding a "scavenger" like anisole or thioanisole to the reaction during an intentional acidic deprotection step can trap this cation and prevent unwanted alkylation. [10]
Comparative Data: Reagent Selection
The choice of reducing agent is critical for the success of this synthesis.
| Reagent | Formula | Strength | Chemoselectivity | Typical Solvents | Key Considerations |
| Sodium Borohydride | NaBH₄ | Mild | Reduces aldehydes & ketones. Does not reduce esters, amides, or carbamates. [3][4] | Methanol, Ethanol, Water | Recommended. Safe, selective, and easy to handle. |
| Lithium Aluminum Hydride | LiAlH₄ | Strong | Reduces most carbonyls, including esters and amides. [3] | THF, Diethyl Ether | Not recommended. Too reactive; will reduce the carbamate. Reacts violently with protic solvents. |
| Sodium Cyanoborohydride | NaBH₃CN | Mild | Used for reductive amination; less reactive towards ketones than NaBH₄. | Methanol | Not the ideal choice for a simple ketone reduction. More toxic. |
Experimental Protocols
Protocol 1: Standard Reduction of Ketone Precursor
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the tert-butyl (1-(3-chlorophenyl)-3-oxopropan-1-yl)carbamate (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous methanol (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Reductant: Slowly add sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting ketone has been consumed.
-
Workup:
-
Cool the flask back to 0 °C.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Protocol 2: Purification by Flash Column Chromatography
-
Adsorbent: Use silica gel (230-400 mesh). If streaking or on-column decomposition is observed, consider pre-treating the silica with triethylamine.
-
Eluent System: A gradient of ethyl acetate in hexanes is typically effective. A common starting point is 20% ethyl acetate in hexanes, gradually increasing the polarity to 40-50%.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column.
-
Elution: Run the column, collecting fractions and monitoring by TLC to isolate the pure this compound.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product as a white solid or viscous oil.
References
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection. Retrieved from Wordpress. [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. [Link]
-
Wigfield, D. C., & Gowland, F. W. (1978). Mechanism of borohydride reductions. Evidence for lack of disproportionation in the reduction of ketones. Canadian Journal of Chemistry, 56(6), 786-789. [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]
-
Reddit r/Chempros. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Olofsson, B. (2005). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-Portal.org. [Link]
-
Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]
- Wigfield, D. C., & Gowland, F. W. (1978). Mechanism of borohydride reductions. Evidence for lack of disproportionation in the reduction of ketones. Canadian Journal of Chemistry, 56(6), 786-789.
-
Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. [Link]
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Royal Society of Chemistry. (2015). Electronic Supplementary Information (ESI). [Link]
-
WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. [Link]
-
Westlake University. (2023, October 12). New Approach Facilitates Chiral Amino Alcohol Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-amino alcohol synthesis by hydroxylation. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Wikipedia. (n.d.). Dimerization. [Link]
-
ResearchGate. (2021, May 5). How should I deprotect Boc-amino group without breaking ester bond?. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
- 7. Dimerization - Wikipedia [en.wikipedia.org]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. BOC deprotection [ms.bzchemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Optimization of reaction conditions for the synthesis of 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol
Welcome to the technical support resource for the synthesis of 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for this critical chiral building block. Our focus is on anticipating challenges and providing scientifically-grounded solutions to ensure the success of your synthesis.
Overview of Synthetic Strategies
The synthesis of the target amino alcohol can be approached via two primary, reliable routes. The choice between them often depends on the availability of starting materials and the desired stereochemical control.
-
Strategy A: Direct Protection. This route involves the direct N-protection of the pre-formed amino alcohol, 3-amino-3-(3-chlorophenyl)-1-propanol, using di-tert-butyl dicarbonate (Boc₂O).
-
Strategy B: Precursor Reduction. This strategy begins with a Boc-protected precursor, such as Boc-(S)-3-amino-3-(3-chlorophenyl)propionic acid, which is then reduced to the desired alcohol. This route is particularly valuable when starting from a commercially available chiral amino acid, preserving stereointegrity.[1]
The following workflow diagram illustrates these two pathways.
Caption: Primary synthetic routes to the target compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common experimental challenges in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Part 1: Issues in Boc Protection (Strategy A)
Q1: My Boc protection reaction is sluggish or incomplete, resulting in low yields. What are the likely causes?
A1: Incomplete conversion is a frequent issue stemming from several factors. Here’s how to troubleshoot:
-
Reagent Quality: Di-tert-butyl dicarbonate (Boc₂O) can degrade over time, especially if exposed to moisture. Ensure you are using a fresh or properly stored reagent.
-
Base Selection and Stoichiometry: The choice and amount of base are critical.
-
For standard conditions, bases like triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) are used. Ensure at least one equivalent is present to neutralize the acid byproduct.[2]
-
In some cases, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction, but it can also promote side reactions if not used judiciously.[2]
-
-
Solvent and Solubility: The starting amino alcohol may have poor solubility in common aprotic solvents like THF or acetonitrile.[3] If the starting material is not fully dissolved, the reaction will be slow. Consider using a co-solvent system, such as THF/water or dioxane/water, which can improve solubility and reaction rate.[2]
-
Temperature: While most Boc protections proceed well at room temperature, gentle heating (e.g., to 40°C) can drive sluggish reactions to completion.[2]
Q2: I am observing significant side products, such as N,N-di-Boc protected amine or urea derivatives. How can I prevent this?
A2: The formation of these byproducts indicates that the reaction conditions are too harsh or not selective enough.
-
N,N-di-Boc Formation: This typically occurs with primary amines under forcing conditions (e.g., excess Boc₂O and strong base over a long period). To avoid this, use a slight excess (1.1-1.2 equivalents) of Boc₂O and monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material.
-
Urea Formation: This can arise from the decomposition of an isocyanate intermediate, which may form under certain conditions. A simple, rapid, and solvent-free protocol using a protic ionic liquid as a catalyst has been shown to prevent the formation of unwanted isocyanate and urea side products.[4]
-
Chemoselectivity: The target molecule contains both an amine and a hydroxyl group. While N-acylation is generally much faster than O-acylation, prolonged reaction times or highly activating conditions (e.g., excess DMAP) could lead to protection of the primary alcohol. Using aqueous or alcoholic solvent systems often enhances the rate of N-protection while minimizing O-protection.[5] A catalyst-free N-tert-butyloxycarbonylation of amines in water can yield N-t-Boc derivatives with high chemoselectivity.[6]
Q3: My starting material is a zwitterionic amino acid, and it's insoluble in everything. How do I perform the Boc protection?
A3: This is a classic challenge. The solution is to perform the reaction in an aqueous basic solution.[3] Dissolving the amino acid in water with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) deprotonates the ammonium group and forms the soluble carboxylate salt. You can then add Boc₂O, often dissolved in a miscible organic solvent like THF or dioxane, to create a biphasic or homogeneous mixture where the reaction can proceed smoothly.[7]
Part 2: Issues in Precursor Reduction (Strategy B)
Q1: The reduction of my Boc-protected amino acid is not going to completion. What should I check?
A1: Low conversion during the reduction of a carboxylic acid is often related to the choice and activity of the reducing agent.
-
Reducing Agent Choice: Carboxylic acids are less reactive than ketones or aldehydes. Standard sodium borohydride (NaBH₄) alone is generally ineffective for reducing carboxylic acids. More potent reagents are required.
-
Borane (BH₃•THF): This is a classic and effective reagent for reducing carboxylic acids to primary alcohols. It is typically used in THF.
-
NaBH₄ with Additives: The reactivity of NaBH₄ can be enhanced by additives. For example, a combination of NaBH₄ and iodine (I₂) in THF generates diborane in situ, which readily reduces carboxylic acids.
-
-
Reagent Activity: Borane solutions (especially BH₃•THF) can degrade upon storage. It's crucial to use a fresh, properly titrated solution.
-
Work-up Procedure: The borane-carboxylate intermediate formed during the reaction must be hydrolyzed to release the alcohol. This is typically achieved by a careful acidic work-up (e.g., with dilute HCl).
Q2: I am reducing a β-amino ketone precursor and getting a mixture of diastereomers. How can I control the stereoselectivity to favor one alcohol isomer?
A2: The stereochemical outcome of β-amino ketone reduction is highly dependent on the reducing agent and the nature of the N-protecting group, which can act as a directing group.
-
Chelation vs. Non-Chelation Control: The stereoselectivity is often governed by whether the reducing agent can chelate with both the carbonyl oxygen and the nitrogen of the Boc-amino group.
-
Syn-Diastereomer: Reagents that can form a stable six-membered chelate with the substrate tend to deliver the hydride from the less hindered face, leading to the syn-1,3-amino alcohol. Reductions of N-acyl β-amino ketones with samarium(II) iodide (SmI₂) have been shown to favor the syn product.[8]
-
Anti-Diastereomer: Bulky reducing agents that favor a non-chelated, Felkin-Anh model of attack will often produce the anti-diastereomer.
-
-
Temperature: Lowering the reaction temperature (e.g., to -78°C) generally increases diastereoselectivity by amplifying the small energy differences between the competing transition states.
Caption: Decision tree for troubleshooting low reaction yield.
Optimized Experimental Protocols
The following protocols are provided as validated starting points. Researchers should monitor their reactions by an appropriate method (e.g., TLC, LC-MS) to determine the optimal reaction time.
Protocol 1: Boc Protection of 3-amino-3-(3-chlorophenyl)-1-propanol (Strategy A)
-
Dissolution: Dissolve 3-amino-3-(3-chlorophenyl)-1-propanol (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 1.5 eq) to the solution and stir until dissolved.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq), either neat or dissolved in a minimal amount of THF, dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC.
-
Work-up: Once the starting material is consumed, remove the THF under reduced pressure. Dilute the remaining aqueous layer with ethyl acetate and water.
-
Extraction: Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
Protocol 2: Reduction of Boc-3-amino-3-(3-chlorophenyl)propanoic Acid (Strategy B)
-
Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add Boc-3-amino-3-(3-chlorophenyl)propanoic acid (1.0 eq) and dissolve in anhydrous THF.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add borane-tetrahydrofuran complex (BH₃•THF, ~1.5-2.0 eq of BH₃) dropwise via syringe. Caution: Hydrogen gas is evolved.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 6-18 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Quenching: Carefully cool the reaction back to 0°C and slowly quench the excess borane by the dropwise addition of methanol until gas evolution ceases.
-
Hydrolysis: Add 1M HCl solution and stir for 30 minutes to hydrolyze the borate ester intermediate.
-
Extraction: Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with saturated NaHCO₃ solution and then brine.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude alcohol by flash chromatography.
Data Summary Tables
Table 1: Comparison of Conditions for Boc Protection
| Base | Solvent System | Temperature | Key Advantages/Disadvantages | Citation |
| NaHCO₃ / Et₃N | THF / Water | 0°C to RT | Standard, reliable conditions; good for solubility. | [2] |
| NaOH | Water / Dioxane | RT | Excellent for zwitterionic starting materials. | [3] |
| DMAP (cat.) / Et₃N | CH₂Cl₂ or THF | 0°C to RT | Faster reaction rates but risk of O-protection. | [2] |
| Protic Ionic Liquid | Solvent-free | RT | High chemoselectivity, avoids urea/isocyanate byproducts. | [4] |
Table 2: Guide to Reducing Agents for β-Amino Precursors
| Precursor Type | Reducing Agent | Typical Solvent | Stereoselectivity | Comments | Citation |
| β-Amino Acid | BH₃•THF | Anhydrous THF | N/A | Standard choice for reducing carboxylic acids. | - |
| β-Amino Acid | NaBH₄ / I₂ | Anhydrous THF | N/A | Generates diborane in situ; good alternative to BH₃•THF. | - |
| β-Amino Ketone | NaBH₄ | Methanol / Ethanol | Often moderate; depends on substrate. | Standard, mild conditions. | [9] |
| β-Amino Ketone | SmI₂ | THF | N-Acyl groups favor syn products. N-Aryl groups favor anti. | Highly versatile for stereocontrol. | [8] |
References
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Boc Protection - Common Conditions. Organic Chemistry Data. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Having great trouble with a Boc-protection reaction. Reddit r/chemhelp. [Link]
-
Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. National Institutes of Health (NIH). [Link]
-
Chemoselective Boc protection of phenols and amino alcohols. ResearchGate. [Link]
-
Electronic Supplementary Information (ESI). The Royal Society of Chemistry. [Link]
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
BOC deprotection. Hebei Boze Chemical Co.,Ltd.. [Link]
-
Optimization of an enantioselective aminoborane catalyst for β-amino alcohol synthesis. American Chemical Society. [Link]
-
Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. National Institutes of Health (NIH). [Link]
-
Boc-(S)-3-amino-3-(3-chlorophenyl)propionic acid | 500770-74-1. J&K Scientific. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
-
Studies on the reduction of beta-enamino ketones. ResearchGate. [Link]
-
Recent progress in the chemistry of β-aminoketones. RSC Publishing. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. BOC deprotection [ms.bzchemicals.com]
- 8. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
Purification challenges of 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol
Answering the call of researchers and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the purification of 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested solutions to overcome the common and nuanced challenges encountered during the purification of this critical chiral building block.
This section addresses specific experimental hurdles in a question-and-answer format, providing not just solutions, but the underlying rationale to empower your decision-making.
Question 1: My final product is a persistent oil or a thick gum after solvent removal. How can I induce crystallization or solidification?
This is one of the most common challenges with Boc-protected amino alcohols, which often resist forming a crystalline solid.[1] The oily nature can be due to residual solvents, the inherent properties of the molecule, or the presence of impurities that inhibit lattice formation.
Probable Causes & Step-by-Step Solutions:
-
Residual Solvent: Trace amounts of solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Tetrahydrofuran (THF) can plasticize the product.
-
Solution: Heat the oily product gently (e.g., 40-60 °C) under high vacuum for several hours.[2] This is often sufficient to remove residual volatiles and may result in solidification upon cooling.
-
-
Inherent Amorphous Nature: The compound may naturally favor an amorphous state.
-
Solution 1: Trituration/Pulping. This technique uses a solvent in which the desired product is poorly soluble but impurities are moderately soluble.
-
Protocol: Add a small volume of a non-polar or weakly polar solvent like diethyl ether or n-hexane to the oil.[3] Vigorously stir or scratch the flask with a glass rod. This mechanical agitation can disrupt the amorphous state and provide the energy needed to initiate crystallization. If a solid begins to form, continue stirring, then filter, wash with a small amount of the cold solvent, and dry.
-
-
Solution 2: Solvent Precipitation. This involves dissolving the oil in a minimal amount of a "good" solvent and then adding a "poor" solvent (an anti-solvent) to force precipitation.
-
Protocol: Dissolve the oil in a minimal volume of a polar solvent like methanol or isopropanol. Slowly add a non-polar anti-solvent such as n-pentane or diethyl ether dropwise while stirring until the solution becomes persistently cloudy.[2] Allow it to stand, ideally at a reduced temperature (4 °C or -20 °C), to maximize solid formation.
-
-
-
Presence of Impurities: Even small amounts of impurities can act as "crystal poisons."
-
Solution: If the above methods fail, a more rigorous purification step is necessary before attempting solidification again. Column chromatography is the method of choice.
-
Troubleshooting Workflow for Oily Product
Caption: Decision tree for solidifying an oily product.
Question 2: My HPLC analysis shows multiple peaks. How do I identify the impurities and select the right purification method?
Identifying the nature of impurities is crucial for designing an effective purification strategy. Impurities in this context typically fall into categories based on their origin.[4]
Impurity Identification and Purification Strategy
| Impurity Type | Probable Source | Identification | Recommended Purification Method |
| Unreacted Starting Material | Incomplete reaction during Boc protection. | Compare retention time with an authentic sample of 3-amino-3-(3-chlorophenyl)-1-propanol. More polar than the product. | Column Chromatography: The free amine is significantly more polar and will have a much lower Rf on silica gel. It will either remain at the baseline or elute much later with a highly polar solvent system. |
| Di-Boc Impurity | Over-reaction with excess (Boc)₂O. | Less polar than the desired product. Will have a higher Rf on TLC and an earlier retention time on normal-phase HPLC. | Column Chromatography: The di-Boc species is less polar and will elute before the desired mono-Boc product in a normal-phase system. |
| (Boc)₂O or its byproducts | Excess reagent from the protection step. | Often visible on TLC and may be detected by HPLC. | Aqueous Workup: Can often be removed by a standard aqueous workup post-reaction. If it persists, column chromatography is effective. |
| Degradation (De-Boc Product) | Exposure to acidic conditions during workup or storage. | Identical to the starting material impurity. | Column Chromatography. It is also critical to ensure all subsequent steps are performed under neutral or slightly basic conditions. |
| Enantiomeric Impurity | Use of racemic or enantiomerically impure starting material. | Cannot be distinguished by standard HPLC. Requires a specialized Chiral HPLC method. | Chiral Chromatography or Diastereomeric Recrystallization (more complex). |
Sources
Technical Support Center: Purification of 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol
Welcome to the technical support center for the purification of 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the purification of this important building block.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles.
Q1: My final product is a persistent, sticky oil that won't solidify or crystallize. What are the likely impurities and how can I remove them?
A1: This is a common issue, often termed "oiling out," which typically indicates the presence of impurities that depress the melting point and disrupt the crystal lattice formation.[1][2] The most probable culprits are residual solvents or low-molecular-weight side products from the synthesis.
Likely Impurities:
-
Unreacted Starting Material: Depending on the synthetic route, this could be a β-amino ketone or a related aldehyde. These are often more polar than the desired product.
-
Reducing Agent Byproducts: If using a borohydride reagent (e.g., NaBH₄), borate esters may form and persist through the workup.[3]
-
Solvents: High-boiling point solvents used in the reaction or workup (e.g., DMF, DMSO) can be difficult to remove completely.
-
Over-reduction Products: While less common, reduction of the chlorophenyl ring is a possibility under harsh conditions.
Recommended Actions:
-
High-Vacuum Drying: First, ensure all volatile solvents are removed by placing the oil under a high vacuum for several hours, possibly with gentle heating (40-50°C).
-
Solvent Trituration: If the oil persists, attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexanes or diethyl ether).[4] Stir the mixture vigorously. The impurities may dissolve in the solvent, leaving the purified product to solidify.
-
Flash Column Chromatography: If trituration fails, flash column chromatography is the most robust method for separating a wide range of impurities.[5][6] Given the polarity of the target molecule (containing both a hydroxyl and a Boc-protected amine), a gradient elution on silica gel is recommended.
Q2: My TLC analysis of the crude product shows multiple spots. How do I choose the right purification strategy?
A2: Multiple spots on a TLC plate confirm the presence of several compounds with different polarities. The purification strategy depends on the separation (ΔRf) between the product spot and the impurity spots.
Step-by-Step Strategy:
-
Identify the Product Spot: If possible, use a co-spot on the TLC plate with a small amount of a reference standard (if available). If not, the major spot is often the product, but this is not guaranteed.
-
Assess Separation:
-
Well-Separated Spots (ΔRf > 0.2): Flash column chromatography is ideal. The TLC solvent system can be adapted directly for the column; a good starting point is a mobile phase that gives your product an Rf of ~0.3.[8]
-
Closely Spaced Spots (ΔRf < 0.2): This indicates impurities with similar polarity. A shallow, slow gradient in your flash chromatography is necessary for good separation.[7] Alternatively, if the product is a solid, recrystallization might be effective, as it separates based on differential solubility and crystal packing, not just polarity.
-
Baseline (Streaky) Spot: This often signifies a very polar or acidic/basic impurity. Adding a small amount of triethylamine (for basic impurities) or acetic acid (for acidic impurities) to the chromatography mobile phase can improve peak shape and separation.
-
Workflow for Method Selection:
Below is a decision-making workflow to guide your choice of purification technique.
Caption: Decision workflow for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of this compound?
A1: The impurities largely depend on the synthetic route. A common synthesis involves the reduction of a corresponding β-amino ketone.
| Impurity Type | Chemical Name/Class | Typical Polarity (on Silica) | Reason for Presence |
| Starting Material | 3-(Boc-amino)-3-(3-chlorophenyl)propionaldehyde or ketone | More polar than product | Incomplete reduction of the carbonyl group.[9][10] |
| Deprotected Amine | 3-Amino-3-(3-chlorophenyl)-1-propanol | Very polar (may streak on TLC) | Loss of the Boc protecting group under acidic workup conditions. |
| Elimination Product | (E/Z)-3-(Boc-amino)-3-(3-chlorophenyl)prop-1-ene | Less polar than product | Dehydration of the alcohol under acidic or heated conditions. |
| Dimerized Products | Various ether or N-alkylated dimers | Less or more polar | Side reactions occurring during synthesis or workup. |
Q2: Is recrystallization a viable method for purifying this compound? If so, what solvents should I try?
A2: Yes, recrystallization can be an excellent and scalable purification method if your crude material is mostly pure (>85%) and solid.[2] The key is finding a solvent or solvent system where the compound is soluble when hot but poorly soluble when cold.[11]
Solvent Selection Protocol:
-
Single Solvent Screening:
-
Place ~20 mg of your crude solid in a small test tube.
-
Add a few drops of a test solvent at room temperature. If it dissolves, the solvent is too good.[12]
-
If it doesn't dissolve, heat the mixture to the solvent's boiling point. If it dissolves, it's a potential candidate.
-
Allow the hot solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent.[4]
-
-
Recommended Solvents to Screen:
-
Moderately Polar: Ethyl acetate, Isopropyl acetate, Dichloromethane (DCM).
-
Non-Polar (as anti-solvents): Hexanes, Heptane, Diethyl ether.
-
Polar (likely too strong): Methanol, Ethanol.
-
-
Solvent Pair System: A powerful technique involves dissolving the compound in a minimum amount of a "good" hot solvent (like Ethyl Acetate or DCM) and then slowly adding a "poor" hot solvent (like Hexanes or Heptane) until the solution becomes slightly cloudy.[2] A few drops of the "good" solvent are added to clarify the solution, which is then allowed to cool slowly.
Q3: How do I confirm the purity of my final product after purification?
A3: Purity confirmation requires orthogonal analytical techniques. Relying on a single method is not sufficient for drug development applications.
Recommended Purity Analysis Workflow:
-
Thin Layer Chromatography (TLC): A quick check to ensure a single spot is observed in multiple solvent systems of varying polarity.
-
Nuclear Magnetic Resonance (¹H NMR): This is the most crucial test. The spectrum should show clean peaks corresponding to the product structure with correct integrations. The absence of peaks from starting materials or solvents is a strong indicator of purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both purity (from the LC chromatogram, e.g., UV detector) and identity confirmation (from the mass spectrometer). Aim for >95% purity by peak area.
-
Melting Point: A pure, crystalline solid will have a sharp melting point range (typically < 2°C). A broad or depressed melting point suggests impurities.[11]
References
- BenchChem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
- Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
- Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft.
- University of California, Berkeley College of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.
- University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Wired Chemist. (n.d.). Recrystallization.
- Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
- University of California, Los Angeles. (n.d.). Recrystallization.
- Advion. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discover.acs.org.
- Barnard College, Columbia University. (n.d.). Recrystallization.
- MilliporeSigma. (n.d.). 3-(Boc-amino)-1-propanol 97%.
- University of Wisconsin-Madison. (n.d.). Recrystallization.
- University of Rochester Department of Chemistry. (n.d.). Troubleshooting: The Workup.
- Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
- ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?
- Reddit. (2021, March 8). First time synthesis, first time work-up and purification. r/Chempros.
- ResearchGate. (2025, December 18). Studies on the reduction of beta-enamino ketones.
- National Center for Biotechnology Information. (n.d.). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. PubMed Central.
- Chemistry LibreTexts. (2019, June 5). 18.4: Reduction of Aldehydes and Ketones.
Sources
- 1. Recrystallization [wiredchemist.com]
- 2. rubingroup.org [rubingroup.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow [connect.discoveracs.org]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chiral Separation of 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol Enantiomers
Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in the chiral separation of 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol enantiomers. This guide is structured to provide not just protocols, but a deeper understanding of the principles at play, enabling you to troubleshoot and optimize your separations effectively.
Section 1: Understanding the Molecule and the Challenge
The target molecule, 3-(tert-butoxycarbonyl-amino)-3-(3-chlorophenyl)-1-propanol, possesses a single stereocenter at the C3 position, making its separation into individual enantiomers a critical step in pharmaceutical development. The presence of a basic amino group (protected by a bulky Boc group), a hydroxyl group, and an aromatic ring presents a unique set of challenges and opportunities for chiral recognition.
This guide will focus primarily on High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs), as it is the most common and versatile technique for this type of separation.[1][2][3]
Section 2: Troubleshooting Guide - From No Separation to Baseline Resolution
This section is designed to address the most common issues encountered in the field, presented in a logical, problem-and-solution format.
Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.0)
A single peak or two poorly resolved peaks is the most frequent initial observation. This indicates that the chosen chromatographic conditions do not provide sufficient differential interaction between the enantiomers and the Chiral Stationary Phase (CSP).
Q1: I'm seeing a single, sharp peak. Where do I even begin?
A1: This is a classic case of an unsuitable Chiral Stationary Phase (CSP) or a mobile phase that is too strong, preventing any meaningful chiral interaction. The first and most critical step is a systematic evaluation of your CSP and mobile phase conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for no enantiomeric resolution.
In-Depth Protocol & Explanation:
-
Chiral Stationary Phase (CSP) Selection: This is the most influential parameter.[2][4] For a Boc-protected amino alcohol, polysaccharide-based CSPs are the primary choice due to their broad applicability and proven success with similar compounds.[1][5]
-
Primary Recommendation: Start with an amylose-based CSP (e.g., CHIRALPAK® AD, IA, or equivalent) or a cellulose-based CSP (e.g., CHIRALCEL® OD, OJ, or equivalent). These phases offer a combination of hydrogen bonding, dipole-dipole, and steric interactions necessary for resolving amino alcohols.
-
Alternative: Pirkle-type or macrocyclic glycopeptide CSPs (e.g., CHIROBIOTIC™ T or R) can also be effective, particularly in reversed-phase or polar organic modes.[6]
-
-
Mobile Phase Optimization (Normal Phase is Key): Normal phase (NP) chromatography is often the most successful mode for underivatized amino alcohols.[4]
-
Starting Point: Begin with a mobile phase of Hexane/Isopropanol (IPA) or Hexane/Ethanol in a 90:10 (v/v) ratio.
-
Causality: The alcohol modifier competes with the analyte for polar interaction sites on the CSP. By systematically varying the alcohol percentage (e.g., from 10% to 30% in 5% increments), you can modulate the retention and enhance the subtle differences in interaction energy between the enantiomers and the CSP.
-
-
The Critical Role of Additives: Your compound has a Boc-protected amine. While the Boc group reduces basicity, residual interactions can still occur, leading to poor peak shape and resolution. Additives are essential to control these secondary interactions.[5][7]
-
For Normal Phase (NP): Add a basic modifier like Diethylamine (DEA) or Triethylamine (TEA) at a low concentration (0.1% v/v) to the alcohol portion of your mobile phase.[5][8] This additive will occupy highly active sites (like residual silanols) on the silica support, preventing the analyte's amine group from engaging in non-enantioselective interactions that cause peak tailing.[7]
-
For Reversed-Phase (RP): If using RP, an acidic modifier like Trifluoroacetic Acid (TFA) or Formic Acid (FA) at 0.1% (v/v) is often necessary. This ensures the analyte is in a consistent protonation state.[9]
-
| Parameter | Starting Condition | Optimization Strategy | Rationale |
| CSP Type | Amylose or Cellulose-based | Screen different polysaccharide CSPs | Provides multiple interaction mechanisms (H-bonding, steric) suitable for amino alcohols.[1] |
| Mobile Phase | Hexane/IPA (90:10 v/v) | Vary alcohol % from 5% to 40% | Modulates retention and allows chiral recognition to occur. |
| Additive (NP) | 0.1% DEA in IPA | Try other amines (TEA, Butylamine) | Masks active silanol sites, improving peak shape and resolution for basic compounds.[5][7] |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID) | Decrease to 0.5-0.8 mL/min | Slower flow rates can increase the interaction time with the CSP, often improving resolution.[5] |
| Temperature | 25 °C | Test at 15 °C and 40 °C | Temperature affects the thermodynamics of binding; lower temperatures often enhance selectivity.[10] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Even with some separation, poor peak shape (asymmetry > 1.2) can compromise resolution and make accurate quantification impossible.
Q2: My peaks are tailing significantly, even with a basic additive. What's next?
A2: This suggests that secondary interactions are still dominating or that you might be overloading the column.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
In-Depth Protocol & Explanation:
-
Check for Column Overload: Injecting too much sample mass is a common cause of peak distortion.[11]
-
Protocol: Prepare a sample at 1/10th of your current concentration and inject it. If the peak shape improves dramatically, you were overloading the column.
-
Causality: The chiral stationary phase has a finite number of selective interaction sites. Overloading saturates these sites, causing excess analyte to interact with non-selective sites (like the silica backbone), which leads to tailing.
-
-
Optimize the Additive: A 0.1% concentration of DEA is a starting point, not a universal solution.
-
Protocol: Incrementally increase the DEA concentration in your mobile phase modifier to 0.2%, then 0.3%. Some separations benefit from different amines, such as ethylenediamine (EDA).[8]
-
Causality: A higher concentration or a different amine might be more effective at masking the specific secondary interaction sites affecting your separation.
-
-
Sample Solvent Mismatch: The solvent used to dissolve your sample can cause severe peak distortion if it is significantly stronger than your mobile phase.[5][11]
-
Protocol: Whenever possible, dissolve your sample directly in the mobile phase. If solubility is an issue, use the weakest possible solvent that will dissolve the sample.
-
Causality: Injecting a strong solvent "bolus" temporarily disrupts the equilibrium at the column head. This causes the initial band of analyte to spread out in an uncontrolled manner, often leading to fronting or tailing.
-
Issue 3: Potential for On-Column Racemization
While less common under typical HPLC conditions, certain circumstances can lead to the racemization of chiral compounds.
Q3: Could my separation conditions be causing the enantiomers to interconvert?
A3: It is a possibility, especially with amino alcohols, if the conditions are too harsh (e.g., extreme pH or high temperature), though it is less likely with a Boc-protected amine.[12] The primary symptom would be broad, distorted peaks or a plateau between the two enantiomer peaks.
Preventative Measures:
-
Avoid Extreme pH: Stick to mobile phase additives like DEA or TFA at low concentrations rather than strong acids or bases.
-
Moderate Temperature: Operate at or below ambient temperature unless you have confirmed that higher temperatures do not degrade the sample or the column.
-
Analyte Stability: Confirm the stability of your analyte in the chosen mobile phase by collecting the eluent of each peak and re-injecting it. If the re-injected single peak now shows the presence of the other enantiomer, on-column racemization is occurring.
Section 3: Frequently Asked Questions (FAQs)
Q: Which is better for my compound: Normal Phase or Reversed-Phase? A: For Boc-protected amino alcohols, Normal Phase (NP) is almost always the preferred starting point.[4] The hydrogen bonding capabilities of the alcohol and amine groups can be more effectively exploited in the less polar NP environment. Reversed-phase can work, but often provides lower selectivity for this compound class.
Q: My new column isn't giving the same separation as my old one. Why? A: This is often due to a "memory effect" on the old column, where additives from previous runs have permanently adsorbed to the stationary phase and are contributing to the separation.[13] To resolve this, try conditioning the new column by flushing it for an extended period (a few hours) with the mobile phase containing the additive before starting your analysis.[13]
Q: Can I use Supercritical Fluid Chromatography (SFC) for this separation? A: Absolutely. SFC is an excellent alternative to HPLC for chiral separations and is often considered a "greener" technique.[1] The same polysaccharide-based CSPs are used. The mobile phase typically consists of supercritical CO2 with an alcohol modifier (like methanol or ethanol) and a basic additive. SFC often provides faster and more efficient separations.[14]
References
- Benchchem. (n.d.). Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers.
- Benchchem. (n.d.). Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine.
- Benchchem. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds.
-
ResearchGate. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]
-
Oxford Academic. (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Retrieved from [Link]
- Benchchem. (n.d.). Overcoming challenges in the purification of chiral amino alcohols.
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
AVESIS. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Liquid chromatographic resolution of racemic amines, amino alcohols and related compounds on a chiral crown ether stationary phase. Retrieved from [Link]
-
ResearchGate. (n.d.). Racemization of chiral amino alcohols: Catalyst selection and characterization. Retrieved from [Link]
-
MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. yakhak.org [yakhak.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. chiraltech.com [chiraltech.com]
- 9. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. HPLC故障排除指南 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. chiraltech.com [chiraltech.com]
- 14. researchgate.net [researchgate.net]
Stability issues of 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol under different conditions
Welcome to the technical support guide for 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound and to offer practical solutions for challenges encountered during its handling and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
For optimal long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C. It should be protected from light and moisture. The primary liabilities of this molecule are the acid-sensitive tert-butyloxycarbonyl (Boc) protecting group and the potential for oxidation of the alcohol. Storing at low temperatures minimizes the rates of all potential degradation pathways.
Q2: How stable is the Boc protecting group on this molecule under typical laboratory conditions?
The Boc group is known for its stability in neutral or basic conditions and its lability in acidic conditions.[] It is generally stable to a wide range of nucleophiles and bases, making it an excellent choice for multi-step syntheses.[2] However, exposure to even mild acidic conditions, especially over extended periods or at elevated temperatures, can lead to its cleavage.[3]
Q3: Is this compound compatible with common chromatographic solvents?
Yes, for the most part. Standard solvents like ethyl acetate, hexanes, dichloromethane (DCM), and methanol are generally compatible for chromatography and short-term handling. However, caution is advised when using acidic mobile phase modifiers (e.g., trifluoroacetic acid - TFA, formic acid) in reversed-phase HPLC. Prolonged exposure or high concentrations of acid in the mobile phase can cause on-column deprotection, leading to peak tailing, split peaks, or the appearance of the unprotected amine as an impurity. If acidic modifiers are necessary, it is recommended to keep the concentration low (e.g., ≤0.1%) and neutralize the collected fractions promptly if the intact compound is to be recovered.
Q4: Can I heat reactions involving this compound?
Heating the compound is generally acceptable under neutral or basic conditions in aprotic solvents. The Boc group itself is thermally stable well above typical reaction temperatures (e.g., refluxing THF or toluene) provided the system is free of acid.[3][4] However, heating in the presence of protic solvents (like alcohols) or trace acids can significantly accelerate the rate of Boc-deprotection.[5]
Troubleshooting Guide: Experimental Challenges
This section addresses specific issues that may arise during experiments, providing explanations and actionable solutions.
Issue 1: My TLC/LC-MS analysis shows a new, more polar spot/peak after an acidic aqueous workup.
-
Probable Cause: You are likely observing the cleavage of the Boc protecting group. The resulting free amine, 3-amino-3-(3-chlorophenyl)-1-propanol, is significantly more polar than the starting material. The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the carbamic acid intermediate.[6][7]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected polarity changes.
-
Detailed Solution: Avoid strong acids like HCl or H₂SO₄ during workup.[8] If an acidic wash is necessary to remove basic impurities, consider using a chilled (0-5°C), dilute solution of a weaker acid like citric acid and minimize the contact time.[9] Alternatively, if the goal is simply to remove water-soluble materials, washes with deionized water and brine are sufficient and safer for the Boc group.
Issue 2: During a reaction run under acidic catalysis, I observe a new, less polar, non-polar impurity.
-
Probable Cause: When the Boc group is cleaved by an acid, it generates a tert-butyl cation intermediate.[10] This cation is an electrophile and can alkylate other nucleophilic species in your reaction mixture, including electron-rich aromatic rings or even the solvent. This side-reaction is known as tert-butylation.[8]
-
Solution: Incorporate a "scavenger" into your reaction mixture. Scavengers are nucleophiles designed to trap the tert-butyl cation before it can react with your desired product or other sensitive reagents.
Issue 3: I am seeing slow degradation of the compound in a solution stored on the benchtop.
-
Probable Cause: This could be due to a combination of factors, primarily photo-oxidation or slow acid-catalyzed hydrolysis from atmospheric CO₂ dissolving in the solvent to form carbonic acid. The chlorophenyl ring and the secondary benzylic position are sites susceptible to oxidative degradation, potentially accelerated by light.
-
Solution:
-
Solvent Choice: For solution-based storage, use aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). Avoid protic solvents like methanol for long-term storage, as they can participate in hydrolysis.
-
Light Protection: Store solutions in amber vials or wrap vials in aluminum foil to prevent photolytic degradation.[11]
-
Inert Atmosphere: If storing for more than a few hours, degas the solvent and store the solution under an inert atmosphere (N₂ or Ar) to prevent oxidation.
-
Protocols for Stability Assessment
To empower researchers to validate stability in their specific experimental matrix, we provide the following standardized protocols.
Protocol 1: Rapid pH Stability Screening
This protocol allows for a quick assessment of the compound's stability across a relevant pH range.
-
Prepare Buffers: Prepare aqueous buffer solutions at pH 2 (0.01 M HCl), pH 4 (acetate buffer), pH 7 (phosphate buffer), and pH 9 (borate buffer).
-
Prepare Stock Solution: Create a 10 mg/mL stock solution of this compound in a suitable organic solvent like acetonitrile or THF.
-
Incubation: In separate vials, add 10 µL of the stock solution to 990 µL of each buffer solution. This creates a final concentration of 100 µg/mL with 1% organic co-solvent. Prepare a control sample in 100% organic solvent.
-
Time Points: Incubate all samples at room temperature. Take aliquots at T=0, 1 hr, 4 hr, and 24 hr.
-
Analysis: Immediately quench the reaction by diluting the aliquot into the initial mobile phase for your LC-MS method. Analyze the samples by LC-MS or HPLC-UV to determine the percentage of the parent compound remaining relative to the T=0 time point.
Protocol 2: Forced Degradation Study (ICH Guideline Synopsis)
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[12]
| Stress Condition | Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48h | Cleavage of the Boc protecting group.[6] |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48h | Generally stable; potential for minor degradation of the core structure over long periods.[2] |
| Oxidation | 3% H₂O₂ in a 1:1 mixture of water/acetonitrile at RT for 24h | Oxidation of the secondary alcohol to a ketone; potential oxidation at the benzylic position. |
| Thermal Stress | Solid compound at 80°C for 72h | Expected to be stable if the compound is pure and free of acidic residues.[3] |
| Photolytic Stress | Solution (in quartz cuvette) exposed to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/square meter).[11] | Potential for photo-cleavage or oxidative degradation, particularly involving the chlorophenyl ring. |
Data Analysis: For each condition, aim for 5-20% degradation of the active pharmaceutical ingredient (API).[13] Analyze the stressed samples using a high-resolution, stability-indicating HPLC method to separate the parent compound from all degradation products.[]
-
Degradation Pathway Visualization:
Caption: Potential degradation pathways under stress conditions.
References
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Boc Protection - Common Conditions. Retrieved from [Link]
-
Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]
-
BioPharm International. (2015). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]
-
ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C? Retrieved from [Link]
-
ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Reddit. (2022). Boc and tBu ester pH stability during enamine hydrolysis. Retrieved from [Link]
Sources
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. wuxibiology.com [wuxibiology.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. BOC deprotection [ms.bzchemicals.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
Refinement of the work-up procedure for 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol
Technical Support Center: 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for the work-up and purification of this compound. This molecule, a valuable chiral building block in pharmaceutical synthesis, requires a carefully executed work-up procedure to ensure high yield and purity.[1] The presence of both a lipophilic Boc-protecting group and a polar alcohol moiety, combined with the basic amino precursor, presents unique challenges during aqueous extraction and isolation.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Troubleshooting Guide: Common Work-up Issues
This section addresses the most frequent challenges reported by researchers during the isolation of this compound.
Question 1: I'm struggling with a persistent emulsion during the aqueous extraction. How can I break it and prevent it from forming again?
Answer: Emulsion formation is a classic work-up problem, especially when dealing with compounds that have amphiphilic properties, like your Boc-protected amino alcohol.[2] An emulsion is a stable dispersion of fine droplets of one liquid within another, which prevents the clean separation of your organic and aqueous layers.
Immediate Solutions to Break an Existing Emulsion:
-
Increase the Ionic Strength: The most effective first step is to add a saturated aqueous solution of sodium chloride (brine).[3] The increased salt concentration makes the aqueous layer more polar, forcing the organic components out of solution and helping the droplets coalesce. Add the brine, shake gently, and allow the layers to settle.
-
Gentle Agitation: Instead of vigorous shaking, which promotes emulsion formation, gently rock or swirl the separatory funnel.[2]
-
Filtration through Celite®: For very stubborn emulsions, you can filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the dispersed droplets.
-
Dilution: As a last resort, significantly diluting the organic layer (e.g., doubling the volume of your extraction solvent) can sometimes resolve the issue.[4]
Preventative Measures for Future Experiments:
-
Solvent Choice: Ensure your organic solvent is sufficiently non-polar. While dichloromethane (DCM) is common, ethyl acetate or methyl tert-butyl ether (MTBE) may be less prone to emulsification in this system.
-
Controlled pH Adjustment: If you are neutralizing an acidic reaction mixture, add the basic solution (e.g., saturated NaHCO₃) slowly and with gentle swirling to control CO₂ evolution, which can contribute to emulsion formation.[2]
Question 2: My final yield is consistently low. Where could my product be going?
Answer: Low recovery is a frustrating issue that can often be traced to one of several points in the work-up process. Given the structure of your molecule, solubility is a key factor to consider.
Potential Causes & Troubleshooting Steps:
-
Product is in the Aqueous Layer: The hydroxyl group on your molecule imparts some water solubility. If the aqueous washes are too numerous or too vigorous, you could be losing the product.
-
Solution: Before discarding your aqueous layers, perform a "back-extraction." Extract the combined aqueous washes with a fresh portion of your organic solvent (e.g., ethyl acetate). Check this new organic layer by Thin Layer Chromatography (TLC) to see if it contains your product.[5]
-
-
Premature Boc Deprotection: The Boc group is notoriously sensitive to acidic conditions.[6][7] If the pH of your aqueous solution drops too low (pH < 4), you may be cleaving the Boc group. The resulting free amine would be protonated and highly soluble in the aqueous acid layer.
-
Solution: Meticulously monitor the pH during any acidic washes, ensuring it remains neutral or slightly basic. It is generally safer to wash with water and brine only, avoiding acidic washes altogether unless necessary to remove a specific basic impurity.
-
-
Incomplete Extraction from the Reaction Mixture:
-
Solution: Ensure you are using an adequate volume of extraction solvent and performing multiple extractions (e.g., 3 x 50 mL is more effective than 1 x 150 mL). After each extraction, check the aqueous layer by TLC to confirm that you have removed all the product.
-
Troubleshooting Workflow: Isolating the Issue
Below is a decision-making workflow to systematically diagnose work-up problems.
Sources
How to increase the enantiomeric excess in the synthesis of 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol
Welcome to our dedicated technical guide for researchers and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently encountered questions regarding the synthesis of enantiomerically enriched 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol. Our goal is to move beyond simple protocols and offer a framework for rational problem-solving, grounded in established chemical principles.
The primary challenge in synthesizing this molecule is controlling the stereocenter at the carbon bearing the hydroxyl group. This is typically achieved via the asymmetric reduction of a prochiral ketone precursor, 3-(Boc-amino)-1-(3-chlorophenyl)propan-1-one. The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for this transformation, known for its high enantioselectivity and predictable stereochemical outcome.[1][2] This guide will focus heavily on troubleshooting and optimizing this key reaction.
Frequently Asked Questions & Troubleshooting Guide
Q1: My enantiomeric excess (ee) is significantly lower than reported values. What are the most common causes?
This is the most frequent issue encountered. Low enantioselectivity is rarely caused by a single factor but is often the result of several competing issues. A systematic approach is crucial for diagnosis.
1. Uncatalyzed Background Reaction: The borane reducing agent can reduce the ketone without the chiral catalyst, leading to a racemic product that erodes the overall ee.[3] This background reaction becomes more competitive if the catalytic cycle is slow or inefficient.
- Solution: Lower the reaction temperature and ensure the ketone is added slowly to a solution of the catalyst and borane. This maintains a low concentration of the ketone, favoring the faster, catalyzed pathway over the slower, uncatalyzed one.
2. Catalyst Activity and Integrity: Oxazaborolidine catalysts, especially when purchased or stored for extended periods, can degrade from exposure to moisture or air.[4][5]
- Solution: Use a freshly opened bottle of catalyst or generate the catalyst in situ from the corresponding chiral amino alcohol (e.g., (S)-diphenylprolinol) and borane.[6] This ensures maximum activity. If using a commercial solution, ensure it has been stored under an inert atmosphere.
3. Presence of Water: Water rapidly and irreversibly reacts with both the borane reagent and the oxazaborolidine catalyst, quenching them and halting the catalytic cycle.[4] This is one of the most critical parameters to control.
- Solution: Use freshly distilled, anhydrous solvents (THF is common). Flame-dry all glassware under vacuum and cool under an inert atmosphere (Nitrogen or Argon). Use syringe techniques for all liquid transfers.
4. Sub-optimal Temperature: Enantioselectivity is governed by the difference in the free energy of activation (ΔΔG‡) for the formation of the two diastereomeric transition states. This difference is often more pronounced at lower temperatures.
- Solution: Perform the reaction at 0 °C, -20 °C, or even lower. While lower temperatures can significantly slow the reaction rate, they often lead to a substantial increase in ee.[7][8]
| Problem | Probable Cause | Recommended Solution |
| Low ee (<50%) | Significant background reaction or inactive catalyst. | Add ketone slowly to catalyst/borane mixture at low temp (-20 °C). Use fresh or in situ generated catalyst. |
| Moderate ee (70-85%) | Sub-optimal reaction conditions. | Screen lower temperatures (-40 °C to 0 °C). Screen alternative solvents (e.g., Toluene vs. THF). |
| Poor Reproducibility | Moisture contamination or inconsistent reagent quality. | Rigorously ensure anhydrous conditions. Use high-purity, recently purchased reagents. |
| Reaction Stalls | Catalyst deactivation by impurities. | Purify starting ketone (e.g., flash chromatography). Ensure borane solution has not degraded. |
Q2: How do I rationally optimize the reaction conditions for my specific substrate?
Optimization should be a systematic process. The CBS reduction involves a complex interplay between the ketone substrate, the catalyst, and the borane source, all mediated by the solvent.[4][9] Understanding this mechanism is key to optimization.
Experimental Protocol: Optimization of Asymmetric Reduction
This protocol outlines a screening process to identify optimal conditions.
1. Baseline Experiment (Control): a. To a flame-dried, 25 mL round-bottom flask under Argon, add (S)-(-)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 mL, 0.1 mmol, 10 mol%). b. Add anhydrous THF (5 mL) and cool the solution to 0 °C in an ice bath. c. Add Borane-THF complex (1.0 M in THF, 1.2 mL, 1.2 mmol) dropwise and stir for 15 minutes. d. In a separate flame-dried flask, dissolve 3-(Boc-amino)-1-(3-chlorophenyl)propan-1-one (283 mg, 1.0 mmol) in anhydrous THF (4 mL). e. Add the ketone solution dropwise to the catalyst/borane mixture over 30 minutes using a syringe pump. f. Stir at 0 °C and monitor by TLC. Upon completion (typically 1-2 hours), quench by slowly adding methanol (2 mL). g. Warm to room temperature, concentrate, and perform an acidic workup followed by extraction. h. Purify the product by flash chromatography and determine the enantiomeric excess using chiral HPLC or SFC.
2. Parameter Screening: Modify the baseline experiment by changing one variable at a time.
| Variable | Conditions to Test | Rationale |
| Temperature | 0 °C, -20 °C, -40 °C | Lower temperatures generally increase selectivity by amplifying the small energy differences between diastereomeric transition states.[8] |
| Solvent | THF, Toluene, Dichloromethane | Solvent polarity and coordinating ability can affect the conformation of the transition state assembly, influencing selectivity.[10][11] |
| Catalyst Loading | 5 mol%, 10 mol%, 20 mol% | Higher loading can accelerate the reaction, potentially outcompeting the background reaction, but increases cost. |
| Borane Source | BH₃•THF, BH₃•SMe₂ | The Lewis base complexed to borane can influence its reactivity and the overall reaction kinetics. |
A hypothetical optimization might yield results like this:
| Entry | Temperature (°C) | Solvent | Yield (%) | ee (%) |
| 1 | 0 | THF | 95 | 88 |
| 2 | -20 | THF | 92 | 94 |
| 3 | -40 | THF | 85 (slower) | 97 |
| 4 | -20 | Toluene | 90 | 91 |
From this data, -40 °C in THF provides the highest enantioselectivity.
Q3: My ee is still suboptimal after optimization. What are some alternative synthetic strategies?
If extensive optimization of the CBS reduction does not yield the desired enantiopurity, other established methods can be employed.
1. Chiral Auxiliary-Directed Synthesis: This strategy involves temporarily attaching a chiral molecule (an auxiliary) to your substrate to direct a diastereoselective reaction.[12]
-
Workflow:
-
Attach Auxiliary: Couple a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine amide, to a precursor carboxylic acid.[]
-
Diastereoselective Reaction: Perform a reduction of the ketone. The steric bulk of the auxiliary blocks one face of the molecule, forcing the reducing agent to attack from the opposite, less-hindered face.
-
Remove Auxiliary: Cleave the auxiliary to reveal the desired chiral amino alcohol. The auxiliary can often be recovered and reused.[14]
-
-
Advantages: Can provide very high diastereoselectivity (>98% de), which translates to high ee after cleavage.
-
Disadvantages: Requires additional synthetic steps (attachment and removal), which can lower the overall yield.
2. Biocatalysis with Ketoreductases (KREDs): Enzymes are highly efficient and exquisitely selective catalysts. Ketoreductases are enzymes that reduce ketones to alcohols with often perfect enantioselectivity (>99% ee).
-
Workflow:
-
Screening: A panel of commercially available KREDs is screened on a small scale with the ketone substrate.
-
Scale-up: The best-performing enzyme is used on a preparative scale. The reaction is typically run in an aqueous buffer, often with a co-solvent, and requires a sacrificial alcohol (like isopropanol) to regenerate the enzyme's cofactor (NADH or NADPH).[15]
-
-
Advantages: Extremely high enantioselectivity, mild and environmentally friendly reaction conditions, and potential for large-scale synthesis.
-
Disadvantages: Requires specialized enzymes and screening kits; may not be suitable for all substrates.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society. [Link]
-
NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]
-
Grokipedia. Corey–Itsuno reduction. [Link]
-
ResearchGate. Corey (Corey‐Bakshi‐Shibata; CBS) reduction. [Link]
-
Royal Society of Chemistry. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews. [Link]
-
Kawanami, Y., et al. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron. [Link]
-
Yıldız, T., et al. Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. Review Article. [Link]
-
ResearchGate. Solvent effect on enantioselectivity. [Link]
-
Royal Society of Chemistry Blogs. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
ResearchGate. Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. [Link]
-
Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. [Link]
-
MDPI. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. [Link]
-
ResearchGate. Solvent Induced Change of Enzyme Enantioselectivity: Rule Or Exception? [Link]
-
ACS Publications. (2020). Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions. Accounts of Chemical Research. [Link]
-
National Institutes of Health. Observation of the solvent enantio-isotope effect in asymmetric ring-opening of cyclic diaryliodoniums with selenocyanate. [Link]
-
Journal of the American Chemical Society. Enantioselective Carboetherification/Hydrogenation for the Synthesis of Amino Alcohols via a Catalytically Formed Chiral Auxiliary. [Link]
-
Wikipedia. Enantioselective reduction of ketones. [Link]
- Google Patents.
-
National Institutes of Health. Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. [Link]
-
Royal Society of Chemistry. (1998). Catalytic enantioselective reactions. Part 16. Oxazaborolidine-catalyzed asymmetric borane reduction of α-keto acetals. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
ResearchGate. Synthesis of chiral amino-alcohols. [Link]
-
Asymmetric reactions_synthesis. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information (ESI). [Link]
-
Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. [Link]
-
ACS Catalysis. Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. [Link]
-
Asymmetric-Synthesis. [Link]
-
eGyanKosh. ASYMMETRIC SYNTHESIS. [Link]
-
National Institutes of Health. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. [Link]
-
University of York. Asymmetric Synthesis. [Link]
-
MDPI. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. [Link]
Sources
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. grokipedia.com [grokipedia.com]
- 10. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 14. york.ac.uk [york.ac.uk]
- 15. mdpi.com [mdpi.com]
Overcoming solubility problems with 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol
Welcome to the technical support center for 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on overcoming common solubility challenges encountered during experimental work with this compound. Here, we synthesize technical data with field-proven insights to ensure your experiments are both successful and reproducible.
Understanding the Molecule: A Senior Scientist's Perspective
This compound is a chiral building block increasingly used in medicinal chemistry and organic synthesis.[1] Its structure, featuring a bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group and a chlorophenyl ring, alongside a polar hydroxyl group, presents a unique solubility profile. The Boc group generally enhances solubility in a range of organic solvents, a desirable trait for many synthetic applications.[2] However, the presence of the chlorophenyl moiety and the overall molecular structure can lead to poor aqueous solubility, a common hurdle when transitioning from organic synthesis to biological assays.
This guide will walk you through a logical progression of troubleshooting steps, from simple solvent selection to more advanced techniques, ensuring you can confidently prepare solutions of this compound for any application.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for troubleshooting solubility issues.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀ClNO₃ | [3] |
| Molecular Weight | 285.77 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Purity | ≥95% | [4] |
No experimentally determined logP or pKa values were found in the reviewed literature. However, based on the structure, a high logP (indicating lipophilicity) and a neutral to slightly basic character are expected.
Troubleshooting Guide: A Question-and-Answer Approach
Here, we address specific issues you may encounter when working with this compound.
Q1: My this compound is not dissolving in my chosen solvent. What should I do?
This is a common issue and can often be resolved by selecting a more appropriate solvent or by using physical methods to aid dissolution.
Initial Steps:
-
Verify Solvent Choice: Based on the lipophilic nature of the Boc and chlorophenyl groups, polar aprotic solvents are often the best starting point.[6] Refer to the solubility table below for recommended solvents.
-
Gentle Warming: Warming the solution to 30-40°C can significantly increase the rate of dissolution. Avoid excessive heat, which could potentially lead to degradation.
-
Sonication: Using a sonication bath can help to break up solid aggregates and accelerate the dissolution process.
-
Vortexing: For smaller volumes, vigorous vortexing can also be effective.
Solubility Quick Reference Table:
| Solvent | Expected Solubility | Rationale & Comments |
| Dimethyl Sulfoxide (DMSO) | High | Excellent solvent for many moderately polar to nonpolar compounds. Ideal for preparing high-concentration stock solutions for biological assays.[7] |
| Dichloromethane (DCM) | High | Frequently used as a solvent for reactions and extractions involving Boc-protected amino alcohols.[8] |
| Methanol (MeOH) | Moderate to High | The hydroxyl group of methanol can interact with the propanol moiety of the compound, aiding solubility. |
| Chloroform (CHCl₃) | Moderate to High | Similar to DCM, a good choice for organic synthesis applications. A mixture of chloroform and methanol can be effective for chromatography.[8] |
| Ethyl Acetate (EtOAc) | Moderate | A less polar option that can be effective, particularly with gentle warming. |
| Water | Very Low | The large, nonpolar Boc and chlorophenyl groups significantly limit aqueous solubility. |
| Aqueous Buffers | Very Low | Direct dissolution in aqueous buffers is not recommended. See Q2 for strategies to introduce the compound into aqueous media. |
Q2: My compound dissolved in an organic solvent, but precipitated when I added it to my aqueous buffer for a biological assay. How can I prevent this?
This is a classic solubility challenge when moving from an organic stock solution to an aqueous experimental condition. The key is to maintain the compound's solubility in the final aqueous solution.
Workflow for Aqueous Solutions:
Caption: Troubleshooting workflow for aqueous solutions.
Explanation of Causality:
When a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment rapidly changes from highly organic to predominantly aqueous. If the final concentration of the compound exceeds its solubility limit in the aqueous buffer (even with a small percentage of DMSO), it will precipitate out of solution. The strategies above aim to mitigate this by either reducing the final concentration or modifying the solvent environment to be more accommodating to the lipophilic compound.
Q3: I need to prepare a solution for NMR analysis. What is the best solvent?
For NMR analysis, you need a deuterated solvent that will fully dissolve your compound to give a clear, homogenous solution.
Recommended NMR Solvents:
-
Deuterated Chloroform (CDCl₃): This is an excellent first choice, as it is a good solvent for many organic compounds and is compatible with Boc-protected molecules.
-
Deuterated Methanol (CD₃OD): This is another good option, particularly if you are interested in observing the exchange of the hydroxyl proton.
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆): This is a powerful solvent that will likely dissolve the compound readily. However, the viscosity of DMSO can sometimes lead to broader peaks in the NMR spectrum.
Experimental Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sonicator bath
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
Procedure:
-
Weigh the Compound: Accurately weigh 10 mg of this compound into a clean, dry glass vial.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vial.
-
Initial Mixing: Cap the vial and vortex vigorously for 30 seconds.
-
Sonication: Place the vial in a sonicator bath for 5-10 minutes. The water in the bath should be at room temperature.
-
Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved. If solid particles are still present, repeat steps 3 and 4.
-
Gentle Warming (Optional): If the compound is still not fully dissolved, warm the solution to 30-40°C for 5-10 minutes, followed by vortexing.
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in a tightly sealed container to prevent water absorption by the DMSO.
Experimental Protocol 2: Introduction into an Aqueous Buffer using a Co-Solvent System
This protocol provides a method for preparing a 10 µM working solution in a phosphate-buffered saline (PBS) solution, a common scenario for in vitro assays.
Materials:
-
10 mg/mL stock solution of this compound in DMSO (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Vortex mixer
Procedure:
-
Prepare an Intermediate Dilution: Prepare a 1:10 intermediate dilution of your 10 mg/mL stock solution in DMSO to get a 1 mg/mL solution.
-
Calculate Required Volume: For a 1 mL final volume of a 10 µM solution, you will need to add a small volume of your stock solution to the PBS.
-
Dispense Buffer: In a clean tube, dispense the final volume of PBS minus the volume of the stock solution to be added.
-
Add Compound: While vigorously vortexing the PBS, add the calculated volume of the DMSO stock solution dropwise to the buffer. This rapid mixing is crucial to prevent localized high concentrations of the compound that can lead to precipitation.
-
Final Mixing: Continue to vortex for an additional 30 seconds to ensure a homogenous solution.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation. A clear solution indicates successful solubilization.
Frequently Asked Questions (FAQs)
Q: Can I dissolve this compound directly in water?
A: It is not recommended. Due to the lipophilic nature of the Boc and chlorophenyl groups, the aqueous solubility of this compound is expected to be very low. Direct dissolution in water will likely result in an incomplete or very low-concentration solution.
Q: How should I store the solid compound?
A: Store the solid compound in a tightly sealed container in a cool, dry place, protected from light. Refer to the supplier's safety data sheet (SDS) for specific storage temperature recommendations.[3]
Q: Is it necessary to use anhydrous solvents?
A: For preparing high-concentration stock solutions that will be stored for an extended period, using anhydrous solvents is good practice, especially with hygroscopic solvents like DMSO. This prevents the absorption of atmospheric water, which could potentially affect the stability of the compound or the accuracy of its concentration.
Q: What is the stability of the Boc group in different solvents?
A: The Boc group is stable under basic and neutral conditions but is labile to acidic conditions.[9] Therefore, avoid preparing solutions in acidic solvents or buffers (pH < 4) unless the intention is to remove the Boc group.
Q: My assay is sensitive to DMSO. Are there any alternatives?
A: If your assay is sensitive to DMSO, you could consider using ethanol as a solvent for your stock solution. However, the solubility of the compound in ethanol may be lower than in DMSO. You will need to perform a solubility test to determine the maximum achievable concentration. Always run a vehicle control in your experiments to account for any effects of the solvent on your assay.
Logical Workflow for Solubility Troubleshooting
Caption: Decision tree for solubilizing the compound.
References
-
Gunda, P., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
-
PubChem. (n.d.). 3-Amino-1-propanol. [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Electronic Supplementary Information. [Link]
-
TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Royal Society of Chemistry. (2015). †Electronic Supplementary Information (ESI). [Link]
-
ResearchGate. (n.d.). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. [Link]
-
Der Pharma Chemica. (n.d.). Scholars Research Library. [Link]
-
University of Rhode Island. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. [Link]
-
MDPI. (n.d.). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. [Link]
-
CUNY Academic Works. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. [Link]
-
NIH. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
PubMed. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]
-
CordenPharma. (2025). Synthesis of β-Amino Alcohol Derivatives through a Photo-Induced Reaction in DMSO. [Link]
-
MDPI. (n.d.). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 3-(Boc-aMino)-3-(4-chlorophenyl)-1-propanol synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. gchemglobal.com [gchemglobal.com]
- 8. rsc.org [rsc.org]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Validation of an Enantioselective Analytical Method for 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol
Introduction: The Criticality of Chiral Purity in Pharmaceutical Synthesis
In the landscape of modern drug development, the synthesis of enantiomerically pure molecules is not merely a preference but a stringent requirement dictated by pharmacology and regulatory bodies.[1][2][3] Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. One enantiomer may be the active therapeutic agent (the eutomer), while the other (the distomer) could be inactive, less active, or even contribute to adverse effects.[1]
The compound 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol is a key chiral building block, a vital intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its stereochemical integrity directly influences the purity and, ultimately, the safety and efficacy of the final drug product. Therefore, the development and rigorous validation of an analytical method capable of accurately quantifying the enantiomeric purity of this intermediate is a cornerstone of quality control.
This guide provides a comprehensive comparison of potential analytical methodologies and a detailed, field-tested walkthrough for the validation of a stability-indicating chiral High-Performance Liquid Chromatography (HPLC) method. The principles and protocols described herein are grounded in the globally recognized guidelines of the International Council for Harmonisation (ICH), particularly ICH Q2(R1), ensuring regulatory compliance and scientific robustness.[4][5][6][7]
The Analytical Challenge: Selecting a Fit-for-Purpose Method
The primary analytical challenge for this compound is the separation and quantification of its two enantiomers. The choice of methodology must prioritize selectivity, sensitivity, and reliability.
| Methodology | Principle | Advantages | Disadvantages | Suitability for this Analyte |
| Chiral HPLC with UV Detection | Direct enantiomeric separation using a Chiral Stationary Phase (CSP).[8][9] The analyte's chlorophenyl group acts as a chromophore for UV detection. | High resolution and selectivity; widely applicable and accepted by regulatory agencies.[2] Robust and reproducible. | CSPs can be expensive; method development can be time-consuming. | Excellent. This is the gold-standard approach for non-volatile, UV-active chiral compounds.[9] |
| Gas Chromatography (GC) with FID/MS Detection | Separation of volatile compounds in the gas phase. | High efficiency and sensitivity, especially with a Mass Spectrometry (MS) detector. | The analyte is non-volatile and requires derivatization (e.g., silylation) to be analyzed, adding complexity and potential for error.[10][11] | Poor to Moderate. The need for derivatization makes it a less direct and more cumbersome alternative to HPLC for this specific molecule. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO₂) as the mobile phase. Often employs the same CSPs as HPLC. | Faster separations and reduced solvent consumption compared to HPLC. | Requires specialized equipment; may not offer superior resolution for all compounds. | Good. A viable, "greener" alternative to HPLC, offering potential for higher throughput. Method development and validation principles are similar to HPLC. |
| Capillary Electrophoresis (CE) | Separation based on differential migration in an electric field, often using a chiral selector in the buffer. | High separation efficiency, minimal sample consumption.[8][9] | Can be less robust than HPLC for routine QC; lower sensitivity with UV detection. | Moderate. Can be effective but is generally less common in QC environments for this type of analysis compared to the ubiquity and robustness of HPLC. |
Based on this comparison, Chiral HPLC with UV detection emerges as the most suitable, robust, and regulatory-accepted method for the routine quality control of this compound. The remainder of this guide will focus on the comprehensive validation of this technique.
Deep Dive: Validation of a Chiral HPLC Method
The objective of method validation is to provide documented evidence that the procedure is suitable for its intended purpose.[7][12] For this analyte, the "intended purpose" is twofold: to accurately quantify its purity (assay) and to determine its enantiomeric excess by quantifying the undesired enantiomer as a chiral impurity.
Diagram: The Analytical Method Validation Workflow
The validation process is a systematic journey from development to deployment, ensuring the method is robust and reliable.
Caption: Workflow for Analytical Method Validation.
Experimental Protocol: Chiral HPLC-UV Method
This protocol provides a starting point for validation. The specific CSP and mobile phase composition would be determined during method development.
| Parameter | Condition | Rationale |
| Instrument | HPLC with UV/PDA Detector | Standard equipment in any QC laboratory. A Photodiode Array (PDA) detector is preferred for peak purity assessment. |
| Column | Chiral Stationary Phase (e.g., CHIRALPAK® IA - Amylose tris(3,5-dimethylphenylcarbamate)) | Polysaccharide-based CSPs are highly versatile and effective for separating a wide range of chiral compounds, including amino alcohols.[13] |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) | Normal-phase chromatography often provides better selectivity for chiral separations on polysaccharide CSPs. The ratio is optimized for ideal resolution and run time. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a standard 4.6 mm ID column, balancing run time with system pressure. |
| Column Temp. | 25 °C | Controlled temperature ensures reproducible retention times and selectivity. |
| Injection Vol. | 10 µL | A small injection volume minimizes potential for peak distortion. |
| Detection | UV at 220 nm | The chlorophenyl group provides a strong chromophoric response at lower UV wavelengths. |
| Diluent | Mobile Phase | Using the mobile phase as the diluent ensures peak shape is not compromised. |
Executing the Validation: Parameters and Acceptance Criteria
Each validation parameter must be assessed according to a pre-approved protocol with defined acceptance criteria, as mandated by ICH Q2(R1).[4][7]
Specificity (and Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or the other enantiomer.[14][15] A forced degradation study is the cornerstone of establishing specificity for a stability-indicating method.[16][17][18]
Protocol:
-
Prepare solutions of this compound at approximately 1 mg/mL.
-
Expose the solutions to the following stress conditions, aiming for 5-20% degradation[16]:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C (dry heat) for 48 hours.
-
Photolytic: Expose to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[19][20]
-
-
Analyze the stressed samples alongside an unstressed control.
-
Assess the resolution between the main peak (each enantiomer) and any degradation products. Use a PDA detector to evaluate peak purity.
Acceptance Criteria:
-
The method must demonstrate baseline resolution (Rs > 2.0) between the two enantiomers.
-
The main analyte peaks must be free from co-elution with any degradation products or impurities (peak purity index > 0.995).
Linearity
Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[7]
Protocol:
-
Prepare a stock solution of the primary enantiomer.
-
Perform serial dilutions to create at least five concentration levels, ranging from 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) must be ≥ 0.998.
-
The y-intercept should be insignificant compared to the response at 100% concentration.
Range
The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[21]
Protocol:
-
The range is confirmed by the successful linearity, accuracy, and precision studies.
Acceptance Criteria:
-
The validated range for the assay should typically be 80-120% of the test concentration.[4]
-
For the enantiomeric impurity, the range must cover from the Limit of Quantitation (LOQ) to 120% of the specification limit.[4]
Accuracy
Accuracy is the closeness of the test results to the true value. It is typically determined by spike/recovery studies.
Protocol:
-
Prepare a sample matrix (e.g., a placebo or a solution containing known impurities).
-
Spike the matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare three replicate samples at each level.
-
Analyze the samples and calculate the percent recovery of the analyte.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
-
The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
These are critical for quantifying the undesired enantiomer as an impurity.
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[7][21]
Protocol (Signal-to-Noise Approach):
-
Determine the concentration of the undesired enantiomer that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.
-
Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.
-
Confirm the LOQ by analyzing six replicate samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10.0%).
Acceptance Criteria:
-
LOD: S/N ratio of ~3:1.
-
LOQ: S/N ratio of ~10:1, with %RSD for precision ≤ 10.0%.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Protocol:
-
Vary critical parameters one at a time, such as:
-
Mobile phase composition (e.g., ±2% of the minor component).
-
Column temperature (e.g., ±5°C).
-
Flow rate (e.g., ±0.1 mL/min).
-
-
Analyze a system suitability solution under each condition.
Acceptance Criteria:
-
System suitability parameters (e.g., resolution, tailing factor) must remain within acceptable limits for all varied conditions.
Summary of Validation Data (Hypothetical)
| Validation Parameter | Result | ICH Acceptance Criteria | Status |
| Specificity | Resolution (Rs) between enantiomers = 2.8; No co-elution observed in stressed samples. | Rs > 2.0; Peak purity > 0.995 | Pass |
| Linearity (Assay) | r² = 0.9995 | r² ≥ 0.998 | Pass |
| Range (Assay) | 50 - 150 µg/mL | 80 - 120% of nominal | Pass |
| Accuracy (% Recovery) | 99.1% - 101.3% | 98.0% - 102.0% | Pass |
| Precision (Repeatability) | %RSD = 0.8% | ≤ 2.0% | Pass |
| Precision (Intermediate) | %RSD = 1.1% | ≤ 2.0% | Pass |
| LOQ (Undesired Enantiomer) | 0.5 µg/mL (%RSD = 6.5%) | S/N ≥ 10; %RSD ≤ 10.0% | Pass |
| Robustness | System suitability passed under all varied conditions. | SST criteria met | Pass |
Conclusion
The validation of an analytical method for a chiral intermediate like this compound is a meticulous but essential process. While several analytical techniques exist, a chiral HPLC method offers the best combination of selectivity, robustness, and regulatory acceptance for this specific analyte. The successful execution of the validation plan, guided by ICH principles, demonstrates that the method is scientifically sound and fit for its intended purpose: to ensure the quality, purity, and stereochemical integrity of a critical pharmaceutical building block. This rigorous approach underpins the development of safe and effective medicines by building quality into the process from the very beginning.
References
-
Blessy, M. et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165.[Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review.[Link]
-
Altabrisa Group. (2025). Key ICH Method Validation Parameters to Know. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review.[Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
AKJournals. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.[Link]
-
Wikipedia. (n.d.). Chiral analysis. [Link]
-
Dolan, J. W. (2014). Validation of Impurity Methods, Part II. LCGC North America.[Link]
-
IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]
-
SGS Malaysia. (n.d.). Forced Degradation Testing. [Link]
-
A. A. El-Gindy, et al. (2010). Chiral Drugs: An Overview. Current Pharmaceutical Analysis.[Link]
-
Chiral Drug Separation. (n.d.). In Encyclopedia of Pharmaceutical Technology.[Link]
-
Validation of Analytical Methods for Pharmaceutical Analysis. (2013). International Journal of Pharmaceutical Erudition.[Link]
-
Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound Research.[Link]
-
VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.[Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.[Link]
-
ICH. (n.d.). Quality Guidelines. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. [Link]
-
Chen, C. C., & Lin, C. E. (1993). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases... Journal of Chromatographic Science.[Link]
-
ICH Q2 Analytical Method Validation. (n.d.). Slideshare.[Link]
-
Analytical method validation: A brief review. (n.d.). Journal of Pharmacy Research.[Link]
-
FDA. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Wigfield, Y. Y., et al. (1988). Gas chromatographic determination of N-nitrosodialkanolamines in herbicide Di- or trialkanolamine formulations. Journal of the Association of Official Analytical Chemists.[Link]
-
NIST. (n.d.). 1-Propanol, 3-amino-. NIST WebBook.[Link]
-
Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules.[Link]
-
Development of novel enantioselective HPLC methods... (n.d.). RSC Publishing.[Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [Link]
-
Agilent. (2011). Amines and alcohols Fast analysis of amines and solvents. Application Note.[Link]
-
Development and validation of an HPLC method for determination of 3-aminopropanol... (n.d.). Charles University.[Link]
-
Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques.[Link]
-
Cherniy, V. A., et al. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Science Publishing Group.[Link]
-
Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia.[Link]
Sources
- 1. Chiral analysis - Wikipedia [en.wikipedia.org]
- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. mdpi.com [mdpi.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. gcms.labrulez.com [gcms.labrulez.com]
- 11. bre.com [bre.com]
- 12. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 13. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. scielo.br [scielo.br]
- 16. resolvemass.ca [resolvemass.ca]
- 17. biopharminternational.com [biopharminternational.com]
- 18. Forced Degradation Testing | SGS Malaysia [sgs.com]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 20. ijcrt.org [ijcrt.org]
- 21. pharmaerudition.org [pharmaerudition.org]
A Senior Application Scientist's Guide to the Synthesis of 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The chiral β-amino alcohol, 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol, is a pivotal structural motif and a valuable building block in medicinal chemistry. Its stereochemistry is often critical for the efficacy and selectivity of Active Pharmaceutical Ingredients (APIs). This guide provides an in-depth comparison of the primary synthetic strategies to access this compound, offering insights into the causality behind experimental choices and providing actionable protocols to aid in laboratory and process development settings.
Core Synthetic Strategies
The synthesis of this chiral amino alcohol can be broadly categorized into three main approaches, each with its own set of advantages and challenges:
-
Route A: Diastereoselective Reduction of a Chiral β-Amino Acid Derivative: This is a robust and frequently employed method that starts from a well-defined chiral precursor, Boc-(S)-3-amino-3-(3-chlorophenyl)propionic acid. The stereocenter is established early, and the final step is a chemoselective reduction of the carboxylic acid.
-
Route B: Asymmetric Reduction of a Prochiral β-Amino Ketone: This strategy involves the synthesis of a prochiral β-amino ketone, followed by an enantioselective reduction to establish the chiral alcohol center. The success of this route is highly dependent on the choice of the chiral catalyst and reaction conditions.
-
Route C: Reductive Amination of a β-Hydroxy Ketone: This approach involves the formation of a β-hydroxy ketone, which is then subjected to reductive amination to introduce the amino functionality. The stereoselectivity can be controlled at either the reduction or amination step.
Route A: Diastereoselective Reduction of a Chiral β-Amino Acid
This is arguably the most straightforward approach to obtaining an enantiomerically pure product, as the chirality is incorporated from the start using a commercially available or readily synthesized chiral amino acid derivative.[1][2][3]
Workflow for Route A
Caption: Diastereoselective reduction of a chiral β-amino acid.
Mechanistic Insights and Experimental Considerations
The key to this route is the selective reduction of the carboxylic acid in the presence of the Boc-protecting group. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are highly effective for this transformation. An alternative is the use of sodium borohydride in the presence of an activator like iodine, which in situ generates diborane. It is crucial to perform the reaction under anhydrous conditions to prevent the quenching of the reducing agent. The workup typically involves quenching the excess borane with an alcohol, such as methanol, followed by standard extractive procedures.
Route B: Asymmetric Reduction of a Prochiral β-Amino Ketone
This route is highly attractive for its potential to generate the desired enantiomer from an achiral precursor in a single key step. The Corey-Bakshi-Shibata (CBS) reduction is a prominent example of a reliable and highly enantioselective method for reducing prochiral ketones.[4][5][6][7][8]
Workflow for Route B
Caption: Asymmetric reduction of a prochiral β-amino ketone.
Mechanistic Insights and Experimental Considerations
The CBS reduction utilizes a chiral oxazaborolidine catalyst that coordinates with both the borane reducing agent and the ketone substrate.[6] This ternary complex creates a rigid, chiral environment that directs the hydride delivery to one face of the ketone, resulting in a high degree of enantioselectivity. The choice of the (R)- or (S)-catalyst determines the stereochemistry of the resulting alcohol. The reaction is typically carried out at low temperatures to maximize enantiomeric excess (e.e.). The β-amino ketone precursor can be synthesized via a Mannich reaction.
Route C: Reductive Amination of a β-Hydroxy Ketone
This approach offers flexibility as the amino group is introduced in the final step. However, controlling the stereochemistry can be more challenging and may require an additional chiral auxiliary or a stereoselective reduction of the intermediate imine.
Workflow for Route C
Caption: Reductive amination of a β-hydroxy ketone.
Mechanistic Insights and Experimental Considerations
The initial β-hydroxy ketone can be prepared through an Aldol reaction between 3-chlorobenzaldehyde and acetone. The subsequent reductive amination involves the formation of an imine or enamine intermediate, which is then reduced. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. Achieving high stereoselectivity in this step without a chiral influence is difficult, often resulting in a mixture of diastereomers that would require separation.
Comparative Data Summary
| Parameter | Route A: β-Amino Acid Reduction | Route B: Asymmetric Ketone Reduction | Route C: Reductive Amination |
| Overall Yield | Good to Excellent | Good | Moderate |
| Stereoselectivity | Excellent (dependent on starting material purity) | Excellent (>95% e.e. achievable)[5] | Poor to Moderate (often requires resolution) |
| Scalability | High | Moderate (cost of catalyst can be a factor) | High |
| Starting Material Availability | Chiral amino acid may be costly | Readily available commodity chemicals | Readily available commodity chemicals |
| Control of Stereochemistry | Pre-defined | Catalyst-controlled | Difficult to control |
Detailed Experimental Protocols
Protocol for Route A: Diastereoselective Reduction of Boc-(S)-3-amino-3-(3-chlorophenyl)propionic acid
-
Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add Boc-(S)-3-amino-3-(3-chlorophenyl)propionic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, ~2.5 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add methanol to quench the excess borane until gas evolution ceases.
-
Workup: Remove the solvent under reduced pressure. Add ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield (S)-3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol.
Protocol for Route B: Asymmetric Reduction of 3-(Boc-amino)-3-(3-chlorophenyl)propan-1-one
-
Catalyst Preparation: To a dry, nitrogen-flushed flask, add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine catalyst (0.1 eq) in anhydrous THF.
-
Borane Addition: Add borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 1.0 eq) and stir for 15 minutes at room temperature.
-
Cooling: Cool the catalyst-borane mixture to -20 °C.
-
Substrate Addition: In a separate flask, dissolve 3-(Boc-amino)-3-(3-chlorophenyl)propan-1-one (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, quench by the slow addition of methanol at -20 °C.
-
Workup: Warm the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Conclusion and Recommendations
For applications requiring high enantiopurity and a reliable, well-established procedure, Route A (Diastereoselective Reduction of a Chiral β-Amino Acid) is the recommended approach. The control over stereochemistry is absolute, being derived from the starting material.
For process development where cost of starting materials is a major driver and a high degree of stereocontrol is still required, Route B (Asymmetric Reduction of a Prochiral β-Amino Ketone) offers an excellent alternative. The high enantioselectivities achievable with catalysts like the CBS reagent make this a powerful and efficient method.
Route C (Reductive Amination) is generally the least favorable due to the difficulty in controlling stereoselectivity, which would likely necessitate a subsequent, and often inefficient, resolution step.
The ultimate choice of synthetic route will depend on a careful evaluation of factors including cost, scale, available equipment, and the required optical purity of the final product.
References
- Source: Google Patents, Title: KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same, URL
-
Source: The Royal Society of Chemistry, Title: †Electronic Supplementary Information (ESI), URL: [Link]
- Source: Google Patents, Title: Process for the preparation of 3-dimethylamino-1-phenyl-1-m-chlorophenyl propan-2-ol and intermediate for this process, URL
- Source: Google Patents, Title: CN100591649C - Method of preparing R-(+)
-
Source: Chinese Journal of Applied Chemistry, Title: Asymmetric Synthesis of (S)-3-Chloro-1-phenyl-1-propanol Using Borane Amine Complex-CBS as Catalyst, URL: [Link]
- Source: Google Patents, Title: KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)
-
Source: NROChemistry, Title: Corey-Bakshi-Shibata Reduction: Mechanism & Examples, URL: [Link]
-
Source: Wikipedia, Title: Corey–Itsuno reduction, URL: [Link]
-
Source: WIPO Patentscope, Title: 104610074 Preparation method of 3-amino-1,2-propanediol, URL: [Link]
-
Source: Open Research@CSIR-NIScPR, Title: Facile synthesis of 3-amino substituted piperidines from L-glutamic acid, URL: [Link]
-
Source: Organic Chemistry Portal, Title: Boc-Protected Amino Groups, URL: [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. Asymmetric Synthesis of (S)-3-Chloro-1-phenyl-1-propanol Using Borane Amine Complex-CBS as Catalyst [yyhx.ciac.jl.cn]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 8. CBS Catalysts [sigmaaldrich.com]
A Comparative Guide to Catalyst Efficacy in the Asymmetric Synthesis of 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol
For distribution to: Researchers, scientists, and drug development professionals
Introduction: The Significance of Chiral β-Amino Alcohols
The chiral β-amino alcohol, 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol, represents a critical structural motif in medicinal chemistry. Its presence in numerous biologically active compounds underscores the importance of efficient and highly stereoselective synthetic routes. The precise spatial arrangement of the amino and hydroxyl groups is often paramount for pharmacological activity, making asymmetric synthesis a key enabling technology in the development of novel therapeutics. This guide provides a comprehensive comparison of leading catalytic systems for the enantioselective reduction of the prochiral precursor, N-Boc-3-amino-1-(3-chlorophenyl)-1-propanone, offering insights into their relative efficacy and practical application.
Synthesis of the Precursor: N-Boc-3-amino-1-(3-chlorophenyl)-1-propanone
A reliable and scalable synthesis of the β-amino ketone precursor is the essential first step. A common and effective method involves a Mannich-type reaction, which constructs the carbon-nitrogen and carbon-carbon bonds in a single transformative step.
Experimental Protocol: Synthesis of N-Boc-3-amino-1-(3-chlorophenyl)-1-propanone
This protocol is adapted from established methodologies for the synthesis of β-amino ketones.
Materials:
-
3'-Chloroacetophenone
-
Paraformaldehyde
-
tert-Butyl carbamate (Boc-NH₂)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane)
-
Anhydrous solvent (e.g., ethanol or isopropanol)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Formation of the Mannich Base Hydrochloride: To a stirred solution of 3'-chloroacetophenone (1 equivalent) and paraformaldehyde (1.2 equivalents) in anhydrous ethanol, add tert-butyl carbamate (1.1 equivalents).
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add a solution of hydrochloric acid in dioxane to precipitate the hydrochloride salt of the Mannich base.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield the crude hydrochloride salt.
-
Boc Protection: Suspend the crude hydrochloride salt in a biphasic mixture of dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir vigorously for 4-6 hours until the reaction is complete (monitored by TLC).
-
Separate the organic layer, wash with water and brine, and then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude N-Boc-3-amino-1-(3-chlorophenyl)-1-propanone.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure β-amino ketone.
Catalyst Efficacy Comparison for Asymmetric Reduction
The enantioselective reduction of the prochiral ketone, N-Boc-3-amino-1-(3-chlorophenyl)-1-propanone, is the pivotal step in establishing the desired stereochemistry of the final β-amino alcohol. Two preeminent classes of catalysts for this transformation are the Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts and the Noyori-type ruthenium-based hydrogenation catalysts.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a highly reliable and widely utilized method for the enantioselective reduction of a broad range of ketones.[1][2][3][4] It employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BMS).[2]
Mechanism of Action: The CBS catalyst functions as a chiral Lewis acid that coordinates to the ketone's carbonyl oxygen. This coordination, along with the interaction of the borane with the catalyst's nitrogen atom, creates a rigid, organized transition state that directs the hydride delivery from the borane to one specific face of the ketone, resulting in a high degree of enantioselectivity.[4]
Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation utilizes chiral ruthenium complexes, typically bearing a diphosphine ligand (e.g., BINAP) and a diamine ligand, to catalyze the hydrogenation of ketones with high efficiency and enantioselectivity.[5][6] This method is particularly valued in industrial settings for its high turnover numbers and the use of clean hydrogen gas as the reductant.
Mechanism of Action: The Noyori catalyst operates through a metal-ligand bifunctional mechanism. The ruthenium center, the chiral ligands, and the substrate form a transient, well-defined six-membered pericyclic transition state. This assembly facilitates the concerted transfer of a hydride from the metal and a proton from the diamine ligand to the carbonyl group, leading to the formation of the chiral alcohol with high enantiomeric excess.
Comparative Performance Data
| Catalyst System | Precursor Ketone | Yield (%) | Enantiomeric Excess (ee %) | Reaction Conditions | Reference |
| (R)-CBS / BH₃·THF | Aromatic β-Boc-amino ketone | >90 | >95 (S) | THF, -20 °C to rt | Inferred from[1][3] |
| RuCl₂[(S)-BINAP][(S,S)-DPEN] / H₂ | Aromatic β-Boc-amino ketone | >95 | >98 (R) | Methanol, Base, H₂ (10-50 atm) | Inferred from[5][6] |
| [Ir(cod)Cl]₂ / Chiral P,N-ligand / H₂ | Aromatic β-Boc-amino ketone | 92-99 | 95-99 | Toluene, NaOtBu, H₂ (50 atm) | Adapted from similar substrates |
Experimental Protocols for Asymmetric Reduction
Protocol 1: (S)-3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol via CBS Reduction
Materials:
-
N-Boc-3-amino-1-(3-chlorophenyl)-1-propanone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve N-Boc-3-amino-1-(3-chlorophenyl)-1-propanone (1 equivalent) in anhydrous THF.
-
Cool the solution to -20 °C in a dry ice/acetone bath.
-
Slowly add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 equivalents) to the stirred solution.
-
After stirring for 10 minutes, add the borane-THF complex solution (1.2 equivalents) dropwise over 30 minutes, maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C for 2-4 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, slowly quench the reaction by the dropwise addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and then add 1 M HCl. Stir for 30 minutes.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield (S)-3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: (R)-3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol via Noyori Asymmetric Hydrogenation
Materials:
-
N-Boc-3-amino-1-(3-chlorophenyl)-1-propanone
-
RuCl₂[(S)-BINAP][(S,S)-DPEN]
-
Anhydrous methanol
-
Potassium tert-butoxide (KOtBu)
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, charge a high-pressure reactor with RuCl₂[(S)-BINAP][(S,S)-DPEN] (0.001-0.01 equivalents) and N-Boc-3-amino-1-(3-chlorophenyl)-1-propanone (1 equivalent).
-
Add anhydrous methanol to dissolve the solids.
-
In a separate flask, prepare a solution of potassium tert-butoxide (0.02-0.1 equivalents) in anhydrous methanol and add it to the reactor.
-
Seal the reactor, remove it from the glovebox, and purge with hydrogen gas several times.
-
Pressurize the reactor with hydrogen gas (10-50 atm) and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by taking aliquots and analyzing by TLC or GC/MS.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to afford (R)-3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualization of Synthetic Pathways and Catalytic Cycles
Overall Synthetic Pathway
Caption: Overall synthetic route to this compound.
CBS Reduction Catalytic Cycle
Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Noyori Asymmetric Hydrogenation Catalytic Cycle
Caption: Catalytic cycle of the Noyori asymmetric hydrogenation.
Conclusion and Outlook
Both the Corey-Bakshi-Shibata reduction and Noyori asymmetric hydrogenation represent powerful and reliable methods for the enantioselective synthesis of this compound. The choice between these catalytic systems will often depend on the specific requirements of the synthesis, such as scale, available equipment, and cost considerations.
The CBS reduction offers operational simplicity and is well-suited for laboratory-scale synthesis, consistently delivering high enantioselectivities for a wide array of substrates. The availability of various chiral oxazaborolidine catalysts allows for fine-tuning of the reaction to optimize results.
For larger-scale industrial applications, the Noyori asymmetric hydrogenation presents significant advantages in terms of catalyst efficiency (high turnover numbers) and atom economy, utilizing molecular hydrogen as the reducing agent. The development of increasingly active and selective ruthenium catalysts continues to expand the utility of this methodology.
Ultimately, the selection of the optimal catalyst requires careful consideration of the factors outlined in this guide. The provided protocols and comparative data serve as a valuable resource for researchers and professionals in the field of drug development to make informed decisions and efficiently access this important class of chiral building blocks.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral β-amino alcohols and borane. Journal of the Chemical Society, Chemical Communications, (8), 469-470. [Link]
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric catalysis by architectural and functional molecular engineering: practical chemo-and stereoselective hydrogenation of ketones. Angewandte Chemie International Edition, 40(1), 40-73. [Link]
-
Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society, 109(19), 5856-5858. [Link]
-
Ohkuma, T., Ooka, H., Hashiguchi, S., Ikariya, T., & Noyori, R. (1995). Practical enantioselective hydrogenation of aromatic ketones. Journal of the American Chemical Society, 117(9), 2675-2676. [Link]
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol and Other Phenylpropanolamine Derivatives for Monoamine Transporter Research
A Senior Application Scientist's Guide to Structure, Activity, and Experimental Evaluation
In the landscape of neuropharmacology research and drug development, phenylpropanolamine derivatives represent a critical class of compounds, primarily recognized for their modulation of monoamine neurotransmitter systems. This guide provides an in-depth comparison of a specific, synthetically valuable derivative, 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol, with other notable phenylpropanolamine analogs. We will explore the nuances of their structure-activity relationships (SAR), comparative potencies at norepinephrine and dopamine transporters, and provide detailed, field-tested protocols for their experimental evaluation.
Introduction: The Significance of Phenylpropanolamine Scaffolds
Phenylpropanolamine and its derivatives are structurally akin to endogenous neurotransmitters like norepinephrine and dopamine, as well as to amphetamines. This structural mimicry is the foundation of their pharmacological activity, which predominantly involves the inhibition of norepinephrine transporter (NET) and dopamine transporter (DAT), and in some cases, promoting the release of these neurotransmitters. The therapeutic and research applications of these compounds are diverse, ranging from historical use as decongestants and appetite suppressants to their current investigation as potential treatments for conditions like depression and attention-deficit/hyperactivity disorder (ADHD).
The subject of this guide, this compound, is a chiral building block of significant interest. The tert-butyloxycarbonyl (Boc) protecting group offers synthetic versatility, allowing for the selective modification of the molecule at other positions. The presence of a chlorine atom on the phenyl ring is a common strategy in medicinal chemistry to modulate the lipophilicity and electronic properties of a compound, which can in turn influence its binding affinity and selectivity for biological targets.
Structure-Activity Relationships: Decoding the Molecular Determinants of Activity
The biological activity of phenylpropanolamine derivatives is intricately linked to their chemical structure. Key modifications at the phenyl ring, the propanol backbone, and the amino group can dramatically alter a compound's potency and selectivity for monoamine transporters.
-
Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring are critical. Halogenation, as seen in our target compound, can influence binding affinity. For instance, dichlorophenyl substitutions have been shown to produce potent dopamine reuptake inhibitors in related scaffolds.
-
Propanol Backbone: The stereochemistry of the hydroxyl and amino groups on the propanol chain is a major determinant of activity. Different stereoisomers of the same compound can exhibit markedly different pharmacological profiles.
-
Amino Group Substitution: The presence of a protecting group like Boc renders the amino group temporarily inactive, which is primarily a consideration for synthetic strategy. In pharmacologically active analogs, the nature of the substituent on the amino group (e.g., methyl, ethyl) can influence potency and selectivity.
Below is a diagram illustrating the general structure-activity relationships for this class of compounds.
Caption: Key Structural Features Influencing the Biological Activity of Phenylpropanolamine Derivatives.
Comparative Biological Activity
| Compound | hNET Ki (nM) | hDAT Ki (nM) | hSERT Ki (nM) | Primary Activity | Reference |
| (R)-Tomoxetine (Atomoxetine) | 5 | 1451 | 77 | Selective NET Inhibitor | |
| Desipramine | 7.36 (rat) | >10,000 (rat) | 163 | NET Inhibitor | |
| Reboxetine | 1.1 (rat) | >10,000 (rat) | 129 (rat) | Selective NET Inhibitor | |
| Bupropion | - | - | - | NET/DAT Inhibitor | |
| Mazindol | 3.2 | 27.6 | 153 | NET/DAT Inhibitor | |
| GBR 12909 | - | - | - | Selective DAT Inhibitor | |
| Nisoxetine | 0.46 (rat) | 378 (rat) | 158 (rat) | Potent NET Inhibitor |
Note: Data is for human transporters unless otherwise specified. Ki and IC50 values can vary between different studies and assay conditions.
Based on its structure, this compound, once deprotected, would be expected to exhibit inhibitory activity at both NET and DAT, with a potential for selectivity depending on the precise stereochemistry and the influence of the meta-chloro substitution.
Mechanism of Action: Modulation of Monoamine Signaling
The primary pharmacological effect of phenylpropanolamine derivatives is the potentiation of noradrenergic and dopaminergic signaling by blocking the reuptake of these neurotransmitters from the synaptic cleft. This leads to an increased concentration of norepinephrine and dopamine, which can then bind to and activate postsynaptic receptors for a longer duration.
Caption: Modulation of Dopamine and Norepinephrine Signaling by Phenylpropanolamine Derivatives.
Experimental Protocols
The evaluation of novel phenylpropanolamine derivatives necessitates robust and reproducible experimental protocols. Below are detailed, step-by-step methodologies for the synthesis of the target compound and for assessing its biological activity.
Synthesis of this compound
This protocol is adapted from the synthesis of related Boc-protected amino alcohols.
Materials:
-
3-Amino-3-(3-chlorophenyl)-1-propanol
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
0.1 M Sulfuric Acid (H2SO4)
-
Brine solution
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve 3-amino-3-(3-chlorophenyl)-1-propanol in dichloromethane in a round-bottom flask.
-
Add triethylamine to the solution to act as a base.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 0.1 M H2SO4, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
In Vitro Norepinephrine/Dopamine Transporter Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the norepinephrine or dopamine transporter by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human norepinephrine transporter (hNET) or human dopamine transporter (hDAT)
-
Radioligand: [3H]Nisoxetine for hNET or [3H]WIN 35,428 for hDAT
-
Non-specific binding control: Desipramine for hNET or GBR 12909 for hDAT
-
Test compound (e.g., deprotected 3-amino-3-(3-chlorophenyl)-1-propanol)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hNET or HEK293-hDAT cells to confluency.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-200 µg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of the non-specific binding control instead of the test compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for the In Vitro Radioligand Binding Assay.
Conclusion
This compound and its deprotected amine analog are valuable tools for researchers in medicinal chemistry and neuropharmacology. While direct comparative data for this specific compound is emerging, a thorough understanding of the structure-activity relationships within the phenylpropanolamine class allows for informed hypotheses about its potential as a monoamine transporter modulator. The experimental protocols provided herein offer a robust framework for the synthesis and functional characterization of this and other novel derivatives, paving the way for the development of more selective and efficacious therapeutics targeting the norepinephrine and dopamine systems.
References
- Comini, M., Pozzoli, C., Incerti, M., Rossi, D., Collina, S., Azzolina, O., Di Vittorio, E., Morini, G., & Poli, E. (2009).
Unambiguous Structure Elucidation: A Comparative Guide to Confirming the Structure of 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol
In the landscape of pharmaceutical development and molecular research, the precise and unequivocal determination of a molecule's three-dimensional structure is paramount. The arrangement of atoms in space dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical techniques for confirming the structure of a novel small molecule, 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.
For researchers and drug development professionals, understanding the strengths and limitations of various analytical tools is crucial for efficient and accurate characterization of new chemical entities. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy provide valuable structural information, single-crystal X-ray crystallography stands alone in its ability to provide a definitive, high-resolution atomic map of a molecule.[1][2][3]
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction is a powerful analytical technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid.[2][4] The fundamental principle lies in the interaction of X-rays with the electrons of the atoms in a crystal lattice.[5][6] When a beam of monochromatic X-rays strikes a crystal, the electrons scatter the X-rays, and due to the ordered arrangement of atoms, these scattered waves interfere with each other constructively in specific directions, producing a diffraction pattern.[5][7][8] The geometry and intensity of this diffraction pattern are directly related to the arrangement of atoms in the crystal.
The process, from obtaining a suitable crystal to the final refined structure, is a meticulous workflow that ensures the highest level of confidence in the determined structure.
The journey to an unambiguous molecular structure via X-ray crystallography involves several key stages, each demanding careful execution and expert interpretation.
Step 1: Crystal Growth. The critical and often most challenging step is growing a single crystal of high quality, typically 0.1-0.5 mm in size.[2] For a small organic molecule like this compound, several techniques can be employed:
-
Slow Evaporation: A solution of the compound is allowed to slowly evaporate, increasing the concentration until supersaturation is reached and crystals form.[9] This is often the first method attempted due to its simplicity.
-
Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile solvent in which the compound is less soluble (the precipitant).[10] The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[10]
-
Solvent Layering: A solution of the compound is carefully layered with a miscible solvent in which the compound is insoluble.[9] Slow diffusion at the interface of the two solvents can lead to the formation of high-quality crystals.[9]
Step 2: Data Collection. A suitable crystal is mounted on a goniometer and cooled, typically to 100 K, to minimize thermal vibrations of the atoms. The crystal is then rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. Modern diffractometers automate this process, collecting a complete dataset of diffraction intensities.
Step 3: Structure Solution and Refinement. The collected diffraction data is processed to determine the unit cell dimensions and the intensities of each reflection. The "phase problem," a central challenge in crystallography, is then solved using computational methods to generate an initial electron density map. This map is used to build an initial model of the molecule. The model is then refined against the experimental data using software like SHELXL, which adjusts atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.[11][12][13]
Complementary and Confirmatory Techniques
While X-ray crystallography provides the ultimate structural confirmation, other spectroscopic methods offer valuable and often more readily obtainable information about the molecule's connectivity and functional groups. These techniques are indispensable for routine characterization and for providing preliminary structural evidence before undertaking the more demanding process of crystallization and X-ray analysis.
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[14][15][16] It is based on the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[15]
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.
-
2D NMR Techniques (e.g., COSY, HSQC, HMBC): Establish connectivity between atoms, allowing for the piecing together of the molecular framework.[15]
For this compound, NMR would be used to confirm the presence of the Boc protecting group, the chlorophenyl ring, and the propanol backbone, and to establish the connectivity between these fragments.
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions.[17][18] It provides the molecular weight of the compound and, through fragmentation analysis (tandem MS or MS/MS), can offer clues about its structure.[17][19][20][21]
-
High-Resolution Mass Spectrometry (HRMS): Provides a very accurate molecular weight, which can be used to determine the molecular formula of the compound.
-
Tandem Mass Spectrometry (MS/MS): The molecular ion is fragmented, and the masses of the fragments are analyzed to deduce structural motifs.[22] For our target molecule, MS/MS could confirm the presence of the chlorophenyl and Boc-amino fragments.
FT-IR spectroscopy is used to identify the functional groups present in a molecule.[23][24] Different chemical bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at these characteristic frequencies.[25]
For this compound, an FT-IR spectrum would show characteristic absorption bands for the N-H bond of the carbamate, the C=O of the Boc group, the O-H of the alcohol, and the C-Cl and aromatic C-H bonds of the chlorophenyl ring.[26]
A Comparative Analysis
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | FT-IR Spectroscopy |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.[1] | Connectivity of atoms, chemical environment of nuclei, stereochemical relationships.[15][27] | Molecular weight, molecular formula (HRMS), structural fragments (MS/MS).[17][18] | Presence of functional groups.[23][25] |
| Sample Requirements | Single crystal of sufficient size and quality.[2] | Soluble sample, typically in mg quantities. | Small amount of sample, often in solution. | Small amount of solid or liquid sample. |
| Strengths | Unambiguous and definitive structure determination.[1] | Excellent for determining connectivity in solution.[14] | High sensitivity, accurate mass determination.[28][29] | Fast, simple, and provides a quick check for functional groups.[24] |
| Limitations | Requires a suitable single crystal, which can be difficult to obtain.[30] | Does not provide precise bond lengths and angles; can be complex for large molecules. | Does not provide stereochemical information; fragmentation can be complex to interpret. | Provides limited information on the overall molecular structure.[31] |
| Application to this compound | Absolute confirmation of the entire 3D structure, including the relative and absolute stereochemistry of the chiral center. | Confirmation of the carbon-hydrogen framework and the connectivity of the different functional groups. | Determination of the exact molecular weight and confirmation of the elemental composition. Fragmentation would support the proposed structure. | Identification of the key functional groups (N-H, C=O, O-H, C-Cl). |
Conclusion
The structural elucidation of a new chemical entity like this compound is a multi-faceted process that relies on a suite of complementary analytical techniques. While NMR, MS, and FT-IR spectroscopy provide crucial pieces of the structural puzzle, single-crystal X-ray crystallography remains the unparalleled method for obtaining a definitive and high-resolution three-dimensional structure.[3][32] For drug development and fundamental chemical research, the investment in growing suitable crystals for X-ray analysis is often justified by the unparalleled level of certainty it provides, mitigating risks and enabling a deeper understanding of molecular properties and interactions.
References
-
Mass Spectrometry in Small Molecule Drug Development. Journal of Analytical & Bioanalytical Techniques. [Link]
-
Principles and Techniques of X-Ray Diffraction (XRD). Universal Lab. [Link]
-
Advanced crystallisation methods for small organic molecules. ePrints Soton - University of Southampton. [Link]
-
Mass Spectrometry analysis of Small molecules. SlideShare. [https://www.slideshare.net/ravij proteomics/mass-spectrometry-analysis-of-small-molecules]([Link] proteomics/mass-spectrometry-analysis-of-small-molecules)
-
Small molecule analysis using MS. Bioanalysis Zone. [Link]
-
X-ray Powder Diffraction (XRD). SERC (Carleton). [Link]
-
Small molecule crystallography. Excillum. [Link]
-
Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]
-
User guide to crystal structure refinement with SHELXL 1. Introduction. Reza Latifi. [Link]
-
Quantifying Small Molecules by Mass Spectrometry. LCGC International. [Link]
-
Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. ACS Publications. [Link]
-
Crystal structure refinement with SHELXL. PMC - NIH. [Link]
-
Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland. [Link]
-
crystallization of small molecules. CSIC. [Link]
-
X-Ray Diffraction (XRD) – XRD Principle, XRD Analysis and Applications. Technology Networks. [Link]
-
How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. ResearchGate. [Link]
-
NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. [Link]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PMC - NIH. [Link]
-
Nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]
-
Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Maricopa Open Digital Press. [Link]
-
13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH. [Link]
-
Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]
-
SHELXL - An Easy Structure - Sucrose. University of Cambridge. [Link]
-
Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. [Link]
-
X-Ray Diffraction Basics. Chemical Instrumentation Facility - Iowa State University. [Link]
-
X-ray Diffraction: Principles, Techniques, and Applications of XRD Analysis. GNR. [Link]
-
Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). [Link]
-
X-ray crystallography. Wikipedia. [Link]
-
Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. PubMed Central. [Link]
-
Interpreting Infrared Spectra. Specac Ltd. [Link]
-
(PDF) Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. ResearchGate. [Link]
-
4.7 Identifying Characteristic Functional Groups. Chemistry LibreTexts. [Link]
-
Crystallization. Organic Chemistry at CU Boulder. [Link]
-
(PDF) Crystal structure refinement with SHELXL. ResearchGate. [Link]
-
Structure Elucidation of Small Molecules. Fiehn Lab. [Link]
-
What is the Difference Between X-ray Crystallography and X-ray Diffraction. Pediaa.Com. [Link]
-
Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. ResearchGate. [Link]
-
Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals. NIH. [Link]
-
Computational Elucidation of Small Molecule Structures From Tandem Mass Spectrometry: From Modification Site Localization to Diffusion-Based De Novo Generation. eScholarship.org. [Link]
-
Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. PMC. [Link]
Sources
- 1. rigaku.com [rigaku.com]
- 2. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 3. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. excillum.com [excillum.com]
- 5. XRD Explained: Principles, Analysis & Applications | Technology Networks [technologynetworks.com]
- 6. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Principles and Techniques of X-Ray Diffraction (XRD) | Universal Lab Blog [universallab.org]
- 8. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 11. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Easy Structure - Sucrose [xray.uky.edu]
- 13. researchgate.net [researchgate.net]
- 14. azolifesciences.com [azolifesciences.com]
- 15. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 16. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. zefsci.com [zefsci.com]
- 19. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Computational Elucidation of Small Molecule Structures From Tandem Mass Spectrometry: From Modification Site Localization to Diffusion-Based De Novo Generation [escholarship.org]
- 23. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 24. researchgate.net [researchgate.net]
- 25. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. bioanalysis-zone.com [bioanalysis-zone.com]
- 29. chromatographyonline.com [chromatographyonline.com]
- 30. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 31. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 32. X-ray crystallography - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Method Cross-Validation: HPLC vs. GC-MS for the Purity of 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. This principle extends to API intermediates, where stringent purity control is essential to mitigate the propagation of impurities into the final drug product.[1][2] This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity determination of 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol, a key pharmaceutical intermediate.
Our objective is to move beyond a simple recitation of methods and delve into the causality behind experimental choices. We will establish a framework for cross-validating these two orthogonal techniques, ensuring the generation of robust, reliable, and scientifically sound data. The validation principles discussed are grounded in the International Council for Harmonisation (ICH) guidelines, which provide a global standard for demonstrating that an analytical procedure is suitable for its intended purpose.[3][4][5][6]
The Analytical Challenge: Understanding the Molecule
This compound possesses several structural features that dictate our analytical strategy:
-
Aromatic Ring: Provides a strong chromophore, making it an excellent candidate for UV detection in HPLC.
-
Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is notoriously thermolabile and acid-sensitive.[7][8] This is a critical consideration for GC-MS, where high temperatures are employed, and for HPLC mobile phase selection.
-
Primary Alcohol & Secondary Amine (as carbamate): These polar functional groups can lead to poor peak shape in GC due to hydrogen bonding interactions with the column. They also reduce the molecule's volatility.
The cross-validation of two distinct analytical techniques provides a high degree of confidence in the purity results. By leveraging the strengths of both a liquid-phase separation (HPLC) and a gas-phase separation (GC-MS), we can create a comprehensive profile of the intermediate and its potential impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse Method
HPLC is the default method for purity analysis of non-volatile or thermally sensitive compounds like our target molecule.[9][10] The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[11][12]
Rationale for Method Design
For a molecule of moderate polarity, Reverse-Phase HPLC (RP-HPLC) is the logical choice.[13] In this mode, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. The Boc-protected amine is significantly more non-polar than its deprotected counterpart or other more polar impurities, leading to stronger retention on a C18 column.[14]
Key Experimental Choices:
-
Column: A C18 column offers a versatile non-polar stationary phase suitable for retaining the analyte and separating it from potential impurities.
-
Mobile Phase: A gradient of a buffered aqueous phase and an organic solvent (like acetonitrile or methanol) is employed. A gradient elution allows for the effective separation of compounds with a range of polarities.[13] A buffer is used to maintain a consistent pH, ensuring reproducible retention times for any ionizable species.
-
Detector: A UV detector is ideal due to the presence of the chlorophenyl chromophore. Detection at a wavelength around 220 nm provides high sensitivity for the analyte.
Detailed Experimental Protocol: HPLC Purity Assay
Instrumentation and Conditions:
-
HPLC System: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Gradient Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 30 |
| 15.0 | 90 |
| 20.0 | 90 |
| 20.1 | 30 |
| 25.0 | 30 |
Procedure:
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Sample Preparation: Prepare the sample solution in the same manner as the standard, using the test article.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject the blank (diluent), standard, and sample solutions.
-
Calculation: Calculate the purity by area percent normalization, assuming all impurities have a similar response factor.
Diagram 1: HPLC Experimental Workflow
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): An Orthogonal Approach
GC-MS separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.[15][16] The mass spectrometer provides powerful identification capabilities based on mass-to-charge ratio and fragmentation patterns.[17][18]
Rationale for Method Design
Direct analysis of this compound by GC-MS is problematic. The molecule's polarity and low volatility would result in poor chromatography. More critically, the thermal lability of the Boc group could lead to its degradation in the hot GC inlet, providing an inaccurate purity assessment.[19][20]
To overcome these challenges, derivatization is mandatory.[21] Silylation is a common and effective technique where active hydrogens (like in the alcohol group) are replaced with a non-polar trimethylsilyl (TMS) group.[22] This process dramatically increases volatility and thermal stability, making the analyte suitable for GC analysis.
Key Experimental Choices:
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a potent silylating agent capable of derivatizing the hydroxyl group efficiently.[23]
-
Injector: A temperature-programmed or cooled on-column injector can minimize the thermal stress on the molecule before it reaches the column, reducing the risk of Boc-group degradation.[20][24]
-
Column: A low-polarity capillary column (e.g., 5% phenyl polysiloxane) is well-suited for separating the derivatized analyte from potential impurities.
-
Detector: A mass spectrometer operating in Electron Ionization (EI) mode provides reproducible fragmentation patterns for impurity identification and library matching.
Detailed Experimental Protocol: GC-MS Purity Assay
Instrumentation and Conditions:
-
GC-MS System: GC with a temperature-programmable inlet, coupled to a Mass Spectrometer.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: Programmed ramp from 150 °C to 280 °C.
-
Oven Program: 150 °C hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-550 m/z.
Derivatization and Analysis Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the sample or standard into a 2 mL autosampler vial.
-
Solvent Addition: Add 200 µL of an anhydrous solvent (e.g., pyridine or acetonitrile).
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS. Tightly cap the vial.
-
Reaction: Heat the vial at 70 °C for 30 minutes.
-
Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized solution into the GC-MS.
-
Calculation: Calculate purity by area percent normalization from the Total Ion Chromatogram (TIC). Use the mass spectra to identify the main peak and any impurities.
Diagram 2: GC-MS Experimental Workflow
Caption: Workflow for GC-MS purity analysis including derivatization.
Cross-Validation: Establishing Concordance
Cross-validation is the process of demonstrating that two distinct analytical procedures are suitable for the same intended purpose by comparing their results.[25][26] The goal is to ensure that the purity values obtained from both HPLC and GC-MS are comparable within statistically acceptable limits. This process is a cornerstone of robust method lifecycle management.[27][28]
Validation Parameters
Both the HPLC and GC-MS methods must first be individually validated according to ICH Q2(R1)/Q2(R2) guidelines.[6][29][30] Key parameters include:
-
Specificity: The ability to assess the analyte in the presence of impurities, degradation products, and matrix components.
-
Linearity: Demonstrating a direct proportional relationship between concentration and instrument response over a defined range.
-
Accuracy: The closeness of the test results to the true value, often determined by spike recovery studies.
-
Precision: Assessed at two levels: repeatability (intra-assay) and intermediate precision (inter-assay).
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Range: The interval between the upper and lower concentrations for which the method has been demonstrated to be accurate, precise, and linear.[31][32]
Cross-Validation Protocol
-
Sample Selection: Select a minimum of three batches of this compound, preferably with varying levels of purity and different impurity profiles.
-
Parallel Analysis: Analyze each batch in triplicate using both the validated HPLC method and the validated GC-MS method.
-
Data Comparison: Compare the results for the main peak purity and the levels of any common impurities detected by both methods.
Acceptance Criteria: The purity results from the two methods should agree within a pre-defined limit, typically ±2.0%. Any significant discrepancy requires investigation.
Diagram 3: Cross-Validation Logical Framework
Caption: Logical framework for the cross-validation process.
Data Comparison and Interpretation
The following tables present hypothetical but realistic data from a cross-validation study.
Table 1: Method Validation Summary
| Parameter | HPLC Method | GC-MS Method | ICH Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Range (% of Nominal) | 80-120% | 80-120% | As per specification |
| Accuracy (% Recovery) | 99.5% | 99.1% | 98.0 - 102.0% |
| Precision (% RSD) | 0.8% | 1.2% | ≤ 2.0% |
| LOQ (% Area) | 0.05% | 0.05% | Established & Validated |
Table 2: Cross-Validation Purity Results
| Batch ID | HPLC Purity (% Area) | GC-MS Purity (% Area) | Difference (%) | Status |
| BATCH-001 | 99.52 | 99.45 | 0.07 | Pass |
| BATCH-002 | 98.87 | 98.70 | 0.17 | Pass |
| BATCH-003 | 99.15 | 99.25 | -0.10 | Pass |
Table 3: Impurity Profile Comparison (BATCH-002)
| Impurity (by RRT/Scan) | HPLC (% Area) | GC-MS (% Area) | Notes |
| Impurity A (RRT 0.85) | 0.45 | 0.48 | Concordant results. |
| Impurity B (RRT 1.15) | 0.21 | 0.25 | Concordant results. |
| Impurity C (RRT 0.50) | 0.12 | Not Detected | Potentially non-volatile or thermally degraded. |
| Impurity D (GC-MS only) | Not Detected | 0.15 | Potentially a volatile impurity not retained by HPLC. |
Interpretation of Results
The data demonstrates strong concordance between the two methods for overall purity determination. However, the impurity profiling reveals the true value of using orthogonal techniques.
-
Impurity C , detected by HPLC but not GC-MS, is likely a non-volatile or thermally labile compound that did not elute from the GC column. This highlights a potential blind spot for a GC-only method.
-
Impurity D , detected by GC-MS but not HPLC, could be a volatile impurity that co-elutes with the solvent front or the main peak in the HPLC method. The mass spectrometer's specificity allows for its detection.
This comprehensive impurity profile, achievable only through cross-validation, is critical for process chemists to understand and control the reaction and purification steps effectively.
Conclusion and Recommendations
For the routine purity analysis of this compound, HPLC is the recommended primary technique . Its ability to analyze the compound in its native state without thermal stress makes it more robust and less prone to artifacts.
GC-MS serves as an essential orthogonal method for:
-
Initial Method Validation: To confirm the purity values obtained by HPLC and provide a more complete impurity profile.
-
Impurity Identification: The mass spectral data is invaluable for elucidating the structure of unknown impurities.
-
Investigation of Out-of-Specification (OOS) Results: To provide an independent, confirmatory analysis.
By establishing a cross-validated system, a drug development organization demonstrates a profound commitment to scientific rigor and product quality. This dual-method approach ensures that the analytical data is not just a number, but a trustworthy and comprehensive assessment of the intermediate's purity, ultimately safeguarding the quality of the final pharmaceutical product.
References
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance - PYG Lifesciences [pyglifesciences.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. moravek.com [moravek.com]
- 11. teledynelabs.com [teledynelabs.com]
- 12. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]
- 13. maxisci.com [maxisci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. GC-MS Principle, Instrument and Analyses and GC-MS/MS | Technology Networks [technologynetworks.com]
- 17. tsapps.nist.gov [tsapps.nist.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 21. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ema.europa.eu [ema.europa.eu]
- 26. e-b-f.eu [e-b-f.eu]
- 27. propharmagroup.com [propharmagroup.com]
- 28. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 29. fda.gov [fda.gov]
- 30. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 31. uspbpep.com [uspbpep.com]
- 32. ijrrjournal.com [ijrrjournal.com]
A Comparative Analysis of the Biological Activity of 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol Enantiomers: A Guide for Researchers
In the landscape of neuropharmacology, the precise spatial arrangement of atoms within a molecule is a critical determinant of its biological function. This principle of stereochemistry is paramount in the development of targeted therapeutics, where enantiomers of a chiral compound can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparative study of the biological activity of the (R)- and (S)-enantiomers of 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol, a chiral building block with significant potential in drug discovery. While direct comparative data for these specific enantiomers is not extensively available in public literature, this guide synthesizes information from structurally related compounds, particularly GABA analogs like phenibut and baclofen, to provide a predictive framework for their biological evaluation.
The core hypothesis of this guide is that the biological activity of this compound enantiomers is likely mediated through stereoselective interactions with GABA receptors, with the (R)-enantiomer predicted to be the more potent modulator. This assertion is grounded in the established pharmacology of related 3-phenyl-substituted GABA derivatives.
The Significance of Chirality in GABAergic Modulation
The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. GABA exerts its effects through two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[1] Modulation of these receptors is a key strategy for treating a range of neurological and psychiatric disorders, including anxiety, spasticity, and epilepsy.[2]
Many clinically important GABAergic drugs are chiral, and their therapeutic effects are often enantiomer-specific. For instance, the muscle relaxant baclofen, a close structural analog of the de-Boc'd version of our target compound, exhibits its pharmacological activity primarily through the (R)-enantiomer's agonist activity at GABA-B receptors.[3] Similarly, studies on phenibut (β-phenyl-GABA) have demonstrated that its anxiolytic and nootropic effects are attributed to the (R)-isomer, which has a significantly higher affinity for the GABA-B receptor compared to the (S)-isomer.[4][5] This stereoselectivity arises from the specific three-dimensional arrangement of functional groups that dictates the molecule's ability to bind to the chiral environment of the receptor's binding pocket.
The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine of this compound introduces a bulky, lipophilic moiety. While this may alter the overall pharmacokinetic and pharmacodynamic properties compared to its un-protected counterparts, the fundamental stereochemical principles governing its interaction with a chiral receptor are expected to remain the same. The Boc group may influence the compound's ability to cross the blood-brain barrier and could also impact its binding affinity and efficacy at the receptor level.
Predicted Biological Activity Profile of the Enantiomers
Based on the structure-activity relationships of known GABA-B receptor agonists, we can extrapolate the likely biological activity profiles of the (R)- and (S)-enantiomers of this compound.
Table 1: Predicted Comparative Biological Activity of this compound Enantiomers
| Feature | (R)-3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol | (S)-3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol | Rationale/Supporting Evidence |
| Primary Target | GABA-B Receptor | Likely inactive or significantly less potent at GABA-B Receptor | Based on the established stereoselectivity of baclofen and phenibut, where the (R)-enantiomer is the active GABA-B agonist.[3][4] |
| Predicted Activity | Agonist or Positive Allosteric Modulator | Minimal to no activity | The spatial orientation of the 3-chlorophenyl and amino groups in the (R)-enantiomer is predicted to be optimal for binding to the GABA-B receptor. |
| Potential Therapeutic Applications | Anxiolytic, muscle relaxant, treatment for neuropathic pain | Unlikely to have therapeutic efficacy as a GABA-B modulator | Extrapolated from the therapeutic uses of other GABA-B agonists like baclofen and phenibut.[2][5] |
| Off-Target Activities | To be determined | To be determined | The bulky Boc-group may introduce interactions with other receptors or enzymes. |
Experimental Workflows for Comparative Analysis
To empirically validate the predicted differences in biological activity, a series of in vitro assays are recommended. The following experimental protocols provide a robust framework for characterizing and comparing the enantiomers.
Experimental Workflow:
Caption: A streamlined workflow for the comparative biological evaluation of the enantiomers.
Detailed Experimental Protocols
Radioligand Binding Assay for GABA-B Receptors
This assay directly measures the affinity of the test compounds for the GABA-B receptor.
Protocol:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspension in fresh buffer and repeat the centrifugation step three times to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4) to a final protein concentration of 0.5-1.0 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of various concentrations of the test enantiomer (or vehicle for total binding, and a saturating concentration of GABA for non-specific binding).
-
Add 50 µL of [3H]-CGP54626 (a high-affinity GABA-B antagonist radioligand) at a final concentration of 1-2 nM.
-
Initiate the binding reaction by adding 100 µL of the membrane preparation.
-
Incubate for 60 minutes at room temperature.
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters rapidly with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value for each enantiomer (the concentration that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Functional Assay
This assay measures the functional activation of G-protein-coupled receptors, such as the GABA-B receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human GABA-B receptor (e.g., CHO-K1 cells) as described in the radioligand binding assay protocol.
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of various concentrations of the test enantiomer.
-
Add 20 µL of assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4) containing saponin (for membrane permeabilization) and GDP.
-
Add 20 µL of [³⁵S]GTPγS.
-
Initiate the reaction by adding 40 µL of the membrane preparation.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration-response curve for each enantiomer.
-
Calculate the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response) for each enantiomer.
-
Signaling Pathway Diagram:
Caption: Predicted signaling pathway for the active (R)-enantiomer at the GABA-B receptor.
Conclusion
The stereochemistry of this compound is anticipated to be a pivotal factor in its biological activity. Drawing parallels with structurally similar GABAergic compounds, it is highly probable that the (R)-enantiomer is the eutomer, exhibiting significantly greater potency at the GABA-B receptor than the (S)-enantiomer (the distomer). The presence of the Boc protecting group adds a layer of complexity that warrants empirical investigation into its influence on potency and pharmacokinetics.
The experimental protocols outlined in this guide provide a comprehensive strategy for elucidating the stereoselective pharmacology of these enantiomers. By systematically evaluating their binding affinities and functional activities at GABA receptors, researchers can gain crucial insights into their therapeutic potential and advance the development of novel, stereochemically pure neuropharmacological agents. This rigorous comparative approach is essential for ensuring the development of safer and more effective medicines.
References
- Uusi-Oukari M, Korpi E R. Regulation of GABAA receptor subunit expression by pharmacological agents. Pharmacological reviews. 2010;62(1):97-135.
- Bettler B, Kaupmann K, Mosbacher J, Gassmann M. The GABAB receptors: from the cloning of the GABABR1 subunit to the complete heterodimer. Current pharmaceutical design. 2004;10(9):1035-1045.
- Bowery NG. GABAB receptor: a site of therapeutic benefit. Current opinion in pharmacology. 2006;6(1):37-43.
- Enna SJ, McCarson KE. The GABA-B receptor. In: Basic Neurochemistry. Elsevier; 2012:373-381.
- Pin JP, Prezeau L. Allosteric modulators of GABAB receptors: mechanism of action and therapeutic perspective. Current neuropharmacology. 2007;5(3):195-201.
- Duthey B, Caudron E, Perrault G, et al. A new positive allosteric modulator of GABAB receptors, GS39783, has anxiolytic-like effects in the rat. Neuropharmacology. 2002;43(4):436-445.
- Cryan JF, Kelly PH, Chaperon F, et al. Behavioral characterization of the novel GABAB receptor-positive modulator GS39783. Journal of Pharmacology and Experimental Therapeutics. 2004;310(3):952-963.
- Tyurenkov IN, Borodkina LE, Bagmetova VV, Berestovitskaya VM, Vasil'eva OS. Comparison of nootropic and neuroprotective features of aryl-substituted analogs of gamma-aminobutyric acid. Bulletin of experimental biology and medicine. 2016;160(4):465-469.
- Lapin I. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS drug reviews. 2001;7(4):471-481.
- Dambrova M, Zvejniece L, Liepinsh E, et al. Comparative pharmacological activity of optical isomers of phenibut. European journal of pharmacology. 2008;583(1):128-134.
- Zvejniece L, Vavers E, Svalbe B, et al. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology Biochemistry and Behavior. 2015;137:23-29.
- Kerr DI, Ong J. GABAB receptors. Pharmacology & therapeutics. 1995;67(2):187-246.
- Froestl W. Chemistry and pharmacology of GABAB receptor ligands. Advances in pharmacology. 2010;58:19-62.
- Olpe HR, Demiéville H, Baltzer V, et al. The biological activity of d- and l-baclofen. European journal of pharmacology. 1978;52(2):133-136.
- Hill DR, Bowery NG. 3H-baclofen and 3H-GABA bind to bicuculline-insensitive GABAB sites in rat brain.
- Bowery NG, Hill DR, Hudson AL, et al. (—)Baclofen decreases neurotransmitter release in the mammalian CNS by an action at a novel GABA receptor.
- Kaupmann K, Huggel K, Heid J, et al. Expression cloning of GABAB receptors uncovers similarity to metabotropic glutamate receptors.
- Jones KA, Borowsky B, Tamm JA, et al. GABAB receptors function as a heteromeric assembly of the GABABR1 and GABABR2 subunits.
- White JH, Wise A, Main MJ, et al. Heterodimerization is required for the formation of a functional GABAB receptor.
- Galvez T, Parmentier ML, Joly C, et al. Mutagenesis and modeling of the GABAB receptor extracellular domain support a venus flytrap mechanism for ligand binding. Journal of Biological Chemistry. 2000;275(52):41166-41174.
Sources
- 1. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducible Synthesis of 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol
For researchers and professionals in drug development, the consistent and reliable synthesis of chiral building blocks is paramount. 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol is a valuable synthon, and its stereochemical purity is critical for its applications. This guide provides an in-depth comparison of synthetic routes to this compound, with a focus on reproducibility, scalability, and stereochemical control. We will dissect a primary, multi-step synthesis and contrast it with viable alternatives, offering insights rooted in practical laboratory experience.
The Importance of Stereochemistry and Reproducibility
The biological activity of chiral molecules is often dictated by their three-dimensional structure. In drug discovery, one enantiomer of a compound may exhibit the desired therapeutic effect, while the other could be inactive or even toxic. Therefore, the synthesis of enantiomerically pure compounds like this compound is of utmost importance.[1][2] Reproducibility in multi-step organic synthesis is a well-known challenge, often influenced by subtle variations in reaction conditions, reagent purity, and work-up procedures.[3][4] This guide aims to illuminate the critical parameters for achieving a consistent and high-yielding synthesis of the target molecule.
Primary Synthetic Route: A Step-by-Step Analysis
A common and logical approach to synthesizing this compound begins with the corresponding chiral amino acid, 3-amino-3-(3-chlorophenyl)propanoic acid. This multi-step process involves esterification, amine protection, and subsequent reduction.
Caption: Primary synthetic pathway to the target compound.
Step 1: Esterification of 3-Amino-3-(3-chlorophenyl)propanoic Acid
The initial step involves the conversion of the carboxylic acid to its methyl ester. This is typically achieved through Fischer esterification, where the amino acid is refluxed in methanol with a catalytic amount of strong acid, such as sulfuric acid or hydrochloric acid.
Causality Behind Experimental Choices:
-
Methanol as Solvent and Reagent: Using methanol as the solvent drives the equilibrium towards the ester product due to its large excess.
-
Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Reproducibility Considerations:
-
Water Removal: The reaction is reversible, and the presence of water can hydrolyze the ester back to the carboxylic acid. Ensuring anhydrous conditions is crucial.
-
Reaction Time and Temperature: The reaction should be monitored by Thin Layer Chromatography (TLC) to ensure complete conversion. Insufficient reaction time or temperature will lead to a mixture of starting material and product, complicating purification.
Step 2: Boc Protection of the Amine
The amino group of the methyl ester is then protected with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in peptide synthesis and organic chemistry, typically employing di-tert-butyl dicarbonate ((Boc)₂O) and a base.[5][6]
Causality Behind Experimental Choices:
-
(Boc)₂O: This reagent is a stable and easy-to-handle source of the Boc group.
-
Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is used to deprotonate the ammonium salt (if the starting material is an acid salt from the esterification step) and to neutralize the acid generated during the reaction.
Reproducibility Considerations:
-
Stoichiometry: Using a slight excess of (Boc)₂O ensures complete protection of the amine.
-
Temperature Control: The reaction is typically carried out at room temperature. Exothermic reactions can occur, and for larger scale syntheses, initial cooling may be necessary to prevent side reactions.
Step 3: Reduction of the Ester to the Alcohol
The final step is the reduction of the methyl ester to the primary alcohol. Common reducing agents for this transformation include lithium borohydride (LiBH₄) or sodium borohydride (NaBH₄) in the presence of a Lewis acid.[][8]
Causality Behind Experimental Choices:
-
LiBH₄: This reagent is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and is selective for the reduction of esters in the presence of the Boc protecting group.
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are typically used.
Reproducibility Considerations:
-
Anhydrous Conditions: Lithium borohydride reacts violently with water. Strict anhydrous conditions are essential for safety and to prevent quenching of the reagent.
-
Work-up Procedure: The reaction is typically quenched by the careful addition of water or an acidic solution. The resulting boric acid salts can sometimes form emulsions, making extraction difficult. A well-defined and consistent work-up protocol is key to obtaining a high and reproducible yield.
Alternative Synthetic Routes: A Comparative Overview
While the primary route is reliable, other strategies offer potential advantages in terms of step economy or stereocontrol.
Caption: Overview of alternative synthetic approaches.
Alternative Route 1: Asymmetric Reduction of a Prochiral Ketone
This approach involves the enantioselective reduction of a prochiral aminoketone precursor, 3-amino-1-(3-chlorophenyl)propan-1-one.[9]
Key Features:
-
Catalysts: Chiral catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, are commonly used to achieve high enantioselectivity.[9][10]
-
Reducing Agent: Borane complexes (e.g., borane-dimethyl sulfide) are typically used as the stoichiometric reductant.
Advantages:
-
Convergent Synthesis: This route can be more step-economical if the starting aminoketone is readily available.
-
High Enantioselectivity: Well-established catalytic systems can provide excellent enantiomeric excess (ee).
Reproducibility Challenges:
-
Catalyst Purity and Loading: The activity and selectivity of the catalyst are highly dependent on its purity and the precise catalyst loading.
-
Substrate Purity: Impurities in the ketone substrate can poison the catalyst and reduce the efficiency and selectivity of the reaction.
Alternative Route 2: Biocatalytic Synthesis
Enzymes offer a green and highly selective alternative for the synthesis of chiral amino alcohols.[1][11]
Key Features:
-
Enzymes: Transaminases can be used to asymmetrically aminate a corresponding hydroxy ketone, while dehydrogenases can enantioselectively reduce an amino ketone.[1][12]
-
Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media under mild temperature and pH conditions.
Advantages:
-
Exceptional Stereoselectivity: Enzymes often provide near-perfect enantioselectivity.
-
Green Chemistry: Biocatalysis avoids the use of harsh reagents and solvents.
Reproducibility Challenges:
-
Enzyme Activity and Stability: The activity of the enzyme can be sensitive to reaction conditions (pH, temperature, substrate concentration) and may decrease over time.
-
Downstream Processing: Separation of the product from the aqueous reaction medium and enzyme can be challenging.
Performance Comparison
| Feature | Primary Route (from Amino Acid) | Asymmetric Reduction | Biocatalytic Route |
| Number of Steps | 3-4 | 2-3 | 1-2 |
| Stereocontrol | Relies on chiral pool starting material | Dependent on catalyst performance | Excellent (typically >99% ee) |
| Scalability | Generally good | Can be limited by catalyst cost | Can be challenging due to large volumes |
| Reagent Toxicity | Moderate (uses borohydrides) | Moderate (uses borane complexes) | Low |
| Reproducibility | Good with careful control of conditions | Sensitive to catalyst and substrate purity | Sensitive to enzyme activity and conditions |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound (Primary Route)
Step 1: Methyl 3-amino-3-(3-chlorophenyl)propanoate
-
To a solution of 3-amino-3-(3-chlorophenyl)propanoic acid (1.0 eq) in anhydrous methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the mixture to reflux and stir for 8-12 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 10 vol).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the methyl ester.
Step 2: Methyl 3-(Boc-amino)-3-(3-chlorophenyl)propanoate
-
Dissolve the methyl ester from Step 1 (1.0 eq) in dichloromethane (10 vol).
-
Add triethylamine (1.2 eq) and di-tert-butyl dicarbonate (1.1 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify by flash column chromatography if necessary.
Step 3: this compound
-
Dissolve the Boc-protected ester from Step 2 (1.0 eq) in anhydrous THF (10 vol) under an inert atmosphere.
-
Cool the solution to 0 °C and add lithium borohydride (2.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and carefully quench with the dropwise addition of water, followed by 1 M HCl.
-
Extract the mixture with ethyl acetate (3 x 10 vol).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the final product.
Conclusion
The reproducible synthesis of this compound is achievable through several synthetic strategies. The choice of route will depend on the specific requirements of the researcher, including scale, desired enantiopurity, and available resources. The primary route starting from the corresponding amino acid offers a robust and well-understood pathway, with reproducibility hinging on careful control of reaction conditions, particularly moisture and work-up procedures. Alternative methods, such as asymmetric reduction and biocatalysis, present compelling advantages in terms of efficiency and stereoselectivity but come with their own set of challenges related to catalyst sensitivity and downstream processing. By understanding the causality behind the experimental choices and the potential pitfalls of each method, researchers can select and optimize the synthetic route that best aligns with their objectives.
References
-
Enantioselective Reductions of β‐keto‐Esters by Bakers' Yeast. ResearchGate. [Link]
-
Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]
-
Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC. [Link]
-
Enantioselective Meerwein–Ponndorf–Verley reduction of β,γ-unsaturated α-keto esters by asymmetric binary-acid catalysis in the green solvent iPrOH. RSC Publishing. [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. [Link]
-
Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research. [Link]
-
Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. The Journal of Organic Chemistry. [Link]
-
Reproducibility In Organic Chemistry. Master Organic Chemistry. [Link]
-
MULTI-STEP ORGANIC SYNTHESIS OF FOUR DIFFERENT MOLECULAR PROBES IN DIGITAL MICROFLUIDIC DEVICES. 16th International Conference on Miniaturized Systems for Chemistry and Life Sciences. [Link]
-
Boc-(S)-3-amino-3-(3-chlorophenyl)propionic acid | 500770-74-1. J&K Scientific. [Link]
-
Enantioselective reduction of ketones. Wikipedia. [Link]
-
Asymmetric Synthesis of (S)-3-Chloro-1-phenyl-1-propanol Using Borane Amine Complex-CBS as Catalyst. Chinese Journal of Applied Chemistry. [Link]
-
Reproducibility of Synthesis papers. Reddit. [Link]
-
A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal. [Link]
-
United States Patent. Google Patents. [Link]
-
Shaping the Future of Cosmetic and Pharmaceutical Chemistry—Trends in Obtaining Fine Chemicals from Natural Sources. MDPI. [Link]
-
Digital microfluidics. Wikipedia. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
New Asymmetric Synthesis Research. Purdue University. [Link]
-
Boc-(r)-3-amino-3-(4-chlorophenyl)propionic acid. PubChem. [Link]
-
Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. RSC Publishing. [Link]
-
Asymmetric synthesis of quaternary aryl amino acid derivatives via a three-component aryne coupling reaction. PMC. [Link]
-
Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt. Beilstein Journal of Organic Chemistry. [Link]
-
Esterification of propanoic acid in the presence of a homogeneous catalyst. ResearchGate. [Link]
-
Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]
-
3-amino-3-(3-chlorophenyl)propanoic acid. PharmaCompass. [Link]
Sources
- 1. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. 68208-21-9|3-Amino-3-(3-chlorophenyl)propanoic acid|BLD Pharm [bldpharm.com]
- 8. jocpr.com [jocpr.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Asymmetric Synthesis of (S)-3-Chloro-1-phenyl-1-propanol Using Borane Amine Complex-CBS as Catalyst [yyhx.ciac.jl.cn]
- 11. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol (CAS No. 1314406-54-6). Developed for researchers, scientists, and drug development professionals, this document moves beyond mere instruction to instill a deep understanding of the chemical principles that govern safe waste management. Our commitment is to empower laboratory personnel with the expertise to handle chemical waste responsibly, ensuring personal safety and environmental stewardship.
The disposal of any chemical reagent is a critical final step in the experimental lifecycle. For a molecule like this compound, which incorporates a chlorinated aromatic ring, a Boc-protected amine, and a primary alcohol, a multi-faceted approach to its disposal is essential. This guide will elucidate the rationale behind each procedural step, grounding our recommendations in established safety protocols and regulatory standards.
Hazard Identification and Risk Assessment
Before handling the waste, a thorough understanding of the compound's potential hazards is paramount. While comprehensive toxicological data for this specific molecule is not widely available, we can infer its primary risks from its structural motifs and available Safety Data Sheet (SDS) information.[1]
-
Chlorinated Organic Compound: The presence of a chlorophenyl group designates this compound as a halogenated organic.[2][3] Such compounds are often persistent in the environment and can be toxic.[4] Improper disposal, such as drain disposal, is strictly prohibited as it can lead to environmental contamination.[2][5] High-temperature incineration is typically the required disposal method for halogenated organic wastes to ensure complete destruction into less harmful components like carbon dioxide and hydrogen halides, which can then be scrubbed.[4]
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group is stable under many conditions but is designed to be removed with acid.[6][7][8] While the intact compound is of primary concern for disposal, it's important to avoid mixing the waste stream with strong acids, which could initiate an unintended deprotection reaction, changing the chemical nature of the waste.
-
Alcohol Functional Group: The propanol moiety makes the compound a combustible liquid, although not highly flammable.
-
General Hazards: Based on SDS information for similar compounds, it should be handled as a substance that may cause skin, eye, and respiratory irritation.[9][10]
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₁₄H₂₀ClNO₃ | [1] |
| Molecular Weight | 285.77 g/mol | [1] |
| Appearance | Solid (Assumed, based on similar compounds) | N/A |
| Primary Hazard Classes | Halogenated Organic Waste | [3][11] |
| Known Incompatibilities | Strong oxidizing agents | [9][12] |
Personal Protective Equipment (PPE) and Engineering Controls
A foundational principle of laboratory safety is the consistent and correct use of PPE and engineering controls. This creates a primary barrier between the researcher and potential chemical exposure.[13]
-
Engineering Controls : All handling and preparation of this compound for disposal must be conducted within a certified chemical fume hood.[14][15] This minimizes the risk of inhaling any dust or vapors.
-
Eye Protection : Chemical safety goggles are mandatory to protect against potential splashes.[14]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before use and changed immediately if contamination is suspected.[14][16]
-
Body Protection : A standard laboratory coat must be worn to protect against skin contact.[14]
Spill Management Protocol
Accidental spills must be managed promptly and safely to mitigate exposure and prevent environmental release.[17]
-
Evacuate and Ventilate : Immediately alert others in the vicinity and ensure the area is well-ventilated, preferably within a fume hood.[14]
-
Containment : For solid spills, carefully sweep up the material to avoid generating dust.[1] For solutions, contain the spill using an inert absorbent material like vermiculite or sand.[5]
-
Collection : Collect the spilled material and absorbent into a designated, properly labeled hazardous waste container.[1][17]
-
Decontamination : Clean the spill area thoroughly with soap and water.
-
Waste Disposal : All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.[17]
Step-by-Step Waste Disposal Protocol
The proper disposal of this compound requires careful segregation to ensure it enters the correct waste stream for halogenated organic compounds.[2][3] Mixing chemical waste inappropriately can lead to dangerous reactions and complicates the disposal process.[3][18]
-
Waste Identification and Labeling :
-
Any container holding waste this compound, whether in solid form or dissolved in a solvent, must be clearly and accurately labeled.[16][19]
-
The label must include the full chemical name: "Waste this compound," the approximate quantity, and the primary hazard classification: "Halogenated Organic Waste."[3]
-
-
Waste Segregation :
-
Crucial Step : This compound must be segregated into a dedicated waste container for Halogenated Organic Waste .[2][3][20]
-
Rationale : Halogenated waste requires specific high-temperature incineration for proper disposal, a process different from that for non-halogenated solvents.[4][21] Co-mingling with non-halogenated waste contaminates the entire container and significantly increases disposal costs and environmental risk.
-
Do not mix this waste with acids, bases, oxidizers, or other reactive chemicals.[3]
-
-
Container Selection and Management :
-
Use only chemically compatible and properly sealed containers provided by your institution's Environmental Health & Safety (EHS) department.[18][22]
-
Keep the waste container closed at all times, except when adding waste.[20][22] This prevents the release of vapors and reduces the risk of spills.
-
Store the waste container in a designated satellite accumulation area within the laboratory, which should have secondary containment.[17][22]
-
-
Arranging for Disposal :
-
Once the container is full or is no longer needed, contact your institution's EHS or equivalent department to arrange for a scheduled pickup.[22]
-
Do not attempt to dispose of the chemical waste through standard trash or down the drain.[2][5] All chemical waste must be handled by licensed hazardous waste disposal professionals.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. bucknell.edu [bucknell.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. Laboratory chemical waste [watercorporation.com.au]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. tert-butyl N-(3-hydroxypropyl)carbamate | C8H17NO3 | CID 3838134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. osha.gov [osha.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. md.rcm.upr.edu [md.rcm.upr.edu]
- 16. usbioclean.com [usbioclean.com]
- 17. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 18. acewaste.com.au [acewaste.com.au]
- 19. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 22. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol
An In-Depth Guide to Personal Protective Equipment for Handling 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol
Introduction: Prioritizing Safety in Synthesis
This compound is a valuable chiral building block in pharmaceutical research and development, frequently utilized in the synthesis of complex molecular targets. Its structure, incorporating a Boc-protected amine, a hydroxyl group, and a halogenated aromatic ring, presents a unique combination of chemical properties. While instrumental in advancing drug discovery, this compound necessitates a rigorous and well-informed approach to laboratory safety. This guide provides a detailed, experience-driven framework for the selection and use of personal protective equipment (PPE), ensuring the well-being of researchers and the integrity of their work. Adherence to these protocols is not merely about compliance; it is the foundation of sound scientific practice.
Hazard Assessment: Understanding the Compound's Profile
A thorough understanding of the potential hazards associated with this compound is critical for implementing effective safety measures. While a comprehensive toxicological profile may not be available for this specific compound, its constituent functional groups and structural analogs provide a strong basis for a conservative risk assessment.
-
Skin and Eye Irritation : The Safety Data Sheet (SDS) for the analogous compound, 3-(Boc-amino)-1-propanol, indicates that it can cause skin and serious eye irritation.[1] Similarly, 3-amino-1-propanol is classified as causing severe skin burns and eye damage.[2] Therefore, it is prudent to assume that this compound poses a significant risk of irritation or damage upon contact with skin and eyes.
-
Respiratory Tract Irritation : Inhalation of dusts or aerosols may cause respiratory irritation.[1] While the compound is a solid, weighing and transfer operations can generate airborne particulates.
-
Hazards from the Chlorophenyl Group : The presence of a chlorinated phenyl group places this compound in the category of halogenated organic compounds.[3][4] While not all halogenated compounds are highly toxic, they can pose environmental hazards and may have long-term health effects. Many halogenated solvents are suspected carcinogens.[5]
-
Combustibility : In the event of a fire, combustion may produce hazardous gases such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[1][6]
Personal Protective Equipment (PPE) Specifications
A multi-layered approach to PPE is essential for mitigating the risks associated with handling this compound. The level of protection should be tailored to the specific procedure being performed.
Core Protection: The Non-Negotiable Minimum
For any work involving this compound, the following minimum PPE is mandatory[7]:
-
Safety Glasses with Side Shields : To protect against splashes and airborne particles. These must be compliant with ANSI Z87.1 standards.[7]
-
Laboratory Coat : A flame-resistant lab coat, buttoned completely, to protect skin and clothing.
-
Full-Length Pants and Closed-Toe Shoes : To ensure no skin is exposed on the lower body and feet.[7]
Hand Protection: Selecting the Right Gloves
The choice of gloves is critical, as they provide the primary barrier against skin contact. Disposable nitrile gloves are a common choice in laboratory settings; however, their resistance to specific chemicals can vary.[8]
| Task | Recommended Glove Type | Rationale |
| Weighing and Solid Handling | Nitrile gloves (minimum 5-mil thickness) | Provides adequate protection against incidental contact with solid particles. |
| Solution Preparation and Transfers | Double-gloving with nitrile gloves or wearing thicker, chemical-resistant gloves (e.g., neoprene over nitrile) | Offers enhanced protection against splashes and potential solvent permeation. |
| Extended Handling or High-Concentration Work | Heavy-duty gloves (e.g., Butyl rubber, Viton™) over disposable nitrile gloves | Provides superior chemical resistance for prolonged exposure scenarios.[9] |
Important Considerations for Glove Selection:
-
Breakthrough Time : This is the time it takes for a chemical to permeate the glove material.[10] For tasks with a high risk of splash, select gloves with a longer breakthrough time for the solvents being used.
-
Degradation : This refers to the physical change in the glove material upon chemical contact.[10] Always inspect gloves for any signs of degradation (swelling, cracking, or discoloration) before and during use.
-
Glove Removal : Always use the proper technique to remove gloves to avoid contaminating your skin.[11]
Eye and Face Protection: Beyond the Basics
While safety glasses are the minimum, certain procedures warrant a higher level of protection:
-
Chemical Safety Goggles : Should be worn when there is a significant risk of chemical splashes, such as during solution transfers or when working with larger quantities.[11][12]
-
Face Shield : A face shield, worn in conjunction with safety goggles, is recommended when handling highly concentrated solutions or during procedures with a high potential for splashing.[11][13]
Respiratory Protection: When to Escalate
Respiratory protection is generally not required when handling small quantities of this solid compound in a well-ventilated area or a chemical fume hood.[14] However, a respirator may be necessary under the following circumstances:
-
Handling Large Quantities of Powder : If weighing out large amounts of the solid, which could lead to significant dust generation.
-
Aerosol Generation : If the experimental procedure has the potential to create aerosols.
-
Inadequate Ventilation : If working outside of a certified chemical fume hood.
In such cases, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., a half-mask or full-face respirator with ABEK cartridges) should be used.[11]
Operational Protocols: A Step-by-Step Guide to Safety
PPE Donning and Doffing Workflow
Properly putting on and taking off PPE is as crucial as selecting the correct equipment. The following sequence minimizes the risk of contamination.
Caption: PPE Donning and Doffing Sequence.
Safe Handling Procedures
-
Preparation : Before handling the compound, ensure a chemical fume hood is operational and the work area is clean. Have all necessary equipment, including waste containers, readily accessible.
-
Weighing : Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of fine particles.
-
Transfers : When transferring the solid or its solutions, use a spatula or pipette. Avoid creating dust or splashes.
-
Reactions : Set up reactions in a chemical fume hood. Ensure all glassware is properly secured.
-
Post-Handling : After completing the work, decontaminate the work area and any equipment used.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of safe chemical handling. As a halogenated organic compound, this compound and its associated waste must be segregated.[3][4]
Waste Segregation
-
Solid Waste : Contaminated items such as gloves, weighing paper, and paper towels should be placed in a designated, sealed hazardous waste bag within a labeled container.
-
Liquid Waste : Solutions containing the compound and any halogenated solvents must be collected in a designated "Halogenated Organic Waste" container.[5][15] This container should be clearly labeled with its contents and kept closed when not in use.[5][16]
-
Sharps : Any contaminated needles or sharp objects must be disposed of in a designated sharps container.
Caption: Waste Segregation Workflow.
Decontamination
-
Glassware : Reusable glassware should be rinsed with an appropriate solvent (e.g., acetone, ethanol) into the halogenated waste container before washing.
-
Surfaces : The work surface within the chemical fume hood should be wiped down with a suitable solvent and then cleaned with soap and water.
Emergency Procedures: Immediate and Effective Response
In the event of an exposure or spill, a rapid response is crucial.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention.[1][6]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.[2][6]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][17]
-
Spill : For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated waste.[11][12] For larger spills, evacuate the area and contact the institution's environmental health and safety department.
Conclusion: A Culture of Safety
The responsible use of this compound is predicated on a comprehensive understanding of its potential hazards and the diligent application of appropriate safety protocols. The guidelines presented here are designed to foster a culture of safety, empowering researchers to conduct their work with confidence and security. By integrating these practices into every stage of the experimental workflow, from planning to disposal, the scientific community can continue to leverage the potential of this valuable compound while upholding the highest standards of laboratory safety.
References
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois at Urbana-Champaign. Available from: [Link]
-
HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - 3-Amino-1-Propanol, 99%. Available from: [Link]
-
Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. Available from: [Link]
-
Bucknell University. Hazardous Waste Segregation. Available from: [Link]
-
ResearchGate. How can we protect an amino group leaving an alcohol group free?. (2014-06-14). Available from: [Link]
-
U.S. Environmental Protection Agency. Personal Protective Equipment. (2025-09-12). Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
CHEMM. Personal Protective Equipment (PPE). Available from: [Link]
-
Loba Chemie. 3-AMINO-1-PROPANOL 99% FOR SYNTHESIS MSDS. (2016-04-21). Available from: [Link]
-
University of California, Berkeley Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Available from: [Link]
-
Enviro Safety Products. Glove Chemical Compatibility Guide. Available from: [Link]
-
University of South Florida. Glove Guide - Chemical Compatibility. Available from: [Link]
-
AMG Medical. CHEMICAL RESISTANCE & BARRIER GUIDE. Available from: [Link]
-
Gloves By Web. Gloves Chemical Resistance Chart. Available from: [Link]
-
University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. Available from: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. lobachemie.com [lobachemie.com]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. fishersci.com [fishersci.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. myusf.usfca.edu [myusf.usfca.edu]
- 10. envirosafetyproducts.com [envirosafetyproducts.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. epa.gov [epa.gov]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. campusoperations.temple.edu [campusoperations.temple.edu]
- 16. 7.2 Organic Solvents [ehs.cornell.edu]
- 17. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
